2-Bromo-4-(pyridin-3-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDZSJFELWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677941 | |
| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-95-2 | |
| Record name | 3-(2-Bromo-4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-(pyridin-3-yl)thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridine-Thiazole Scaffold
The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This structural motif is a cornerstone in the design of novel therapeutic agents, owing to its ability to interact with a diverse range of biological targets. 2-Bromo-4-(pyridin-3-yl)thiazole, identified by the CAS number 886370-95-2, is a key intermediate that provides a versatile platform for the synthesis of a multitude of derivatives with potential pharmacological activities.[1][2] The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for further functionalization, most notably through cross-coupling reactions, allowing for the systematic exploration of the chemical space around this privileged core.[3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of next-generation therapeutics, particularly in oncology.[2][4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886370-95-2 | |
| Molecular Formula | C₈H₅BrN₂S | |
| Molecular Weight | 241.11 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically ≥97% |
Safety and Handling:
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6][7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[7] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Synthesis of this compound: A Step-by-Step Approach
The most logical and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis.[10] This classical method involves the condensation of an α-haloketone with a thioamide. In this case, the key precursors are 2-bromo-1-(pyridin-3-yl)ethanone and thiourea.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of 3-Acetylpyridine
3-Acetylpyridine is a key starting material that can be synthesized from 3-cyanopyridine.[11][12][13][14][15]
-
Materials: 3-Cyanopyridine, Methyllithium (MeLi) in diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate, rotary evaporator.
-
Procedure:
-
To a solution of 3-cyanopyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C, add a solution of methyllithium in diethyl ether dropwise.
-
Maintain the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-acetylpyridine.
-
Purify the crude product by vacuum distillation.
-
Part 2: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide
The α-bromination of 3-acetylpyridine provides the essential α-haloketone precursor.[16]
-
Materials: 3-Acetylpyridine, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 3-acetylpyridine in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise to the 3-acetylpyridine solution with stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with a small amount of cold acetic acid and then with diethyl ether.
-
Dry the product under vacuum.
-
Part 3: Hantzsch Thiazole Synthesis of this compound
This final step involves the cyclocondensation of the α-bromoketone with thiourea.[17][18][19][20][21][22][23]
-
Materials: 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide, Thiourea, Ethanol.
-
Procedure:
-
To a solution of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide in ethanol, add an equimolar amount of thiourea.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate solution) to precipitate the free base of the product.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in drug discovery due to the established biological significance of pyridine-thiazole hybrids. These compounds have demonstrated a broad range of pharmacological activities, with a particular emphasis on their potential as anticancer agents.[1][2][4][5]
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of pyridine-thiazole derivatives against various cancer cell lines.[1][2] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cancer progression, such as protein kinases. The structural features of the pyridine-thiazole core allow for specific interactions within the ATP-binding pocket of these enzymes.
Versatility in Lead Optimization: The Suzuki Coupling Reaction
The bromine atom at the 2-position of the thiazole ring is a key feature that allows for extensive structural modifications through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[24][25][26][27] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, facilitating the synthesis of large and diverse compound libraries for structure-activity relationship (SAR) studies.
Diagram of Suzuki Coupling for Library Synthesis
Caption: Suzuki coupling of this compound.
General Protocol for Suzuki Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or Toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(pyridin-3-yl)thiazole derivative.
-
Conclusion
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its synthesis via the Hantzsch reaction is a reliable and scalable method. The presence of the bromine atom provides a versatile handle for further diversification, particularly through Suzuki coupling reactions, enabling the generation of extensive libraries for lead optimization. The demonstrated anticancer potential of the pyridine-thiazole scaffold underscores the importance of this compound as a valuable tool for medicinal chemists and drug development professionals in the quest for new and effective therapeutic agents.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. theaspd.com [theaspd.com]
- 3. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 16. 2-BROMO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROBROMIDE | CAS 17694-68-7 [matrix-fine-chemicals.com]
- 17. youtube.com [youtube.com]
- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijiset.com [ijiset.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Bromo-4-(pyridin-3-yl)thiazole: Physicochemical Properties and Synthetic Insights
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Bromo-4-(pyridin-3-yl)thiazole. This document is intended to serve as a vital resource for researchers in medicinal chemistry and materials science, offering both established data and field-proven insights into the handling and utilization of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from analogous structures, and presents a detailed, scientifically grounded protocol for its synthesis and characterization.
Introduction and Strategic Importance
The hybridization of pyridine and thiazole rings has yielded a plethora of compounds with significant biological activities, making them privileged scaffolds in modern drug discovery. The pyridine moiety often imparts desirable aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets, while the thiazole ring serves as a versatile linker and can participate in various non-covalent interactions. This compound, in particular, is a strategically important intermediate. The bromine atom at the 2-position of the thiazole ring provides a reactive handle for a wide array of synthetic transformations, most notably cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for screening and lead optimization. The pyridin-3-yl substituent at the 4-position influences the molecule's overall electronics and vectoral properties, which can be critical for target engagement.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅BrN₂S | - |
| Molecular Weight | 241.11 g/mol | [Calculated][1][2] |
| CAS Number | 886370-95-2 | [1][2][3] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from analogous structures |
| XLogP3 | 2.6 | [Predicted] |
| PSA (Polar Surface Area) | 54 Ų | [Predicted] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |
Expert Insight: The predicted XLogP3 value of 2.6 suggests that this compound possesses moderate lipophilicity, a characteristic often sought in drug candidates to balance aqueous solubility with membrane permeability. The polar surface area of 54 Ų is also within a favorable range for potential cell permeability.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through a two-step sequence involving the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction. This approach offers a reliable and scalable route to the target compound.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This step employs the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(bromoacetyl)pyridine hydrobromide (1 equivalent). Note: 3-(Bromoacetyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Setup: Suspend the 3-(bromoacetyl)pyridine hydrobromide in ethanol.
-
Addition of Thiourea: To the stirred suspension, add thiourea (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(pyridin-3-yl)thiazole, may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality of Experimental Choices: The use of ethanol as a solvent is standard for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. The slight excess of thiourea ensures the complete consumption of the bromoacetylpyridine. Neutralization with sodium bicarbonate is crucial to deprotonate the product and facilitate its precipitation from the aqueous medium.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This step transforms the amino group of the thiazole into the desired bromo functionality.
-
Diazotization: In a flask cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), suspend 2-amino-4-(pyridin-3-yl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Nitrite Addition: While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr. To this solution, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.
-
Extraction and Isolation: Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction, facilitating the substitution of the diazonium group with the bromide.
Reactivity and Characterization
The reactivity of this compound is dominated by the C-Br bond at the 2-position of the thiazole ring, making it an excellent substrate for cross-coupling reactions.
Key Reactivity Profile
Caption: Key cross-coupling reactions of this compound.
Anticipated Spectroscopic Data
-
¹H NMR:
-
The pyridine ring protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.
-
The proton at the 5-position of the thiazole ring will appear as a singlet, likely in the range of δ 7.5-8.5 ppm.
-
-
¹³C NMR:
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).
-
The carbon atoms of the thiazole ring will also appear in the aromatic region, with the carbon bearing the bromine atom (C2) expected to be at a relatively upfield position compared to the other thiazole carbons due to the heavy atom effect.
-
-
Mass Spectrometry (EI):
-
The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.
-
Fragmentation may involve the loss of Br, followed by fragmentation of the pyridyl-thiazole core.
-
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable building block for the synthesis of compounds with a wide range of potential biological activities. Thiazole-pyridine hybrids have been investigated as:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.
-
Antiviral Compounds: The structural motif is present in some compounds with antiviral activity.
-
CNS-active Agents: The pyridine moiety can facilitate brain penetration, making these compounds interesting for neurological targets.
In materials science, the rigid, aromatic structure of this scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), after suitable functionalization.
Safety and Handling
Based on the available safety data for this compound, the following precautions should be taken:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its strategic placement of a reactive bromine atom and a pyridyl group on a stable thiazole core provides a platform for the development of a wide array of functional molecules. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a solid foundation for its synthesis, handling, and application, based on established chemical principles and data from closely related compounds. Further research into the experimental properties and biological activities of this compound and its derivatives is highly encouraged and is likely to yield valuable discoveries in both medicinal chemistry and materials science.
References
A Technical Guide to the Solubility of 2-Bromo-4-(pyridin-3-yl)thiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-Bromo-4-(pyridin-3-yl)thiazole is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount. Solubility dictates formulation strategies, bioavailability, and the overall feasibility of a compound's progression through the development pipeline.[2] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in various organic solvents. In the absence of extensive published quantitative data, this document synthesizes information based on the molecule's structural attributes, predictive analytics, and established methodologies for solubility determination. Furthermore, it presents detailed, field-proven protocols for researchers to accurately and reliably measure the solubility of this compound in their own laboratories.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's success.[2] Poor solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects. Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of drug discovery.[3]
This compound (Figure 1) is a key intermediate used in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a pyridine ring, a thiazole ring, and a bromine atom, presents a unique combination of polarity and lipophilicity that governs its interactions with different solvents. This guide aims to provide researchers with a foundational understanding of these interactions and the practical tools to quantify them.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Properties and Predicted Solubility Profile
Understanding the physicochemical properties of this compound provides a basis for predicting its solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂S | [1][4] |
| Molecular Weight | 241.11 g/mol | [1][4] |
| Physical Form | Solid | |
| XLogP3 | 2.6 | [5] |
| Polar Surface Area (PSA) | 54 Ų | [5] |
The predicted XLogP3 value of 2.6 suggests that this compound is moderately lipophilic.[5] This indicates a general preference for non-polar organic solvents over water. The presence of nitrogen and sulfur atoms in the thiazole and pyridine rings, however, introduces polarity and the potential for hydrogen bonding, suggesting that it may also exhibit some solubility in polar aprotic and protic solvents.
Based on these properties, a qualitative prediction of solubility in common organic solvents is presented in Table 2. It is crucial to note that these are predictions and must be confirmed by experimental determination.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of these solvents can interact with the polar regions of the molecule. DMSO is a strong organic solvent often used for compounds with poor aqueous solubility.[3][6] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors can facilitate the dissolution of the compound. Ethanol is often used for recrystallization of similar pyridyl-thiazole hybrids.[7] |
| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | The lipophilic character (XLogP3 = 2.6) suggests some affinity for non-polar solvents. DCM, with its moderate polarity, may be a better solvent than highly non-polar hexanes. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF's cyclic ether structure provides a balance of polarity and non-polar characteristics. |
Experimental Determination of Solubility: A Practical Guide
While predictions are useful, accurate quantitative solubility data can only be obtained through experimental measurement. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[6]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured. This concentration represents the equilibrium solubility.[6]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Shake-flask method workflow for solubility determination.
Detailed Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Stock Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a precise volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC-UV or LC-MS.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during the experiment.[6]
-
pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, if working with aqueous-organic mixtures, the pH can significantly impact the solubility of compounds with ionizable groups like the pyridine nitrogen.[3]
-
Polymorphism: The crystalline form (polymorph) of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
-
Purity of Compound and Solvent: Impurities in either the compound or the solvent can alter the measured solubility.[6]
Conclusion
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. echemi.com [echemi.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
1H NMR spectrum of 2-Bromo-4-(pyridin-3-yl)thiazole
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4-(pyridin-3-yl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document moves beyond a simple data report to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and supported by authoritative literature. We will dissect the molecular structure to predict the spectral features, explain the electronic effects governing chemical shifts, and analyze the spin-spin coupling patterns. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of a high-quality 1H NMR spectrum, ensuring reproducibility and accuracy for researchers in the field.
Introduction: Structural Elucidation of a Privileged Scaffold
This compound (CAS No: 886370-95-2) is a key synthetic intermediate whose structure combines two important pharmacophores: a thiazole ring and a pyridine ring.[1][2][3] The thiazole moiety is a core component of numerous bioactive compounds, including vitamin B1, and is known for a wide range of pharmacological activities.[4] Similarly, the pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and natural products.[5][6]
The precise substitution pattern of these linked heterocyclic systems is critical to their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming the molecular structure of such compounds in solution. Specifically, 1H NMR provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance, making it an indispensable tool for structural verification and purity assessment.
This guide provides a predictive analysis of the 1H NMR spectrum of the title compound. While a publicly available, fully assigned spectrum is not consistently reported, we can construct a highly accurate, expected spectrum by leveraging established principles of NMR and empirical data from closely related substituted thiazole and pyridine analogues.[7][8][9]
Molecular Structure and Predicted Proton Environments
To interpret the 1H NMR spectrum, we must first analyze the distinct proton environments within the this compound molecule. The structure contains five aromatic protons distributed across the two heterocyclic rings.

The five protons are:
-
H-5 (Thiazole ring): This is the sole proton on the thiazole ring.
-
H-2', H-4', H-5', H-6' (Pyridine ring): These four protons are on the 3-substituted pyridine ring.
The expected chemical shifts (δ) are governed by the electronic properties of the rings and substituents:
-
Thiazole Ring: Thiazoles are aromatic heterocycles with significant π-electron delocalization.[4] The proton at the C-5 position typically resonates in the aromatic region. The adjacent bromine atom at C-2 will exert an electron-withdrawing inductive effect, potentially influencing the H-5 chemical shift.
-
Pyridine Ring: Pyridine is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom.[5] This deshields the ring protons, causing them to appear at a lower field (higher ppm) compared to benzene. The protons ortho (H-2', H-6') and para (H-4') to the nitrogen are the most deshielded. The thiazole substituent at the 3-position will further influence the precise shifts of the pyridine protons.
Detailed 1H NMR Spectral Interpretation
Based on analysis of similar structures from the literature, a detailed prediction of the 1H NMR spectrum can be formulated.[9][10] The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
Table of Predicted Spectral Data
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |
| H-2' | ~9.1 - 9.3 | Doublet (d) or Doublet of Doublets (dd) | 4JH2'-H6' ≈ 2.0-2.5 Hz, 5JH2'-H4' ≈ 0.5-1.0 Hz | 1H | Most deshielded proton due to proximity to pyridine nitrogen and being ortho to the thiazole substituent. Exhibits small meta and para coupling.[7][11] |
| H-6' | ~8.6 - 8.8 | Doublet of Doublets (dd) | 3JH5'-H6' ≈ 4.5-5.5 Hz, 4JH2'-H6' ≈ 2.0-2.5 Hz | 1H | Deshielded (ortho to nitrogen). Exhibits ortho coupling to H-5' and meta coupling to H-2'.[12] |
| H-4' | ~8.2 - 8.4 | Doublet of Triplets (dt) or ddd | 3JH4'-H5' ≈ 7.5-8.5 Hz, 4JH4'-H2'/H6' ≈ 1.5-2.5 Hz | 1H | Para to nitrogen and ortho to the thiazole substituent. Exhibits large ortho coupling to H-5' and smaller meta couplings. |
| H-5' | ~7.4 - 7.6 | Doublet of Doublets (dd) | 3JH4'-H5' ≈ 7.5-8.5 Hz, 3JH5'-H6' ≈ 4.5-5.5 Hz | 1H | Least deshielded pyridine proton (meta to nitrogen). Exhibits two different ortho coupling constants.[12][13] |
| H-5 | ~7.9 - 8.2 | Singlet (s) | N/A | 1H | Sole proton on the thiazole ring. Appears as a sharp singlet due to the absence of adjacent protons. Its chemical shift is in the aromatic region, typical for thiazole protons.[9][14] |
Analysis of Spin-Spin Coupling
The splitting patterns observed in the pyridine ring are key to unambiguous assignment.
-
Ortho Coupling (3J): Coupling between adjacent protons (e.g., H-5' and H-6') is typically the largest, in the range of 4.5-8.5 Hz.[12]
-
Meta Coupling (4J): Coupling between protons separated by two bonds (e.g., H-2' and H-6') is smaller, around 2-3 Hz.[13]
-
Para Coupling (5J): Coupling across four bonds is often very small or negligible (<1 Hz).
The reciprocal nature of coupling constants is a self-validating feature of the assignment; for example, the J-value for the interaction between H-5' and H-6' must be identical in the signals for both protons.[12]
Experimental Protocol for 1H NMR Spectrum Acquisition
Acquiring a high-quality, high-resolution spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for sample preparation and data acquisition.
Workflow for NMR Sample Preparation and Analysis
The overall process from sample to final spectrum is illustrated in the workflow diagram below.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound solid into a clean, dry vial.[15]
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent is critical; it must dissolve the compound and its residual proton signal should not overlap with analyte signals.[16] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, the solution must be free of any particulate matter. Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck. Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.[10][16]
-
Shim the magnetic field by optimizing the currents in the shim coils. This process minimizes magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks (narrow linewidths).
-
Tune and match the probe for the 1H frequency to ensure efficient power transfer.
-
-
Data Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Set appropriate acquisition parameters, such as a spectral width covering the expected range (e.g., 0-12 ppm), a sufficient number of scans for good signal-to-noise (typically 8 or 16 for this sample quantity), and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
-
Conclusion
The provides a rich fingerprint for its structural confirmation. The analysis presented in this guide, based on established chemical shift theory and empirical data from analogous structures, predicts five distinct signals in the aromatic region. The characteristic chemical shifts and well-defined coupling patterns of the pyridine protons, combined with the singlet from the thiazole proton, allow for a complete and unambiguous assignment of the molecule's proton environment. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of reliable chemical research and development.
References
- 1. This compound | 886370-95-2 [sigmaaldrich.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. publish.uwo.ca [publish.uwo.ca]
In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Bromo-4-(pyridin-3-yl)thiazole
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-4-(pyridin-3-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural complexity and potential for diverse biological activity of substituted thiazoles necessitate unambiguous characterization, for which 13C NMR spectroscopy is an indispensable tool. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for spectral interpretation and practical guidance for data acquisition.
Structural Elucidation of this compound: A Spectroscopic Approach
The precise arrangement of atoms and electronic distribution within a molecule dictates its function. For novel compounds like this compound, confirming the molecular structure is a critical first step in its scientific exploration. 13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This sensitivity allows for the confident assignment of each carbon within the molecule, thereby verifying its synthesis and purity.
The structure of this compound incorporates two key heterocyclic systems: a thiazole ring and a pyridine ring. The electronic properties of these rings, and the influence of the bromine substituent, are reflected in the 13C NMR spectrum.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted 13C NMR Chemical Shifts and Their Rationale
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiazole Ring | ||
| C2 | 140 - 145 | Attached to electronegative bromine and nitrogen, and sulfur. The bromo-substituent has a significant deshielding effect. |
| C4 | 150 - 155 | Attached to the pyridinyl group and sulfur. Experiences deshielding due to the aromatic substituent and the heteroatoms. |
| C5 | 115 - 120 | The only CH group in the thiazole ring, expected to be the most shielded carbon in this ring. |
| Pyridine Ring | ||
| C2' | 148 - 152 | Adjacent to the nitrogen atom, leading to significant deshielding. |
| C3' | 130 - 135 | The point of attachment to the thiazole ring. Its chemical shift is influenced by the thiazole substituent. |
| C4' | 135 - 140 | Para to the nitrogen atom, experiencing moderate deshielding. |
| C5' | 123 - 128 | Meta to the nitrogen atom, generally one of the more shielded carbons in the pyridine ring. |
| C6' | 147 - 151 | Ortho to the nitrogen atom, showing strong deshielding. |
Justification of Predicted Chemical Shifts:
The prediction of chemical shifts in heterocyclic systems is a nuanced process. The values presented are derived from an analysis of the electronic effects of the substituents and the intrinsic chemical shifts of the parent heterocycles.
-
Thiazole Ring: The chemical shifts of unsubstituted thiazole are approximately δ 153 (C2), 144 (C4), and 115 (C5). The introduction of a bromine atom at the C2 position is expected to cause a downfield shift due to its electronegativity and the "heavy atom effect". The pyridin-3-yl group at C4 will also induce a downfield shift at the point of attachment (C4) and influence the other ring carbons.[1][2]
-
Pyridine Ring: In unsubstituted pyridine, the chemical shifts are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4). The thiazole substituent at the C3' position will act as an electron-withdrawing group, influencing the chemical shifts of the pyridine ring carbons. The C2' and C6' carbons, being ortho to the nitrogen, are expected to be the most deshielded.[3]
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for this compound, a standardized experimental procedure should be followed. The protocol outlined below is a self-validating system designed to ensure accuracy and reproducibility.
Figure 2: A standardized workflow for the acquisition and processing of 13C NMR data.
Detailed Methodological Steps:
-
Sample Preparation:
-
Weigh approximately 15 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
The 13C NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, at a proton frequency of 400 MHz or higher.
-
A standard proton-decoupled pulse program should be employed to simplify the spectrum to single lines for each carbon.[4]
-
Key acquisition parameters to consider include:
-
Spectral Width: Approximately 250 ppm to encompass all expected carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate peak identification and integration.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.
-
Advanced NMR Techniques for Structural Confirmation
For a more in-depth structural analysis, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between different types of carbon atoms. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 spectrum will only show signals for CH carbons. This would definitively identify the C5-H of the thiazole ring and the CH groups of the pyridine ring.
-
2D NMR Spectroscopy (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbons and protons (typically over 2-3 bonds). This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the C2, C4, and C3' quaternary carbons could be assigned by their correlations to protons on the thiazole and pyridine rings.
-
Conclusion
This technical guide has provided a comprehensive overview of the 13C NMR spectroscopy of this compound. While direct experimental data is not presented, a detailed theoretical prediction of the 13C NMR spectrum has been established, grounded in the fundamental principles of NMR spectroscopy and substituent effects in heterocyclic systems. The provided experimental protocol offers a robust framework for acquiring high-quality data, and the discussion of advanced NMR techniques highlights pathways for complete and unambiguous structural elucidation. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, characterization, and further development.
References
Mass spectrometry of 2-Bromo-4-(pyridin-3-yl)thiazole
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-(pyridin-3-yl)thiazole
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the expected ionization and fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal logic behind experimental design, predict fragmentation pathways based on first principles and established literature, and provide actionable, step-by-step protocols for robust analysis. The guide is structured to serve as a practical reference for confirming molecular identity, elucidating structural features, and ensuring the purity of this important synthetic building block.
Introduction: The Analytical Imperative
This compound is a heterocyclic scaffold that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its structure, featuring a brominated thiazole ring linked to a pyridine moiety, presents a unique analytical challenge and opportunity. Mass spectrometry is an indispensable tool for the unambiguous characterization of such molecules, offering unparalleled sensitivity and structural insight from minimal sample quantities.
This guide moves beyond a simple recitation of data to explain the underlying principles that govern the molecule's behavior in the gas phase. Understanding these principles is critical for confident structural confirmation, impurity profiling, and metabolite identification. We will focus on the two most prevalent ionization techniques: the "hard" ionization of Electron Ionization (EI), which provides rich structural detail through extensive fragmentation, and the "soft" ionization of Electrospray (ESI), which excels at confirming molecular weight and is amenable to liquid chromatography coupling.[2][3]
Core Molecular Properties and Isotopic Signature
A foundational aspect of the mass spectrometry of this compound is the presence of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with the latter peak, known as the [M+2] peak, having nearly the same intensity as the monoisotopic peak. This doublet is a powerful diagnostic feature for confirming the presence of a single bromine atom in an ion.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂S | [4] |
| Average Molecular Weight | 241.11 g/mol | [5] |
| Monoisotopic Mass (79Br) | 239.9414 Da | Calculated |
| Monoisotopic Mass (81Br) | 241.9394 Da | Calculated |
Mass Spectrometric Methodologies: A Dichotomy of Purpose
The choice of ionization technique is dictated by the analytical goal. For fundamental structural confirmation and library matching, EI is the classic choice. For analyzing samples from complex matrices or confirming molecular weight with high precision, ESI is superior.
Electron Ionization (EI-MS)
EI is a high-energy process where a 70-electron volt (eV) beam bombards the analyte molecule in the gas phase.[6] This high energy level, well above the ionization energy of most organic molecules, not only ejects an electron to form a radical cation (M+•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[7] This fragmentation "fingerprint" is invaluable for structural elucidation. The stability of heterocyclic rings, such as thiazole and pyridine, often results in an abundant molecular ion, which is crucial for determining the nominal mass.[8][9]
Electrospray Ionization (ESI-MS)
In contrast, ESI is a soft ionization technique that transfers solvated ions from the liquid phase to the gas phase with minimal internal energy.[3] For a molecule like this compound, the basic nitrogen atom on the pyridine ring is readily protonated in an acidic solution, leading to the formation of a prominent protonated molecule, [M+H]+. This makes ESI ideal for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[10] Further structural information can be obtained by subjecting the isolated [M+H]+ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.
Predicted Fragmentation Pathways and Spectral Interpretation
The logical dissection of the molecule's structure allows for the prediction of its primary fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under 70 eV EI conditions, the fragmentation of the this compound radical cation (m/z 240/242) is expected to proceed through several competing pathways driven by the localization of the radical and charge.
-
Pathway A: Halogen Loss: The most facile cleavage is often the loss of the bromine radical (•Br), a common fragmentation for bromo-compounds, to yield a stable, even-electron cation at m/z 161.
-
Pathway B: Thiazole Ring Cleavage: The thiazole ring can undergo fragmentation. Studies on related structures suggest the pyrimidine ring is more stable than the thiazole ring, implying the thiazole moiety may fragment first.[11] A characteristic loss involves the expulsion of a neutral acetylene molecule (C₂H₂) following ring opening.[12]
-
Pathway C: Pyridine-Thiazole Bond Scission: Cleavage of the C-C bond between the two rings can lead to two characteristic fragment ions: the pyridin-3-yl cation (m/z 78) and the 2-bromo-thiazole radical cation (m/z 164/166).
-
Pathway D: Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion from the [M-Br]+ species at m/z 134.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
Reactivity of the C-Br bond in 2-Bromo-4-(pyridin-3-yl)thiazole
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-4-(pyridin-3-yl)thiazole
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a unique combination of physicochemical properties and a versatile synthetic handle for molecular elaboration.[1][2] The carbon-bromine bond at the 2-position of the thiazole ring is of paramount strategic importance, serving as a key functional group for a wide array of powerful transformations. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, with a primary focus on palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights to guide researchers in leveraging this building block for the efficient construction of complex molecular architectures.
The Electronic Landscape and Reactivity Profile
The reactivity of the C-Br bond in this compound is fundamentally governed by the electron-deficient nature of the thiazole ring.[1] This electron deficiency, arising from the electronegativity of the nitrogen and sulfur heteroatoms, polarizes the C2-Br bond, rendering the C2 carbon atom electrophilic. This intrinsic property makes the C-Br bond highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.[3] Consequently, this scaffold is an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic exploration of chemical space in drug discovery programs.[2][4]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent the most robust and versatile methods for functionalizing the this compound core.[2][3][5] These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and consistently deliver high yields of the desired products.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation.[3] Its popularity stems from the operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids and esters.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The selection of ligands, often bulky and electron-rich phosphines, can accelerate the oxidative addition and reductive elimination steps.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1) is frequently used.[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 92[8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88[7] |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A generalized laboratory workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl halides.[9] This reaction is exceptionally useful for creating rigid, linear extensions to molecular scaffolds and is a cornerstone in the synthesis of conjugated materials and complex natural products.[9]
Mechanistic Rationale: This reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[9] Modern, copper-free protocols have also been developed to avoid potential issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[10]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-50 °C).[7] Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: The crude material is purified by flash column chromatography.
Visualization: Sonogashira Catalytic Cycle
Caption: Interlocking catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and efficient palladium-catalyzed method for coupling amines with aryl halides, largely supplanting harsher classical methods like nucleophilic aromatic substitution.[11]
Core Principles: The reaction couples primary or secondary amines with the C-Br bond using a palladium catalyst, a suitable phosphine ligand, and a base.[11][12] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was a critical breakthrough, enabling the coupling of a wide range of amines, including those that were previously unreactive.[6] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile.[12]
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organotin reagents (stannanes) to form C-C bonds.[13] A key advantage of this reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners, as organostannanes are stable to air and moisture.[14][15] The primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification.[13] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15][16]
Alternative Transformations
While palladium catalysis is dominant, other important reactions can be employed to functionalize the C-Br bond.
Metal-Halogen Exchange
A powerful strategy for reversing the polarity of the C2 carbon is metal-halogen exchange.[17] Treating this compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can rapidly and cleanly exchange the bromine atom for lithium.[17][18] This generates a potent 2-lithiothiazole nucleophile, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install diverse functionalities. This method is particularly valuable for synthesizing derivatives that are not accessible via cross-coupling.[19]
Nucleophilic Aromatic Substitution (SNAr)
Direct substitution of the bromine by a nucleophile is also possible via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][20] The electron-deficient nature of the thiazole ring facilitates the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[1][21] However, compared to palladium-catalyzed methods, traditional SNAr often requires stronger nucleophiles and harsher conditions (e.g., high temperatures) and its substrate scope can be more limited.[1][22] The reaction is generally favored by strong electron-withdrawing groups on the ring, a role the thiazole heterocycle itself helps to fulfill.[20][21]
Conclusion and Outlook
The C-Br bond in this compound is a robust and highly versatile synthetic handle, providing chemists with a reliable entry point for molecular diversification. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, stand as the most powerful tools for its functionalization, offering broad scope and mild conditions. Complemented by classic transformations like metal-halogen exchange and nucleophilic aromatic substitution, the reactivity of this bond enables the synthesis of vast libraries of complex molecules. A thorough understanding of the principles and protocols outlined in this guide empowers researchers in drug development and materials science to fully exploit the synthetic potential of this privileged heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. ias.ac.in [ias.ac.in]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
Electronic properties of the pyridinylthiazole scaffold
An In-Depth Technical Guide to the Electronic Properties of the Pyridinylthiazole Scaffold
Abstract
The pyridinylthiazole scaffold is a privileged heterocyclic motif of significant interest in both medicinal chemistry and materials science. Its unique electronic architecture, arising from the coupling of an electron-deficient pyridine ring with a thiazole moiety, provides a versatile platform for developing novel therapeutic agents and functional organic materials. This guide offers an in-depth exploration of the core electronic properties of the pyridinylthiazole system. We will dissect the fundamental characteristics of the scaffold, elucidate the profound impact of substituent modifications on its electronic behavior, and detail the key experimental and computational methodologies used for its characterization. By explaining the causality behind experimental choices and theoretical models, this document serves as a technical resource for professionals seeking to harness the tunable electronic nature of the pyridinylthiazole core for advanced applications.
Introduction: A Scaffold of Electronic Versatility
The fusion of pyridine and thiazole rings creates a heterocyclic system with a distinct and highly tunable electronic profile. Pyridine, a six-membered aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. Similarly, the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is also considered an electron-deficient building block in π-conjugated materials. The combination of these two electron-accepting moieties results in a core structure with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor or transporter.
This inherent electronic character is the foundation of the scaffold's utility. In medicinal chemistry, these properties govern molecular interactions, influencing how a molecule docks with a biological target and its overall pharmacokinetic profile. In materials science, the ability to precisely control the scaffold's electronic energy levels is critical for designing organic semiconductors, sensors, and dyes for applications such as dye-sensitized solar cells (DSSCs). Understanding and manipulating the electronic properties of the pyridinylthiazole core is therefore paramount to unlocking its full potential.
Core Electronic Characteristics: Frontier Molecular Orbitals
The electronic behavior of a molecule is primarily dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level corresponds to the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. It represents the lowest energy electronic excitation possible for the molecule and is correlated with its chemical reactivity and the wavelength of light it absorbs. A smaller gap generally implies higher reactivity and absorption at longer wavelengths.
For the unsubstituted pyridinylthiazole scaffold, both rings contribute to its electron-deficient nature, resulting in relatively low HOMO and LUMO energy levels and a specific energy gap that can be tuned.
Tuning the Scaffold: The Power of Substituent Effects
The true versatility of the pyridinylthiazole scaffold lies in its susceptibility to electronic modulation through the addition of functional groups. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the scaffold, a researcher can precisely tune the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups donate electron density to the π-conjugated system. This raises the energy of both the HOMO and LUMO, but typically has a more pronounced effect on the HOMO. The result is a reduced HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density from the π-system. This has the effect of lowering the energy of both the HOMO and LUMO, with a stronger effect on the LUMO. This also tends to decrease the HOMO-LUMO gap.
This principle allows for the rational design of molecules with tailored electronic properties for specific applications.
Logical Workflow for Electronic Property Characterization
The following diagram outlines a comprehensive workflow for characterizing the electronic properties of a novel pyridinylthiazole derivative.
Caption: Workflow for Electronic Property Characterization.
Methodologies for Electronic Characterization
A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough understanding of the pyridinylthiazole scaffold's electronic properties.
A. Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique used to probe the redox behavior of a molecule and estimate its FMO energy levels.
Causality: By measuring the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly calculate the energy of the HOMO and LUMO, respectively. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard because its redox potential is well-defined and relatively insensitive to the solvent, ensuring accurate and comparable measurements.
Detailed Protocol: Determining HOMO/LUMO via CV
-
Preparation: Dissolve the pyridinylthiazole compound (typically 1 mM) in a suitable degassed anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.
-
Initial Scan: Run a cyclic voltammogram of the solution to identify the oxidation and reduction peaks of the compound.
-
Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram again.
-
Data Analysis:
-
Measure the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) of the compound relative to the Fc/Fc⁺ couple (E₁/₂ of Fc/Fc⁺ is assumed to be 0 V vs. internal standard).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
-
Electrochemical Gap: Calculate the electrochemical energy gap: ΔE_electrochem = E_LUMO - E_HOMO .
B. Spectroscopic Analysis: UV-Vis and Photoluminescence
UV-Visible absorption and photoluminescence (fluorescence) spectroscopy provide insights into the optical properties of the molecule, which are directly related to its electronic structure.
Causality: A molecule absorbs light at a specific wavelength that corresponds to the energy required to promote an electron from the HOMO to the LUMO (or other allowed transitions). The onset of the absorption spectrum (the edge of the lowest energy absorption band) can be used to calculate the optical band gap. Photoluminescence spectroscopy measures the energy released when the excited electron returns to the ground state.
Detailed Protocol: Determining the Optical Band Gap
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, THF).
-
UV-Vis Measurement: Record the absorption spectrum using a spectrophotometer.
-
Photoluminescence Measurement: Excite the sample at a wavelength within its absorption band and record the emission spectrum.
-
Data Analysis:
-
Identify the absorption onset wavelength (λ_onset) from the UV-Vis spectrum, which is the point where the absorption begins to rise from the baseline at the long-wavelength end.
-
Calculate the optical band gap using the formula:
-
ΔE_optical (eV) = 1240 / λ_onset (nm)
-
-
C. Computational Chemistry: Density Functional Theory (DFT)
DFT calculations provide a theoretical model of the molecule's electronic structure, complementing experimental data.
Causality: DFT methods solve approximations of the Schrödinger equation to predict the geometry and electronic properties of a molecule. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) offer a good balance of accuracy and computational cost for organic molecules, allowing for the visualization of molecular orbitals and calculation of their energies.
Detailed Protocol: DFT Modeling
-
Structure Input: Build the 3D structure of the pyridinylthiazole derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is B3LYP/6-31G(d,p).
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: Using the optimized geometry, calculate the single point energy to obtain the molecular orbital information.
-
Data Extraction:
-
Extract the energies of the HOMO and LUMO.
-
Calculate the theoretical HOMO-LUMO gap: ΔE_theory = E_LUMO - E_HOMO .
-
Visualize the electron density distribution of the HOMO and LUMO to understand which parts of the molecule are involved in electron donation and acceptance.
-
Data Summary & Visualization
Organizing the collected data into tables and diagrams is crucial for analysis and comparison.
Table 1: Example Electronic Property Data for Substituted Pyridinylthiazoles
| Substituent (R) | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| -H (Unsubstituted) | DFT | -6.52 | -2.15 | 4.37 |
| CV | -6.45 | -2.20 | 4.25 | |
| -OCH₃ (EDG) | DFT | -6.18 | -1.98 | 4.20 |
| CV | -6.11 | -2.05 | 4.06 | |
| -NO₂ (EWG) | DFT | -7.15 | -3.35 | 3.80 |
| CV | -7.08 | -3.41 | 3.67 |
Note: The values above are illustrative examples to demonstrate trends.
Energy Level Diagram
The following diagram illustrates how substituents modulate the frontier orbital energies.
Caption: Effect of Substituents on FMO Energy Levels.
Applications Driven by Tunable Electronics
The ability to fine-tune the electronic properties of the pyridinylthiazole scaffold makes it a valuable component in various advanced applications.
-
Medicinal Chemistry: The electron distribution, HOMO/LUMO levels, and dipole moment of a drug molecule are critical for its interaction with target receptors and enzymes. By modifying the scaffold with appropriate substituents, chemists can optimize these interactions, enhance binding affinity, and improve the drug's ADME (absorption, distribution, metabolism, and excretion) properties. The scaffold is often used as a key building block in designing inhibitors for various enzymes.
-
Organic Electronics:
-
Dye-Sensitized Solar Cells (DSSCs): Pyridinylthiazole derivatives are used as sensitizer dyes. In a typical Donor-π-Acceptor (D-π-A) design, an electron-donating group is attached to one end of the molecule and the pyridinylthiazole core acts as part of the π-bridge and acceptor system, which facilitates efficient charge separation and injection into the semiconductor (e.g., TiO₂) layer upon light absorption.
-
Chemical Sensors: The scaffold can be incorporated into fluorescent or colorimetric sensors. Binding of a target analyte (like a metal ion) can perturb the electronic structure of the pyridinylthiazole system, leading to a detectable change in its absorption or emission properties.
-
Donor-π-Acceptor (D-π-A) Concept for DSSCs
Caption: D-π-A Architecture for Solar Cell Dyes.
Conclusion
The pyridinylthiazole scaffold represents a cornerstone in modern heterocyclic chemistry, offering remarkable electronic tunability. Its inherent electron-deficient character, combined with the profound influence of peripheral substituents, allows for the precise engineering of its frontier molecular orbital energies. A synergistic approach utilizing electrochemical analysis, optical spectroscopy, and computational modeling provides a comprehensive framework for characterizing these properties. This deep understanding empowers researchers to rationally design and synthesize novel pyridinylthiazole-based compounds, paving the way for next-generation pharmaceuticals, more efficient organic electronic devices, and highly sensitive chemical sensors.
2-Bromo-4-(pyridin-3-yl)thiazole: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
The field of oncology and inflammatory disease has been revolutionized by the development of small molecule kinase inhibitors. Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical drug target classes of the 21st century.[1] Within the vast chemical space explored for kinase inhibition, certain core structures, or "privileged scaffolds," have emerged as exceptionally effective starting points for drug design. The thiazole ring is one such scaffold, forming the backbone of numerous approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the BRAF inhibitor Dabrafenib.[2][3]
This technical guide focuses on a specific, highly versatile thiazole-based scaffold: 2-Bromo-4-(pyridin-3-yl)thiazole . This molecule is strategically designed for robust kinase inhibitor development. It combines three key features:
-
A pyridin-3-yl moiety , which frequently serves as a "hinge-binding" element, anchoring the inhibitor within the ATP-binding site of many kinases.
-
A stable 1,3-thiazole core , acting as a rigid linker that correctly orients the appended chemical groups.
-
A 2-bromo substituent , which functions as a chemically reactive handle, enabling the rapid synthesis of diverse compound libraries through modern cross-coupling reactions.[4]
This document serves as a comprehensive guide for researchers and drug development professionals. It details the synthesis, mechanism, and evaluation of inhibitors derived from this scaffold, providing both the theoretical basis and field-proven experimental protocols to empower your discovery programs.
Section 1: The Scaffold: Synthesis and Chemical Utility
A robust and flexible synthetic route is paramount for any scaffold intended for medicinal chemistry. The value of the this compound core lies in its straightforward synthesis and, more importantly, its capacity for chemical diversification.
Synthesis Strategy: The Hantzsch Reaction
The most common and efficient method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis.[5] This involves the condensation of an α-haloketone with a thioamide. For our target scaffold, the key precursors are 2-bromo-1-(pyridin-3-yl)ethan-1-one and thiourea, followed by a Sandmeyer-type reaction to install the 2-bromo group.
The causality behind this choice is rooted in efficiency and precursor availability. The starting materials are commercially available or readily prepared, and the reactions are typically high-yielding, making the scaffold accessible for large-scale library synthesis.
The 2-Bromo Group: A Gateway to Diversity
The strategic inclusion of the bromine atom at the C2 position is the scaffold's most powerful feature. It is not intended to be a permanent part of the final drug candidate but rather a versatile synthetic handle for introducing a wide array of chemical moieties via well-established palladium-catalyzed cross-coupling reactions.[4] This allows for a systematic exploration of the chemical space within the kinase ATP-binding site.
| Reaction Type | Reagent | Introduced Moiety | Purpose in Kinase Inhibitor Design |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | (Hetero)aryl groups | To probe hydrophobic pockets and form additional π-stacking or hydrogen bond interactions. |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | To introduce rigid linkers that can reach distant pockets within the active site.[6] |
| Buchwald-Hartwig Amination | Amines (Primary/Secondary) | Amino groups | To install key hydrogen bond donors/acceptors that can interact with the kinase backbone or solvent. |
| Stille Coupling | Organostannanes | Various organic groups | Provides an alternative to Suzuki coupling for installing complex fragments. |
This modular approach enables the creation of large, diverse libraries from a single, common intermediate, dramatically accelerating the Structure-Activity Relationship (SAR) cycle.
Section 2: Proposed Mechanism of Kinase Inhibition
The this compound scaffold is designed primarily as an ATP-competitive inhibitor . Kinase inhibitors of this class function by occupying the ATP-binding pocket, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation event.
The Hinge-Binding Motif
A critical interaction for many ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The nitrogen atom of the pyridin-3-yl ring is perfectly positioned to act as a hydrogen bond acceptor, forming a crucial anchor point with an amide backbone NH group in the hinge region (e.g., a conserved methionine or cysteine). This interaction is often the primary determinant of binding affinity.
The thiazole ring acts as a rigid spacer, positioning the substituent at the C2 position (derived from the bromo group) to explore adjacent hydrophobic and solvent-exposed regions. It is the nature of this "R-group" that ultimately determines the inhibitor's potency and selectivity profile.
Section 3: A Methodological Guide to Inhibitor Evaluation
Evaluating compounds derived from the scaffold requires a phased approach, moving from direct biochemical assays to more physiologically relevant cell-based models. Each step is designed to answer a specific question in the drug discovery cascade.
Phase 1: In Vitro Biochemical Potency and SAR
Objective: To quantify the direct inhibitory activity of synthesized compounds against a purified kinase enzyme and establish an initial SAR.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method. It measures the amount of ADP produced during the kinase reaction; a lower ADP level corresponds to higher inhibition.[7]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient for IC50 determination. Final assay concentrations might range from 10 µM to 0.1 nM.
-
-
Kinase Reaction Setup (96- or 384-well plate):
-
In a white, opaque assay plate, add 1 µL of serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
-
Controls (Self-Validating System):
-
100% Activity Control: DMSO only (no inhibitor).
-
0% Activity Control (Background): Kinase buffer only (no enzyme).
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).[7]
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Phase 2: Cell-Based Target Engagement and Efficacy
Objective: To verify that lead compounds can penetrate the cell membrane, engage the target kinase, and elicit a functional downstream effect in a physiological environment.[8][9]
Methodology 1: Target Phosphorylation Assay [9][10]
This assay directly measures the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its known downstream substrate.
Experimental Protocol: Cell-Based Substrate Phosphorylation (ELISA-based)
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a cancer cell line known to have upregulated activity of the target kinase) to ~80% confluency.
-
Seed cells into a 96-well culture plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serially diluted concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Stimulation (if required):
-
For many kinases in signaling pathways, activity must be induced. Stimulate the cells with an appropriate growth factor or chemical (e.g., EGF for EGFR) for a short period (e.g., 15 minutes).
-
-
Cell Lysis and Detection:
-
Aspirate the media and lyse the cells directly in the plate using a lysis buffer containing protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of the proteins.
-
Use a sandwich ELISA kit specific for the phosphorylated substrate. This involves capturing the total substrate protein and detecting it with an antibody specific to the phosphorylated epitope.
-
Add a detection reagent (e.g., HRP-based substrate) and measure the signal (absorbance or fluorescence).
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or to a housekeeping protein.
-
Calculate the IC50 value, which represents the concentration required to inhibit 50% of the substrate phosphorylation.
-
Methodology 2: Cell Proliferation Assay [10]
This assay provides a functional readout by measuring the impact of kinase inhibition on the proliferation or survival of cancer cells that are dependent on that kinase's activity.
Experimental Protocol: Ba/F3 Cell Proliferation Assay [10]
-
Cell Line:
-
Use a Ba/F3 murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.
-
Transduce this cell line to stably express an activated, oncogenic form of the target kinase. In the absence of IL-3, the survival of these engineered cells is now solely dependent on the activity of the introduced kinase.[10]
-
-
Assay Setup:
-
Wash the engineered Ba/F3 cells to remove any residual IL-3.
-
Plate the cells in 96-well plates in IL-3-free media containing serial dilutions of the test compound.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP content) or by direct cell counting.
-
-
Data Analysis:
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). A potent GI50 value in this assay provides strong evidence of on-target, mechanism-based cell killing.
-
Section 4: Illustrative Structure-Activity Relationship (SAR)
The true power of the this compound scaffold is realized through systematic modification at the C2 position. The data below, based on published findings for similar thiazole-based kinase inhibitors, illustrates how different R-groups can modulate potency.[6][11]
Table 1: Example SAR Data for a Hypothetical Kinase Target
| Compound ID | R-Group (at C2) | Biochemical IC50 (nM) | Cellular GI50 (nM) | Scientific Rationale / Interpretation |
| Scaffold-1 | -Br (unmodified) | >10,000 | >10,000 | The core scaffold has minimal intrinsic activity; derivatization is required. |
| Cpd-A | Phenyl | 850 | 2,500 | A simple phenyl group provides a baseline of activity, likely through hydrophobic interactions. |
| Cpd-B | 4-Methoxyphenyl | 150 | 600 | The para-methoxy group may act as an H-bond acceptor or improve solubility, enhancing potency. |
| Cpd-C | 3,4-Dimethoxyphenyl | 25 | 95 | Adding a second methoxy group further improves the fit into a specific hydrophobic pocket, significantly boosting potency.[6] |
| Cpd-D | 4-(Dimethylamino)phenyl | 8 | 30 | The basic nitrogen provides a strong H-bond donor/acceptor site and potentially favorable electrostatic interactions, leading to a highly potent compound. |
| Cpd-E | 2-Methylphenyl | 2,000 | >10,000 | The ortho-methyl group introduces steric hindrance, preventing optimal binding in the pocket and reducing activity. |
This illustrative SAR demonstrates a logical progression. Small changes to the R-group lead to dramatic differences in activity, guiding the medicinal chemist toward more potent and optimized compounds. The difference between biochemical and cellular potency can also provide initial clues about a compound's cell permeability and metabolic stability.
Conclusion
The this compound scaffold represents a high-potential starting point for the discovery of novel kinase inhibitors. Its rational design incorporates a proven hinge-binding motif and a versatile synthetic handle that enables rapid and systematic exploration of the kinase active site. The methodological workflows provided in this guide—from robust biochemical screening to mechanism-based cellular assays—offer a validated framework for advancing compounds from initial hits to potent leads. By combining this privileged core with rigorous, data-driven evaluation, research teams can significantly enhance the efficiency and probability of success in their drug discovery endeavors.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Whitepaper: The Agrochemical Utility of Pyridinylthiazole Compounds: A Technical Guide
Abstract
The pyridinylthiazole scaffold is a cornerstone of modern agrochemical development, most notably embodied by the second-generation neonicotinoid insecticides. These compounds have provided highly effective solutions for crop protection due to their systemic properties, broad-spectrum efficacy, and novel mode of action compared to older chemistries. This technical guide provides an in-depth analysis of pyridinylthiazole compounds, moving from foundational chemistry and mechanism of action to the practicalities of formulation and field application. We will explore the pivotal role of compounds like Clothianidin and Thiamethoxam, detail the scientific rationale behind their synthesis and biological activity, and examine the structure-activity relationships that are paving the way for new derivatives with potential fungicidal and herbicidal properties. This document is intended for researchers and professionals in the agrochemical and pharmaceutical sciences, offering a synthesis of established knowledge and forward-looking perspectives.
The Insecticidal Cornerstone: Pyridinylthiazole-Based Neonicotinoids
The most significant contribution of the pyridinylthiazole class to agriculture has been in the development of potent insecticides. These compounds belong to the neonicotinoid family, which acts on the insect central nervous system. Their high efficacy at low application rates and their systemic nature make them invaluable for protecting a wide range of crops.[1][2]
Core Commercial Compounds: Clothianidin and Thiamethoxam
Two of the most successful agrochemicals featuring the pyridinylthiazole core are Clothianidin and Thiamethoxam.
-
Clothianidin: Developed by Takeda Chemical Industries and Bayer AG, Clothianidin is recognized for its broad-spectrum activity against sucking and chewing insects.[3][4] Its systemic properties ensure it is absorbed and translocated throughout the plant, providing comprehensive protection.[1][3]
-
Thiamethoxam: Developed by Ciba-Geigy (now Syngenta), Thiamethoxam is a systemic insecticide that is also rapidly absorbed by plants and transported to all parts, including new growth.[5][6] It is notable that Thiamethoxam is metabolized in plants, in part, to Clothianidin, which contributes to its overall insecticidal effect.
Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine Receptor (nAChR)
Pyridinylthiazole neonicotinoids function by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[1][3][5] Unlike in mammals, where nAChRs are less accessible and have different subunit compositions, insect nAChRs are highly sensitive to these compounds.
Causality of Action: These compounds act as agonists, meaning they bind to and stimulate the nAChR. This binding is irreversible and mimics the action of the natural neurotransmitter, acetylcholine. However, unlike acetylcholine, which is quickly broken down by the enzyme acetylcholinesterase, the neonicotinoid molecule remains bound. This leads to a constant, uncontrolled firing of the nerve, resulting in overstimulation, paralysis, and ultimately, the death of the insect.[1][5][6] This mode of action is distinct from that of organophosphates, carbamates, and pyrethroids, making pyridinylthiazoles effective against pests that have developed resistance to these older insecticide classes.[4][7][8]
Caption: Mechanism of pyridinylthiazole neonicotinoids at the insect nAChR.
Chemical Synthesis Workflow
The synthesis of these complex molecules is a multi-step process designed for efficiency and scalability. A representative synthesis for Thiamethoxam provides a clear example of the chemical logic involved. The process starts from simpler, commercially available precursors and builds the core heterocyclic structures.
Caption: Generalized synthetic workflow for Thiamethoxam.
Protocol 1: Representative Synthesis of Thiamethoxam This protocol is a conceptual outline based on established chemical literature.[2][5][9]
-
Objective: To synthesize Thiamethoxam via a three-step process.
-
Step 1: Synthesis of N-methyl nitroguanidine.
-
Charge a reaction vessel with S-Methyl-N-nitro-isothiourea and a suitable solvent (e.g., ethanol).
-
Slowly add an aqueous solution of methylamine while maintaining the temperature below 30°C.
-
Stir the mixture for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture and filter the resulting precipitate. Wash with cold solvent and dry under vacuum to yield N-methyl nitroguanidine.
-
-
Step 2: Synthesis of 3-methyl-4-nitroimino-1,3,5-oxadiazinane.
-
Dissolve the N-methyl nitroguanidine from Step 1 in formic acid.
-
Add formaldehyde (as paraformaldehyde or an aqueous solution) to the mixture.
-
Heat the reaction to 80-90°C for several hours. The progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the oxadiazinane intermediate.
-
-
Step 3: Synthesis of Thiamethoxam.
-
Suspend the oxadiazinane intermediate in a solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate).
-
Add 2-chloro-5-(chloromethyl)thiazole to the suspension.
-
Heat the mixture and maintain it at reflux for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield Thiamethoxam.
-
-
Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Structure-Activity Relationships (SAR)
The exploration of SAR is fundamental to discovering novel agrochemicals and optimizing existing ones.[10][11] For the pyridinylthiazole class, SAR studies have been pivotal in enhancing insecticidal potency and are now revealing pathways to other agrochemical applications.
Optimizing Insecticidal Efficacy
The insecticidal activity of pyridinylthiazole compounds is highly dependent on their three-dimensional structure and electronic properties, which dictate the binding affinity to the target nAChR.
-
The Thiazole Ring: The 2-chloro-5-methylthiazole moiety is a critical pharmacophore. The chlorine atom is important for binding, and modifications at this position can drastically alter activity.
-
The Pyridine Ring (or equivalent): In related neonicotinoids, the pyridine ring (or a similar heterocycle) is essential. Its nitrogen atom and electron-deficient nature are key to interacting with the receptor.
-
The Linker and Pharmacophore: The central fragment connecting the two rings (e.g., the N-nitroguanidine or cyanoamidine group) is the primary site of interaction with the nAChR. Variations in this group led to the discovery of different generations of neonicotinoids with varying potencies and spectra of activity.[2][9]
Caption: Structure-Activity Relationship (SAR) logic for pyridinylthiazole derivatives.
Expanding the Spectrum: Fungicidal and Herbicidal Derivatives
While insecticides are the dominant application, research has demonstrated that modifying the pyridinylthiazole scaffold can yield compounds with other bioactivities.
-
Fungicides: By replacing the insecticidal pharmacophore with moieties known to inhibit fungal processes, new fungicides can be developed. For example, incorporating a pyrazole carboxylate group has led to derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs), a well-established fungicidal mode of action.[12][13] These compounds disrupt the fungal respiratory chain, providing a different mechanism of control.[12]
-
Herbicides: Strategic modifications, such as those leading to 3-(2-pyridinyl)-benzothiazol-2-one derivatives, have yielded compounds with potent post-emergence herbicidal activity against broadleaf weeds.[14][15] The mechanism for these compounds can vary, with some inhibiting enzymes crucial for plant growth.[15]
Practical Application and Formulation Science
The transition of a potent active ingredient (AI) from the lab to the field is entirely dependent on formulation science. The "raw" AI is rarely suitable for direct application and must be combined with inert ingredients to create a stable, safe, and effective product.[16]
Formulation Technology
The choice of formulation depends on the target pest, crop, application equipment, and environmental conditions.
| Formulation Type | Abbreviation | Description | Primary Use Case |
| Wettable Powder | WP | A dry, finely ground powder containing the AI, which forms a suspension when mixed with water. Requires constant agitation.[16] | Foliar sprays for a wide variety of crops. |
| Soluble Powder | SP / WSP | A powder that dissolves completely in water to form a true solution. No agitation is needed after mixing.[16][17] | Used when the AI is highly water-soluble. |
| Granules | G | The AI coats or is absorbed into a solid carrier (e.g., clay). Applied directly to the soil without mixing.[16][18] | Soil application for systemic uptake to control root pests or early-season sucking insects. |
| Suspension Concentrate | SC | A stable suspension of the solid AI in a liquid (usually water). Dilutes easily with water for spraying. | A modern, dust-free liquid formulation for foliar or soil application. |
| Seed Treatment | ST | The AI is formulated with binders and colorants to adhere directly to the seed coat. | Provides protection for the seedling from soil-borne and early-season pests right after germination. |
Efficacy and Spectrum of Control
Pyridinylthiazole insecticides are effective against a wide array of economically important pests. Their systemic action makes them particularly potent against sap-sucking insects that are often difficult to control with contact-only insecticides.[4][19]
| Target Pest Order | Common Examples | Efficacy of Clothianidin/Thiamethoxam |
| Hemiptera | Aphids, Whiteflies, Planthoppers, Jassids, Mealybugs | Excellent |
| Coleoptera | Colorado Potato Beetle, Flea Beetles, Rice Water Weevil | Good to Excellent |
| Thysanoptera | Thrips | Good |
| Lepidoptera | Rice-stem borers, some Cutworms | Moderate (Varies by species) |
| Diptera | Leaf miners, Garlic maggots | Good |
Efficacy based on data from multiple field trials and product labels.[3][4][19][20]
Protocol: Evaluating Systemic Bio-efficacy in a Laboratory Setting
This protocol provides a self-validating system to confirm the systemic uptake and insecticidal activity of a compound like Clothianidin.
-
Objective: To determine the mortality of a sap-sucking insect (e.g., Green Peach Aphid, Myzus persicae) feeding on plants treated with a systemic insecticide via soil drench.
-
Materials:
-
Potted host plants (e.g., cabbage or radish seedlings) at the 2-4 true leaf stage.
-
Test compound (e.g., technical grade Clothianidin).
-
Acetone (for stock solution).
-
Distilled water with 0.1% Triton X-100 (surfactant).
-
Synchronized culture of aphids.
-
Ventilated insect cages.
-
Pipettes and graduated cylinders.
-
-
Methodology:
-
Step 1: Preparation of Treatment Solutions. Prepare a stock solution of Clothianidin in acetone. Create a dilution series (e.g., 10, 5, 1, 0.5, 0.1 ppm) by adding aliquots of the stock solution to distilled water with surfactant. Include a "solvent control" (acetone + water/surfactant) and a "negative control" (water/surfactant only).
-
Step 2: Soil Drench Application. For each concentration, replicate the treatment on 4-5 plants. Apply a precise volume (e.g., 20 mL) of the test solution directly to the soil surface of each pot, avoiding contact with the leaves.
-
Step 3: Systemic Uptake Period. Allow the plants to absorb and translocate the compound for a set period, typically 48-72 hours, under controlled greenhouse conditions (e.g., 24°C, 16:8 L:D photoperiod).
-
Step 4: Insect Infestation. After the uptake period, carefully place a set number of aphids (e.g., 20 apterous adults) onto one leaf of each plant using a fine paintbrush. Enclose the infested leaf or the entire plant in a ventilated cage to prevent escape.
-
Step 5: Mortality Assessment. Assess aphid mortality at 24, 48, and 72 hours after infestation. An aphid is considered dead if it does not move when gently prodded with a probe.
-
-
Data Analysis and Validation:
-
Calculate the percentage mortality for each replicate and correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC₅₀ (Lethal Concentration, 50%) value for each time point.
-
Self-Validation Check: The negative and solvent controls should exhibit minimal mortality (<10%). A dose-dependent response (higher mortality at higher concentrations) must be observed for the results to be considered valid.
-
Conclusion and Future Outlook
The pyridinylthiazole chemical class has had a profound impact on agriculture, primarily through the development of highly effective neonicotinoid insecticides. Their unique mode of action, systemic properties, and broad-spectrum control have made them essential tools for integrated pest management. The scientific integrity of these compounds is rooted in a deep understanding of their mechanism, allowing for robust and repeatable results.
Looking forward, the versatility of the pyridinylthiazole scaffold continues to inspire innovation. Structure-activity relationship studies are no longer confined to optimizing insecticidal potency but are actively exploring new frontiers in fungicidal and herbicidal applications. As the agricultural industry faces mounting challenges from pest resistance and the need for more sustainable solutions, the continued, rational design of novel molecules based on this proven heterocyclic framework holds significant promise for the future of crop protection.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. scispace.com [scispace.com]
- 3. Scimplify Blogs | What are Clothianidin's uses and side effects? [scimplify.com]
- 4. chemrobotics.com [chemrobotics.com]
- 5. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 17. US6387388B1 - Pesticidal formulation - Google Patents [patents.google.com]
- 18. epa.gov [epa.gov]
- 19. What are the advantages and dosage of clothianidin insecticide? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 20. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole via Hantzsch Reaction and Subsequent Diazotization
Abstract
This comprehensive guide details a robust, two-step synthetic protocol for obtaining 2-Bromo-4-(pyridin-3-yl)thiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] The initial step employs the classic Hantzsch thiazole synthesis to construct the core 2-amino-4-(pyridin-3-yl)thiazole scaffold from 2-bromo-1-(pyridin-3-yl)ethan-1-one and thiourea.[2][3] The subsequent step involves a Sandmeyer-type diazotization-bromination to efficiently convert the 2-amino functionality to the target 2-bromo group. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, offering researchers a self-validating system for reliable synthesis.
Introduction: The Strategic Importance of Substituted Thiazoles
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Specifically, 2-bromo-4-arylthiazoles serve as exceptionally versatile intermediates. The bromine atom at the 2-position acts as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of chemical space to optimize pharmacological profiles.[1][5]
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole ring from simple, readily available precursors: an α-haloketone and a thioamide.[2][6][7] This application note outlines a validated workflow that leverages the efficiency of the Hantzsch reaction to first build the 2-aminothiazole core, followed by a clean conversion to the desired 2-bromo derivative.
Mechanistic Rationale and Pathway
The synthesis is accomplished in two distinct stages, each with a well-established mechanism. Understanding these pathways is critical for troubleshooting and optimization.
Stage 1: Hantzsch Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[6][8]
-
S-Alkylation (SN2 Reaction): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(pyridin-3-yl)ethan-1-one, displacing the bromide ion. This forms an isothiouronium salt intermediate.[8]
-
Intramolecular Cyclization: A nitrogen atom of the isothiouronium intermediate performs a nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[6][8] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[8]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Stage 2: Diazotization-Bromination of 2-Aminothiazole
This transformation is analogous to the Sandmeyer reaction. It involves converting the stable amino group into an excellent leaving group (N₂) via diazotization, which is then displaced by a bromide ion. A procedure adapted from the synthesis of 2-bromo-4-phenylthiazole is highly effective.[9]
-
Diazotization: In the presence of a copper(II) bromide catalyst and a nitrite source like tert-butyl nitrite (t-BuONO), the 2-amino group is converted into a diazonium salt.
-
Bromide Displacement: The diazonium salt is highly unstable and readily eliminates molecular nitrogen (N₂). The resulting thiazolyl cation is immediately trapped by a bromide ion from the CuBr₂ to yield the final product.
Caption: Mechanism of the Sandmeyer-type bromination.
Detailed Experimental Protocols
This section provides a complete workflow, from precursor synthesis to final product purification.
Overall Workflow
Caption: Overall two-stage synthetic workflow.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Bromo-1-(pyridin-3-yl)ethan-1-one HBr | 281.99 | 17694-68-7 | Starting α-haloketone. Handle with care (lachrymator). |
| Thiourea | 76.12 | 62-56-6 | Thioamide source.[10] |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Reaction solvent for Stage 1. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Base for neutralization. |
| tert-Butyl nitrite (t-BuONO) | 103.12 | 540-80-7 | Diazotizing agent. |
| Copper(II) Bromide (CuBr₂) | 223.35 | 7789-45-9 | Catalyst and bromide source. |
| Acetonitrile (ACN) | 41.05 | 75-05-8 | Reaction solvent for Stage 2. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction and chromatography solvent. |
| Hexanes | ~86.18 | 110-54-3 | Chromatography solvent. |
| Silica Gel | - | 7631-86-9 | Stationary phase for chromatography (230-400 mesh). |
Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide (10.0 g, 35.5 mmol, 1.0 equiv).
-
Reagent Addition: Add thiourea (3.24 g, 42.6 mmol, 1.2 equiv) followed by absolute ethanol (100 mL).
-
Expertise Note: A slight excess of thiourea is used to ensure complete consumption of the more valuable α-haloketone.[8]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is ~8. This neutralizes the HBr salt formed during the reaction.
-
Causality: The initial product is the HBr salt of the aminothiazole, which is soluble in ethanol.[8] Neutralization deprotonates the thiazolium nitrogen, yielding the free base which is poorly soluble and precipitates from the solution.[6][8] c. A pale yellow solid will precipitate. Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation. d. Collect the solid by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL). f. Dry the solid under vacuum to afford 2-amino-4-(pyridin-3-yl)thiazole as a solid. The product is often pure enough for the next step without further purification.
-
Protocol 2: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) bromide (9.5 g, 42.5 mmol, 1.5 equiv) and acetonitrile (100 mL).
-
Reagent Addition: Add the 2-amino-4-(pyridin-3-yl)thiazole (5.0 g, 28.4 mmol, 1.0 equiv) obtained from the previous step.
-
Diazotization: Begin vigorous stirring. Slowly add tert-butyl nitrite (5.1 mL, 42.5 mmol, 1.5 equiv) dropwise over 15 minutes. The mixture may darken, and gas evolution (N₂) will be observed.
-
Safety Note: Nitrite reagents should be handled in a well-ventilated fume hood. The reaction can be exothermic.
-
-
Reaction: Heat the reaction mixture to 65°C and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Extraction: a. Cool the reaction to room temperature and pour it into a separatory funnel containing 250 mL of 2M aqueous ammonia solution. b. Extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with brine (1 x 100 mL). d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.
-
Purification: a. Purify the crude material by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc). c. Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.[11]
Data Summary and Characterization
Quantitative Reaction Data
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Diazotization-Bromination |
| Key Reactant | 2-bromo-1-(pyridin-3-yl)ethan-1-one HBr | 2-Amino-4-(pyridin-3-yl)thiazole |
| Stoichiometry | 1.2 equiv Thiourea | 1.5 equiv CuBr₂, 1.5 equiv t-BuONO |
| Solvent | Ethanol | Acetonitrile |
| Temperature | Reflux (~78°C) | 65°C |
| Typical Time | 2-4 hours | 1-2 hours |
| Expected Yield | 85-95% | 60-75% |
Expected Product Characterization: this compound
-
Physical Form: Solid.[11]
-
Storage: Store under an inert atmosphere at 2-8°C.[11]
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the thiazole proton (singlet, ~7.5-8.0 ppm) and the four protons of the pyridine ring (multiplets, ~7.3-9.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the 8 unique carbons in the structure, including the C-Br carbon of the thiazole ring (~120-130 ppm).
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Conclusion
This application note provides a reliable and thoroughly explained two-stage method for the synthesis of this compound. By combining the classic Hantzsch reaction for scaffold formation with a modern diazotization-bromination protocol, this key intermediate for drug discovery can be produced in high purity and good overall yield. The detailed mechanistic insights and procedural rationale equip researchers with the necessary knowledge for successful execution and potential adaptation of this valuable synthetic transformation.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 886370-95-2 [sigmaaldrich.com]
Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 2-Bromo-4-(pyridin-3-yl)thiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Amino-4-(pyridin-3-yl)thiazole Scaffold
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad substrate scope and functional group tolerance make it particularly valuable in drug discovery and development, where the efficient construction of complex molecular architectures is paramount.[2][4]
This guide focuses on the application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 2-bromo-4-(pyridin-3-yl)thiazole. The resulting 2-amino-4-(pyridin-3-yl)thiazole core is a key pharmacophore found in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The presence of two distinct nitrogen-containing heterocycles, a thiazole and a pyridine, presents unique challenges and considerations for the optimization of the C-N coupling reaction. This document provides a comprehensive overview of the critical reaction parameters, a detailed experimental protocol, and troubleshooting strategies to enable researchers to successfully synthesize a diverse range of 2-amino-4-(pyridin-3-yl)thiazole derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][5][6] Understanding the key steps of this cycle is crucial for rational optimization of reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[1][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][8]
A competing side reaction, β-hydride elimination, can occur in some cases, leading to the formation of hydrodehalogenated arene and an imine.[1] The choice of ligand is critical in minimizing this undesired pathway.[8]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Optimizing the Reaction: Key Parameters for Success
The successful amination of this compound hinges on the careful selection of several key reaction components. The electronic properties of the heteroaromatic substrate necessitate a well-defined catalytic system to achieve high yields and avoid side reactions.
Palladium Precursor
Both Pd(0) and Pd(II) sources can be used.[10] Pd(II) precursors, such as Pd(OAc)₂, are often preferred for their air stability and are reduced in situ to the active Pd(0) species.[9] Common choices include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A widely used, air-stable, and relatively inexpensive option.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that is highly active but can be sensitive to air and light.[11]
For challenging substrates like heteroaryl halides, pre-formed catalysts that incorporate the ligand can also be highly effective.[10]
Ligand Selection
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[5] The ligand stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and suppresses side reactions.[12] For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally the most effective.[1]
-
Buchwald-type Biarylphosphine Ligands: These ligands, such as XPhos, SPhos, and BrettPhos, are known for their high reactivity and broad substrate scope.[5][12] Their steric bulk facilitates the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and catalytic activity, particularly for challenging couplings.[3][13][14]
Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7][9] The choice of base can significantly impact the reaction rate and yield.
-
Sodium tert-butoxide (NaOtBu): A commonly used and highly effective base for a wide range of Buchwald-Hartwig reactions.[7]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is often effective when other bases fail.[5]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be advantageous when dealing with base-sensitive functional groups.[15]
Solvent
Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst.
-
Toluene or Xylene: High-boiling aromatic solvents that are frequently used.
-
1,4-Dioxane: A polar aprotic solvent that can be effective for many couplings.[5]
-
Tetrahydrofuran (THF): A lower-boiling option that can be suitable for more reactive substrates.[5]
Optimized Reaction Conditions for this compound
Based on established protocols for heteroaromatic substrates, the following table summarizes recommended starting conditions for the amination of this compound with various amine coupling partners.
| Component | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Provides a reliable source of the active Pd(0) catalyst. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that are effective for heteroaromatic substrates.[16] |
| Base | NaOtBu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.) | Strong, non-nucleophilic bases to ensure efficient amine deprotonation. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents to maintain a reactive catalytic system. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidative deactivation. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a representative Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), NaOtBu (1.5 equiv.), and XPhos (0.03 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.015 equiv.) to the tube.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 6-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.[17]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(pyridin-3-yl)thiazole derivative.[17]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Impure reagents or solvent | - Use a fresh batch of palladium precursor and ligand.- Switch to a stronger base like LHMDS.- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-hydride elimination is competitive.- Reaction temperature is too high. | - Screen different bulky phosphine ligands (e.g., BrettPhos).- Lower the reaction temperature and extend the reaction time. |
| Difficulty in Product Isolation/Purification | - Product is highly polar and binds to silica gel.- Product is unstable under purification conditions. | - Use a different stationary phase for chromatography (e.g., alumina).- Consider purification by crystallization or reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of 2-amino-4-(pyridin-3-yl)thiazole derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these medicinally important compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(pyridin-3-yl)thiazole
Introduction: The Strategic Importance of the 4-(Pyridin-3-yl)thiazole Scaffold in Modern Drug Discovery
The 4-(pyridin-3-yl)thiazole motif is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique electronic properties and spatial arrangement allow for multifaceted interactions with biological targets, making it a cornerstone in the design of novel therapeutics. Derivatives of this core structure are prominently featured in a range of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents. The ability to efficiently and selectively functionalize this core structure is paramount to accelerating drug discovery programs.
2-Bromo-4-(pyridin-3-yl)thiazole serves as a versatile and key building block for the synthesis of these complex molecules. The bromine atom at the 2-position of the thiazole ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, offering detailed protocols and expert insights into the most effective palladium-catalyzed cross-coupling strategies for this valuable intermediate.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. The general mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
Application Note & Protocol: Synthesis of 2-amino-4-(pyridin-3-yl)thiazole
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-4-(pyridin-3-yl)thiazole, a key heterocyclic scaffold prevalent in medicinal chemistry, from its 2-bromo precursor.[1][2] We present a detailed protocol centered on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, which is favored for its mild conditions and broad substrate scope compared to harsher, traditional methods.[3][4] This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes sections on product purification, characterization, and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: Significance of the 2-Aminothiazole Scaffold
The 2-amino-4-(pyridin-3-yl)thiazole core is a privileged structure in modern pharmacology. Thiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The specific incorporation of a pyridine ring at the 4-position and an amino group at the 2-position creates a molecule with versatile hydrogen bonding capabilities and electronic properties, making it an attractive building block for designing targeted therapeutic agents. The efficient synthesis of this scaffold is therefore a critical step in the development of novel drug candidates.
This application note focuses on the conversion of 2-bromo-4-(pyridin-3-yl)thiazole to its amino analogue. While several methods exist for C-N bond formation, including classical nucleophilic aromatic substitution (SNA_r) and copper-catalyzed Ullmann-type reactions, the Palladium-catalyzed Buchwald-Hartwig amination offers superior efficiency, functional group tolerance, and milder reaction conditions, making it the preferred method in contemporary organic synthesis.[3][6][7]
Reaction Principles and Mechanism
The transformation of an aryl halide to an aryl amine is a cornerstone of modern synthetic chemistry. The choice of method depends critically on the electronic nature of the substrate.
-
Nucleophilic Aromatic Substitution (SNA_r): This method involves the direct attack of a nucleophile on an electron-deficient aromatic ring.[8][9] While the thiazole ring is inherently electron-withdrawing, SNA_r on 2-halothiazoles often requires harsh conditions (high temperatures and strong bases) which may not be compatible with sensitive functional groups.[10][11] The reaction proceeds through a high-energy Meisenheimer complex, and its rate is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9][10]
-
Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N cross-coupling reaction.[6][12] Traditional Ullmann reactions require high temperatures (often >150 °C) and stoichiometric amounts of copper.[6] While modern iterations using ligands have enabled milder conditions, the Buchwald-Hartwig amination is generally more versatile and reliable for heteroaromatic substrates.[7][13][14][15][16]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation.[3][17] It proceeds via a catalytic cycle involving Pd(0) and Pd(II) species. Its success lies in the rational design of phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under significantly milder conditions than its predecessors.[18][19]
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a sequence of well-defined steps, which are crucial for understanding reaction optimization.[4][18]
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst or used directly as a complex like Pd₂(dba)₃.
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired 2-aminothiazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Fig 1. Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the synthesis using an ammonia surrogate for operational simplicity and safety. Lithium bis(trimethylsilyl)amide (LiHMDS) serves as a reliable "NH₂" source.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercial | Palladium precatalyst. Air-sensitive. |
| RuPhos | ≥98% | Commercial | Buchwald ligand. Air-sensitive. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercial | Ammonia equivalent and base. Moisture-sensitive. |
| Anhydrous Toluene | DriSolv or equivalent | Commercial | Reaction solvent. Must be anhydrous and degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Schlenk tube or Microwave vial | N/A | N/A | Reaction vessel. |
| Magnetic stirrer/hotplate | N/A | N/A | |
| Inert atmosphere system (Glovebox or Schlenk line) | N/A | N/A | Critical for success. |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[18]
-
Reaction Setup:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), and RuPhos (0.04 mmol, 0.04 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
If a glovebox is unavailable, add the solids to the tube, seal it with a septum, and purge with inert gas for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture for 5 minutes to allow for catalyst pre-formation.
-
Slowly add LiHMDS (1.4 mL of a 1.0 M solution in THF, 1.4 mmol, 1.4 equiv.) to the stirring mixture via syringe. The solution may change color.
-
-
Reaction:
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 16-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂) or LC-MS.
-
To take a sample, briefly cool the reaction, remove a small aliquot via syringe under a positive flow of inert gas, and quench it into a vial containing wet ethyl acetate and a small amount of silica.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Caption: Fig 2. Experimental workflow for the synthesis.
Purification and Characterization
Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane or 20% to 80% Ethyl Acetate in Hexanes is generally effective.
-
Procedure: Load the crude material onto the column (either directly or pre-adsorbed onto silica gel). Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product. Combine the pure fractions and remove the solvent in vacuo.
Characterization
The identity and purity of the final product, 2-amino-4-(pyridin-3-yl)thiazole, should be confirmed by standard analytical techniques.[20][21]
| Property | Data |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Appearance | Typically an off-white to yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm): ~9.1 (s, 1H, Py-H2), ~8.5 (d, 1H, Py-H6), ~8.2 (d, 1H, Py-H4), ~7.5 (dd, 1H, Py-H5), ~7.3 (s, 2H, -NH₂), ~7.2 (s, 1H, Thiazole-H5). Note: NH₂ peak is broad and exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected δ (ppm): ~168 (C-NH₂), ~150-147 (Py C), ~133 (Py C), ~129 (Py C), ~124 (Py C), ~105 (Thiazole C-H). |
| Mass Spec (ESI+) | m/z: 178.04 [M+H]⁺ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poor quality solvent/reagents.3. Insufficient temperature or time. | 1. Use fresh catalyst/ligand; ensure inert atmosphere is maintained.2. Use anhydrous, degassed solvents.3. Increase temperature to 110-120°C or extend reaction time. |
| Incomplete Reaction | 1. Insufficient base.2. Catalyst decomposition. | 1. Add an additional portion of base (e.g., 0.2-0.4 equiv.).2. Add a small portion of fresh catalyst and ligand. |
| Formation of Side Products | 1. Dehalogenation of starting material.2. Ligand degradation or side reactions. | 1. Ensure the base is added slowly at room temperature before heating.2. Screen alternative ligands (e.g., XPhos, SPhos). |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., switch polarity or use a toluene/acetone system). Consider recrystallization if the product is highly crystalline. |
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jk-sci.com [jk-sci.com]
- 20. rsc.org [rsc.org]
- 21. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-4-(pyridin-3-yl)thiazole
Introduction: The Strategic Value of the 4-(Pyridin-3-yl)thiazole Scaffold
The 4-(pyridin-3-yl)thiazole moiety is a privileged heterocyclic scaffold that occupies a significant position in medicinal chemistry and materials science. This structural motif is a cornerstone in the design of kinase inhibitors, particularly targeting pathways implicated in oncology and inflammatory diseases. The strategic fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple points for interaction with biological targets. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling a wide array of derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in lead optimization for drug discovery.
This guide provides an in-depth exploration of the key methodologies for the derivatization of 2-bromo-4-(pyridin-3-yl)thiazole at the bromine position. It offers not just procedural steps but also the underlying chemical logic, troubleshooting insights, and the rationale behind the selection of catalysts, ligands, and reaction conditions, tailored for researchers, scientists, and drug development professionals.
Understanding the Substrate: Reactivity and Challenges
The substrate, this compound, presents a unique set of challenges and opportunities. The C2-position of the thiazole ring is electron-deficient, making the C-Br bond susceptible to oxidative addition by a low-valent palladium catalyst, which is the key initiation step in most cross-coupling reactions.[1]
However, the presence of the pyridin-3-yl moiety introduces a critical consideration known as the "2-pyridyl problem" in cross-coupling chemistry, even when the pyridine is not directly at the coupling site. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2] This necessitates a careful selection of ligands that can effectively compete with the pyridine nitrogen for coordination to the palladium catalyst, ensuring a smooth and efficient catalytic cycle.
I. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, vinyl, and alkyl groups.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for success, especially with a substrate containing a pyridine ring.
-
Catalyst and Ligand Selection: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, which are reduced in situ. The ligand choice is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective.[4] These ligands promote the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly active in oxidative addition and can mitigate the inhibitory effect of the pyridine nitrogen.[5] For substrates prone to catalyst poisoning by pyridine coordination, ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) can also be highly effective.[3]
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid derivative. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of solvent often involves a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to facilitate the dissolution of the inorganic base.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or dppf) (1.1-2.2 eq relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the organic solvent and water (typically a 4:1 to 10:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in the organic solvent if they are not added directly as solids.
-
Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale/Justification |
| Palladium Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%) | Common, reliable Pd(0) precursors. |
| Ligand | SPhos (4 mol%), XPhos (4 mol%), Pd(dppf)Cl₂ (3 mol%) | Bulky, electron-rich ligands to promote oxidative addition and prevent pyridine inhibition. |
| Base | K₂CO₃ (2.0 eq), K₃PO₄ (2.5 eq) | Effective for transmetalation with a wide range of boronic acids. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (10:1) | Good solubility for reactants and facilitates base activity. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for catalyst turnover without promoting decomposition. |
II. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6][7] This reaction is instrumental for introducing primary and secondary amines at the C2-position of the thiazole core.
Mechanistic Rationale & Key Considerations
The mechanism of the Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] Key considerations for this transformation on the this compound substrate include:
-
Catalyst and Ligand System: The choice of ligand is critical to prevent catalyst deactivation and to promote the reductive elimination step, which is often rate-limiting. Bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective.[8] These ligands create a sterically hindered environment around the palladium center, which facilitates the C-N bond-forming reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[7] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3/G4 Buchwald pre-catalyst) (1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos) (1.2 - 1.5 eq relative to Pd)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or microwave vial.
-
Add this compound.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale/Justification |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%), XPhos-Pd-G3 (3 mol%) | G3 pre-catalysts are air-stable and highly active. |
| Ligand | XPhos (3.6 mol%), RuPhos (3.6 mol%) | Bulky ligands that promote efficient reductive elimination. |
| Base | NaOtBu (1.5 eq), LiHMDS (2.0 eq) | Strong bases required for amine deprotonation. LiHMDS can be milder for base-sensitive functional groups. |
| Solvent | Toluene, Dioxane | Aprotic solvents that are standard for this reaction. |
| Temperature | 80 - 110 °C | Optimal temperature range for catalyst activity. |
III. C-C (Alkynyl) Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as synthetic handles for further transformations (e.g., click chemistry, cyclizations) or as part of a conjugated system.
Mechanistic Rationale & Key Considerations
The Sonogashira reaction typically involves a dual catalytic system with palladium and copper(I).[11]
-
Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl bromide. A copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and the solvent.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a different set of ligands and stronger bases to facilitate the deprotonation of the alkyne.
Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or neat amine)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (if not using neat amine base) followed by the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or saturated aqueous NH₄Cl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale/Justification |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (3 mol%) | Facilitates the formation of the copper acetylide for efficient transmetalation. |
| Base/Solvent | Et₃N or THF/Et₃N (1:1) | Acts as both base and solvent, or co-solvent. |
| Temperature | 25 - 60 °C | Often proceeds at mild temperatures. |
IV. Other Potential Derivatization Strategies
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the workhorses for derivatization, other methods can be considered for specific applications.
-
Stille Coupling: This reaction uses organotin reagents and offers excellent functional group tolerance.[13][14] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[15]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[16] It provides a route to vinyl-substituted thiazoles.
-
Nucleophilic Aromatic Substitution (SNA r): While less common for 2-bromothiazoles compared to palladium-catalyzed reactions, SNAr could be feasible with very strong nucleophiles and/or under harsh conditions, particularly if the ring system is further activated by electron-withdrawing groups.
Conclusion and Future Outlook
The derivatization of this compound at the C2-position is a strategically vital process for the generation of novel chemical entities with potential applications in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a powerful and versatile toolkit for this purpose. The key to success lies in the rational selection of reaction conditions, with a particular emphasis on the use of modern, bulky phosphine ligands to overcome the potential inhibitory effects of the pyridine moiety. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to effectively navigate the synthesis and functionalization of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors from 2-Bromo-4-(pyridin-3-yl)thiazole
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the synthesis and evaluation of p38 mitogen-activated protein (MAP) kinase inhibitors, utilizing 2-Bromo-4-(pyridin-3-yl)thiazole as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics. We will delve into the strategic synthesis of a focused library of compounds via Suzuki-Miyaura cross-coupling, their subsequent characterization, and their evaluation in both enzymatic and cell-based assays. The underlying rationale for experimental design and the interpretation of structure-activity relationships (SAR) are discussed to provide a holistic understanding of the drug discovery process for this important therapeutic target.
Introduction: The Rationale for Targeting p38 MAP Kinase in Inflammatory Diseases
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway plays a pivotal role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a highly attractive target for the treatment of a spectrum of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[4] The p38 MAP kinase family comprises four isoforms (α, β, γ, and δ), with the p38α isoform being the most extensively studied and implicated in inflammatory processes.[2]
The core therapeutic strategy revolves around the development of small molecule inhibitors that can selectively block the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream substrates and attenuating the inflammatory cascade. The pyridinyl-heterocycle scaffold, particularly pyridinyl-imidazole and pyridinyl-thiazole cores, has proven to be a fruitful starting point for the development of potent and selective p38 MAP kinase inhibitors.[5] This guide focuses on the synthetic utility of this compound as a versatile building block for generating a diverse range of p38 MAP kinase inhibitors.
The p38 MAP Kinase Signaling Pathway: A Visual Overview
The p38 MAP kinase cascade is a multi-tiered signaling pathway initiated by a variety of extracellular stimuli. Understanding this pathway is crucial for contextualizing the mechanism of action of the inhibitors we aim to synthesize.
Caption: The p38 MAP Kinase Signaling Cascade.
Synthesis of 2-Aryl-4-(pyridin-3-yl)thiazole Derivatives
The core synthetic strategy for generating a library of potential p38 MAP kinase inhibitors from this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the thiazole ring, enabling a thorough exploration of the structure-activity relationship.
Synthetic Workflow
Caption: General workflow for the synthesis of p38 MAP kinase inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of 2-(4-fluorophenyl)-4-(pyridin-3-yl)thiazole, a representative inhibitor candidate.
Materials:
-
This compound
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), (4-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-fluorophenyl)-4-(pyridin-3-yl)thiazole.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by HPLC, aiming for >95% purity.
Biological Evaluation: Assessing Inhibitory Potency
The synthesized compounds are evaluated for their ability to inhibit p38 MAP kinase activity through a tiered screening approach, starting with an in vitro enzymatic assay followed by a cell-based assay to confirm cellular activity.
In Vitro p38α Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human p38α. The ADP-Glo™ Kinase Assay is a commonly used platform that measures the amount of ADP produced during the kinase reaction.[2][6]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of recombinant p38α kinase, a suitable substrate (e.g., ATF2 peptide), and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[2]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, p38α kinase, and the substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based TNF-α Release Assay in THP-1 Cells
This assay assesses the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNF-α in a relevant cellular context. Human monocytic THP-1 cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[7][8]
Protocol Outline:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or HTRF assay kit.[7]
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Data Summary
The data obtained from the biological assays will be used to establish a structure-activity relationship for the synthesized series of compounds. This analysis will guide the design of future generations of more potent and selective inhibitors.
Table 1: Representative Biological Data for 2-Aryl-4-(pyridin-3-yl)thiazole Derivatives
| Compound ID | R Group (at 2-position) | p38α Kinase IC₅₀ (nM) | THP-1 TNF-α IC₅₀ (nM) |
| 1a | 4-Fluorophenyl | 50 | 150 |
| 1b | Phenyl | 250 | 800 |
| 1c | 4-Methoxyphenyl | 180 | 650 |
| 1d | 2,4-Difluorophenyl | 35 | 120 |
| 1e | 4-Methylphenyl | 300 | 950 |
| SB203580 | (Reference Compound) | 30 | 100 |
Note: The data presented in this table is illustrative and based on typical values for this class of compounds.
Key SAR Insights:
-
The Pyridin-3-yl Moiety: The nitrogen of the pyridine ring is crucial for forming a key hydrogen bond interaction with the hinge region of the p38α ATP-binding pocket.
-
The 2-Aryl Substituent: The nature of the substituent on the 2-aryl ring significantly impacts potency. Electron-withdrawing groups, such as fluorine, at the para-position of the phenyl ring generally enhance activity. This is likely due to favorable interactions within a hydrophobic pocket of the enzyme.
-
Steric Considerations: Bulky substituents on the 2-aryl ring may be detrimental to activity, suggesting steric constraints within the binding site.
Conclusion and Future Directions
This guide has outlined a comprehensive and experimentally validated approach for the synthesis and evaluation of p38 MAP kinase inhibitors derived from this compound. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for generating a diverse library of analogues for SAR exploration. The described in vitro and cell-based assays offer a reliable platform for assessing the inhibitory potency of these compounds.
Future work should focus on further optimization of the 2-aryl substituent to enhance potency and selectivity. Additionally, pharmacokinetic properties, such as metabolic stability and oral bioavailability, should be investigated for the most promising lead compounds to advance them towards in vivo efficacy studies and potential clinical development. The methodologies and insights provided herein serve as a solid foundation for researchers dedicated to the discovery of novel anti-inflammatory agents targeting the p38 MAP kinase pathway.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 alpha Kinase Enzyme System [promega.kr]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of 2-aryl-4-(pyridin-3-yl)thiazoles via Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,4-Disubstituted Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Specifically, the 2,4-disubstituted thiazole framework is a privileged scaffold, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The ability to synthesize a diverse library of these compounds is therefore of significant interest in drug discovery and development.[4] This guide provides a detailed methodology for the preparation of 2-aryl-4-(pyridin-3-yl)thiazoles, a class of compounds with potential for diverse biological applications, utilizing the powerful and versatile Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][7]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (in our case, a 2-halo-4-(pyridin-3-yl)thiazole), forming a Pd(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (an arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, facilitating this transfer.[5][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the necessary precursors and the final Suzuki cross-coupling reaction.
Part 1: Synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole
The synthesis of the key this compound intermediate can be efficiently achieved via a Hantzsch thiazole synthesis.[5][6][9] This classic method involves the condensation of an α-haloketone with a thioamide.[5][6]
Step 1a: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethan-1-one Hydrobromide
-
Materials: 3-Acetylpyridine, Bromine, Hydrobromic acid (48%), Dichloromethane.
-
Procedure:
-
Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, add a solution of hydrobromic acid (48%, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide.
-
Step 1b: Hantzsch Thiazole Synthesis of this compound
-
Materials: 2-Bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide, Thiourea, Ethanol.
-
Procedure:
-
To a solution of 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide (1.0 eq) in ethanol, add thiourea (1.2 eq).[10]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 2-amino-4-(pyridin-3-yl)thiazole is then subjected to a Sandmeyer-type reaction to install the bromo group at the 2-position.
-
Dissolve the 2-aminothiazole in an aqueous solution of hydrobromic acid and cool to 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise.
-
After stirring for 30 minutes, add copper(I) bromide and heat the mixture.
-
Cool the reaction, neutralize, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to afford this compound.
-
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: General experimental workflow for the Suzuki cross-coupling.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a precatalyst) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
-
Protocol:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if using a separate ligand), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation: Exemplary Reaction Conditions
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes various conditions that can be employed as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald's phosphine ligands are often effective for challenging heteroaryl couplings.[11] Increasing the temperature or reaction time may also improve conversion.
-
Protodeboronation: Arylboronic acids, especially electron-deficient ones, can be prone to protodeboronation (loss of the boronic acid group).[12] Using a stronger base like K₃PO₄ or Cs₂CO₃ and minimizing the reaction time can help mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the self-coupling of the arylboronic acid can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of reagents.
-
Catalyst Poisoning: Heteroatoms, particularly sulfur in the thiazole ring, can sometimes coordinate to the palladium catalyst and inhibit its activity. The use of bulky, electron-rich phosphine ligands can often overcome this issue.
By following these detailed protocols and considering the key reaction parameters, researchers can efficiently synthesize a diverse range of 2-aryl-4-(pyridin-3-yl)thiazoles for further investigation in various drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol and Application Guide: Sonogashira Coupling of 2-Bromo-4-(pyridin-3-yl)thiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in numerous fields, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] Its value lies in the ability to construct complex molecular architectures under generally mild conditions, tolerating a wide array of functional groups.[4][5]
This guide focuses on a substrate of significant interest in medicinal chemistry: 2-Bromo-4-(pyridin-3-yl)thiazole. This scaffold unites two privileged heterocyclic motifs. The thiazole ring is a core component of numerous bioactive compounds, while the pyridine moiety is prevalent in pharmaceuticals, often enhancing solubility and providing a key interaction point with biological targets.[6][7][8] The ability to functionalize this specific bromo-heterocycle via Sonogashira coupling opens a direct pathway to novel compound libraries for drug discovery, allowing for the introduction of diverse alkynyl groups that can serve as pharmacophores or as synthetic handles for further elaboration.[6][8]
This document provides a detailed, field-proven protocol for this transformation, grounded in an understanding of the underlying reaction mechanism and potential challenges. It is designed to equip researchers with a reliable starting point for their synthetic endeavors and a framework for rational optimization.
Reaction Principle and Catalytic Mechanism
The Sonogashira coupling proceeds via two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9][10] The overall process is the substitution of the bromine atom on the thiazole ring with an alkyne group, facilitated by the catalytic system in the presence of an amine base.[11]
-
The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Palladium(0) catalyst. If a more stable Palladium(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to Pd(0).[1] The cycle then proceeds through three key steps:
-
Oxidative Addition: The Pd(0) species inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5] This is often the rate-limiting step for aryl bromides.[12]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the bromide and forming a new Pd(II)-alkynyl complex.[10]
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[13]
-
A π-complex forms between the copper(I) salt (e.g., CuI) and the terminal alkyne.[10]
-
This complexation increases the acidity of the terminal proton, allowing the amine base (e.g., triethylamine) to deprotonate it, forming a crucial copper(I) acetylide intermediate.[2][10] This species is then ready for the transmetalation step with the palladium complex.
-
While effective, the copper co-catalyst can sometimes promote the undesired homocoupling of the alkyne (Glaser coupling).[14] For sensitive substrates, copper-free Sonogashira protocols have been developed, though they may require different ligands or conditions to proceed efficiently.[9][15]
Caption: Catalytic cycle of the Sonogashira coupling.
Materials, Reagents, and Equipment
Reagents
Successful execution requires high-purity, anhydrous, and deoxygenated reagents and solvents.
| Reagent | Grade | Supplier Suggestion | Notes |
| This compound | >97% | Custom Synthesis/Vendor | Ensure purity by NMR or LC-MS before use. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich, etc. | Purify by distillation if necessary, especially if discoloration is observed. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade, 98% | Strem, Sigma-Aldrich | An air-stable Pd(II) precatalyst. More convenient to handle than Pd(PPh₃)₄.[13][14] |
| Copper(I) Iodide (CuI) | >98%, Anhydrous | Strem, Sigma-Aldrich | Often off-white or tan. If it is green/brown, it may be oxidized and should not be used.[16] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros, Sigma-Aldrich | Should be distilled from CaH₂ and stored over molecular sieves under an inert atmosphere.[14] |
| Tetrahydrofuran (THF) or Toluene | Anhydrous, >99.8%, DriSolv® or equivalent | EMD Millipore, Acros | Must be thoroughly deoxygenated before use. |
Equipment
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen) line with a bubbler
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature control
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for aqueous work-up (separatory funnel, flasks)
-
Flash column chromatography system
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with a terminal alkyne.[17] Reaction conditions, particularly temperature and time, may require optimization based on the specific alkyne used.
Summary of Reaction Parameters
| Component | Stoichiometry (eq.) | Mol % | Purpose |
| This compound | 1.0 | - | Aryl Halide Substrate |
| Terminal Alkyne | 1.2 | - | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.025 | 2.5 mol% | Palladium Precatalyst |
| CuI | 0.05 | 5.0 mol% | Co-catalyst |
| Triethylamine (TEA) | 3.0 | - | Base and Ligand |
| Anhydrous, Degassed Solvent (THF) | - | - | Reaction Medium (approx. 0.1 M) |
Step-by-Step Procedure
Step 1: Preparation and Degassing
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Degas the anhydrous solvent (THF) for at least 30 minutes by sparging with N₂ or Ar. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.[14]
Step 2: Reaction Setup (Under Inert Atmosphere)
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.025 eq.), and CuI (0.05 eq.).
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Add the degassed anhydrous THF (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Add degassed triethylamine (3.0 eq.) via syringe. Stir the mixture for 5-10 minutes at room temperature. The solution may appear as a yellow to light brown suspension.
-
Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe.
Step 3: Reaction Execution and Monitoring
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Aryl bromides often require gentle heating to facilitate the initial oxidative addition step.[12][14]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Periodically take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete upon full consumption of the starting bromide. Typical reaction times range from 3 to 24 hours.
Step 4: Work-up Procedure
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess triethylamine.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the triethylamine hydrobromide salt, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is typically effective for separating the product from non-polar impurities and baseline material.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to afford the pure coupled product.
Step 6: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert conditions.3. Reaction temperature too low. | 1. Use fresh, high-purity PdCl₂(PPh₃)₂ and CuI. Ensure CuI is not oxidized (green/brown).[14]2. Ensure solvents are rigorously degassed and the reaction is run under a positive pressure of inert gas.3. Increase the temperature in 10 °C increments (e.g., to 80 °C). Aryl bromides are less reactive than iodides.[5][14] |
| Black Precipitate Forms | Palladium catalyst has decomposed to palladium black. | This is often caused by oxygen or impurities in the solvent or reagents.[14] While the reaction may still proceed, yields will be lower. For future runs, improve degassing procedures and ensure reagent purity. Using THF as a solvent can sometimes promote this; consider switching to toluene.[16] |
| Significant Homocoupling | The copper co-catalyst is promoting alkyne dimerization (Glaser coupling). | 1. Lower the reaction temperature.2. Add the terminal alkyne slowly over a period of time using a syringe pump.3. Reduce the amount of CuI (e.g., to 1-2 mol%).4. Consider a copper-free protocol, which may require a different ligand/base system.[14][15] |
| Complex Product Mixture | Side reactions or product degradation. | If the product is sensitive, try running the reaction at a lower temperature for a longer time. Ensure the work-up is performed promptly after the reaction is complete. The pyridine nitrogen can sometimes complicate purification; an acidic wash should be avoided if the product is acid-sensitive. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 2-Bromo-4-(pyridin-3-yl)thiazole as a Core Scaffold for Novel Anticancer Agents
Introduction: The Strategic Importance of the Pyridinyl-Thiazole Scaffold
In the landscape of modern oncology drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The pyridine-thiazole heterocyclic system has emerged as a "privileged scaffold"—a molecular framework that is recognized with high affinity by multiple biological targets.[1][2] Specifically, the 2,4-disubstituted pyridinyl-thiazole motif is a key structural feature in a multitude of potent inhibitors targeting critical signaling pathways implicated in tumor progression, angiogenesis, and metastasis.[3][4]
This guide focuses on the utility of a specific, high-value building block: 2-Bromo-4-(pyridin-3-yl)thiazole . The strategic placement of the bromine atom at the 2-position provides a versatile chemical handle for late-stage functionalization via cross-coupling reactions, while the pyridin-3-yl moiety at the 4-position often serves as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of target kinases.[5] This document provides a detailed examination of its application, focusing on the synthesis of inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of the tumor microenvironment.
Core Application: Synthesis of TGF-β Receptor I (ALK5) Inhibitors
The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many advanced cancers, where it paradoxically promotes tumor invasion and suppresses anti-tumor immunity. A primary therapeutic strategy is the inhibition of the TGF-β receptor I kinase (TGF-βRI), also known as Activin receptor-Like Kinase 5 (ALK5).
The this compound scaffold is an ideal starting point for generating libraries of ALK5 inhibitors. The pyridin-3-yl group effectively mimics the adenine region of ATP, forming a key hydrogen bond with the hinge region of the kinase. The 2-bromo position can then be elaborated with various aromatic or heteroaromatic systems to explore the solvent-exposed region of the binding site, allowing for the fine-tuning of potency and selectivity. This is exemplified by potent ALK5 inhibitors where the 2-position of the thiazole is substituted with quinoline, pyrazole, or other heterocyclic systems.
Below is a logical workflow illustrating the strategic use of this building block in a typical drug discovery campaign.
Caption: Figure 1. Drug discovery workflow using the target scaffold.
Key Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Its tolerance for a vast array of functional groups makes it exceptionally well-suited for medicinal chemistry.[6][7] The protocol below details a representative procedure for coupling this compound with a generic arylboronic acid.
Expertise & Causality: Why This Protocol?
-
Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) in combination with a ligand like SPhos is chosen. This system is highly efficient for heteroaromatic cross-couplings, particularly with electron-deficient pyridyl systems, as it promotes the rate-limiting oxidative addition step and facilitates reductive elimination.
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in Suzuki couplings and generally avoids side reactions like substrate decomposition that can occur with stronger bases.
-
Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[7] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Materials & Reagents
| Reagent | Purpose | Typical Amount (Equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Slight excess ensures complete consumption of the starting material. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 - 0.05 (2-5 mol%) | Forms the active Pd(0) species in situ. |
| SPhos | Ligand | 0.04 - 0.10 (4-10 mol%) | Stabilizes the catalyst and promotes the reaction. |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 | Must be finely powdered for optimal reactivity. |
| 1,4-Dioxane / Water | Solvent | 5:1 to 3:1 v/v | Must be degassed prior to use. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst precursor (Pd(OAc)₂, 0.03 equiv) and the SPhos ligand (0.06 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-(pyridin-3-yl)thiazole product.
Biological Context: Inhibition of the TGF-β/ALK5 Signaling Pathway
The synthesized compounds act by competitively binding to the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of its downstream targets, SMAD2 and SMAD3, thereby blocking the entire signaling cascade. Inhibition of this pathway in the tumor microenvironment can restore anti-tumor immune responses and inhibit cancer cell invasion and metastasis.
Caption: Figure 2. Mechanism of ALK5 inhibition.
Representative Data: Biological Activity of Pyridinyl-Thiazole Analogs
The following table summarizes the inhibitory activity of representative compounds from the literature that share the core pyridinyl-thiazole scaffold, demonstrating the high potency achievable with this structural class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (µM) | Reference |
| Thiazole Hybrid 3 | HL-60 (Leukemia) | - | HL-60 | 0.57 | [9] |
| Thiazole Hybrid 4 | 60 Cancer Cell Lines | - | Various | Growth Inhibition >50% at 10 µM | [9] |
| Pyridone Analog | A549 (Lung) / MCF-7 (Breast) | - | A549 / MCF-7 | 0.008 - 0.015 | [10] |
| SNS-032 (Thiazole core) | CDK2 | 48 | - | - | [11] |
Note: Data is compiled from various sources to illustrate the general potency of the broader pyridine-thiazole class. Direct IC₅₀ values for compounds synthesized specifically from this compound would be determined experimentally.[9][10][11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of targeted anticancer agents. Its structure is pre-validated in numerous kinase inhibitors, and the 2-bromo position provides a reliable handle for diversification through robust synthetic methods like the Suzuki-Miyaura coupling. The protocols and strategic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this scaffold in the creation of novel and potent therapeutics, particularly in the promising area of TGF-β pathway inhibition.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole
Welcome to the technical support center for the synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutically active compounds. The two most prevalent synthetic strategies to obtain this scaffold are the Hantzsch Thiazole Synthesis followed by bromination, and the Sandmeyer Reaction on a pre-formed 2-aminothiazole. Both routes have their unique challenges, and low yield is a frequent obstacle. This guide will dissect the potential pitfalls in both methodologies and offer systematic troubleshooting approaches.
Troubleshooting Guide & FAQs
Part 1: Issues Related to the Hantzsch Thiazole Synthesis Route
The Hantzsch synthesis provides a reliable method for constructing the thiazole ring. The typical sequence involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, this would involve synthesizing 4-(pyridin-3-yl)thiazol-2-amine first, followed by a bromination step.
Question 1: My initial Hantzsch reaction to form 4-(pyridin-3-yl)thiazol-2-amine is giving a very low yield. What are the likely causes?
Answer:
Low yields in the Hantzsch synthesis of 4-(pyridin-3-yl)thiazol-2-amine can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.
-
Purity of 2-bromo-1-(pyridin-3-yl)ethan-1-one: The α-bromoketone is a key starting material and is often the source of issues. It can be unstable and susceptible to decomposition or self-condensation.
-
Recommendation: Use freshly prepared or purified 2-bromo-1-(pyridin-3-yl)ethan-1-one. Purification can be achieved by recrystallization. Monitor its purity by TLC or ¹H NMR before use.
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Thiourea Quality: Ensure the thiourea used is of high purity and dry.
-
pH of the reaction medium: The reaction is sensitive to pH. While generally run under neutral to slightly acidic conditions, the presence of HBr as a byproduct of the α-bromoketone synthesis can make the medium too acidic, potentially leading to side reactions.
-
Recommendation: In some cases, the addition of a mild, non-nucleophilic base can be beneficial, but this should be optimized carefully to avoid promoting side reactions of the α-bromoketone.
-
Question 2: I am observing multiple spots on my TLC after the Hantzsch reaction, and purification of the desired 4-(pyridin-3-yl)thiazol-2-amine is difficult.
Answer:
The formation of multiple byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Potential Byproducts:
-
Self-condensation of the α-bromoketone: This can lead to the formation of a diketone or other complex structures.
-
Formation of isomeric thiazoles: While less common with thiourea, substituted thioamides can sometimes lead to regioisomers.
-
Unreacted starting materials: Incomplete reaction is a frequent cause of a complex product mixture.
-
-
Troubleshooting Strategies:
-
Controlled Addition: Add the α-bromoketone solution dropwise to the solution of thiourea at a slightly elevated temperature to maintain a low concentration of the ketone and minimize self-condensation.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Aim for the complete consumption of the limiting reagent.
-
Purification: Flash column chromatography is often necessary for purification. A gradient elution system, for instance, with ethyl acetate and petroleum ether, can be effective.[1]
-
Question 3: The subsequent bromination of 4-(pyridin-3-yl)thiazol-2-amine is resulting in a low yield of the 2-bromo product and the formation of a di-bromo byproduct.
Answer:
Electrophilic bromination of 2-aminothiazoles typically occurs at the C5 position, which is the most electron-rich.[2] To achieve bromination at the C2 position, a Sandmeyer-type reaction is the method of choice. Direct bromination with reagents like NBS or Br₂ will likely lead to bromination at the C5 position or over-bromination.
If you are attempting a direct bromination and observing a di-bromo product, it is likely the 2,5-dibromo derivative. To obtain the desired 2-bromo isomer, the Sandmeyer reaction is strongly recommended.
Part 2: Issues Related to the Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful method for converting a 2-aminothiazole to a 2-bromothiazole. It involves the diazotization of the amine followed by a copper(I)-catalyzed displacement of the diazonium group.[3]
Question 4: My Sandmeyer reaction on 4-(pyridin-3-yl)thiazol-2-amine is giving a low yield of this compound. What are the critical parameters to control?
Answer:
Low yields in the Sandmeyer reaction of 2-aminothiazoles are often due to suboptimal reaction conditions and the instability of the diazonium salt.
-
Diazotization Step:
-
Temperature: This is the most critical parameter. The diazotization must be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Nitrite Source: Sodium nitrite (NaNO₂) is commonly used, but organic nitrites like tert-butyl nitrite or n-butyl nitrite can also be employed, sometimes offering better solubility in organic solvents.[2][4]
-
Acid: A strong acid, such as HBr or H₂SO₄, is required. Using HBr is advantageous as it also provides the bromide nucleophile for the subsequent step.
-
-
Copper Catalyst:
-
Copper(I) vs. Copper(II): Copper(I) bromide (CuBr) is the classic catalyst for the Sandmeyer reaction.[3][5] The use of Copper(II) bromide (CuBr₂) can sometimes lead to different outcomes, including the formation of di-halogenated byproducts.[5]
-
Catalyst Loading: Ensure an adequate amount of the copper catalyst is used. Stoichiometric amounts are sometimes required.
-
-
Solvent: Acetonitrile is a commonly used solvent for this reaction.[4][5]
-
Work-up: A careful work-up procedure is necessary to remove copper salts and other impurities. This typically involves quenching the reaction, extraction, and purification by column chromatography.
Question 5: I am observing the formation of a significant amount of a di-bromo byproduct in my Sandmeyer reaction. How can I suppress this?
Answer:
The formation of a di-bromo byproduct, likely 2,5-dibromo-4-(pyridin-3-yl)thiazole, is a known side reaction in the Sandmeyer bromination of 2-aminothiazoles.[4]
-
Influence of Copper Salt: The choice of copper salt can significantly impact the product distribution. Using CuBr₂ has been reported to favor the formation of the di-bromo product, whereas CuBr tends to yield the mono-bromo product.[5]
-
Reaction Temperature: Temperature control is crucial. Running the reaction at a controlled temperature (e.g., 40-60 °C) can influence the selectivity.[5] It is important to find the optimal temperature that promotes the desired reaction without excessive decomposition or side reactions.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the reagents, particularly the brominating agent and the nitrite source.
Experimental Protocols
Protocol 1: Synthesis of 4-(pyridin-3-yl)thiazol-2-amine (Hantzsch Synthesis)
This protocol is a general guideline and may require optimization.
-
To a solution of thiourea (1.2 equivalents) in ethanol, add 2-bromo-1-(pyridin-3-yl)ethan-1-one (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol is a general guideline and requires careful temperature control.
-
Dissolve 4-(pyridin-3-yl)thiazol-2-amine (1 equivalent) in a suitable solvent like acetonitrile.[4]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of n-butyl nitrite (1.5 equivalents) in acetonitrile, maintaining the temperature below 5 °C.[4]
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.5 equivalents) in acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C, monitoring by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Reaction Parameter | Hantzsch Synthesis | Sandmeyer Reaction |
| Key Reactants | 2-bromo-1-(pyridin-3-yl)ethan-1-one, Thiourea | 4-(pyridin-3-yl)thiazol-2-amine, n-Butyl nitrite, CuBr |
| Typical Solvent | Ethanol | Acetonitrile |
| Critical Temperature | Reflux | 0-5 °C (diazotization), 40-60 °C (substitution) |
| Common Byproducts | Self-condensation products | 2,5-dibromo-4-(pyridin-3-yl)thiazole |
| Purification Method | Column Chromatography | Column Chromatography |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the aminothiazole intermediate.
Sandmeyer Reaction Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
- 1. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Bromo-4-(pyridin-3-yl)thiazole
An in-depth guide to overcoming common challenges in the purification of the pharmaceutical intermediate 2-Bromo-4-(pyridin-3-yl)thiazole.
Welcome to the dedicated technical support guide for the purification of this compound. As a critical building block in medicinal chemistry, particularly for kinase inhibitors and other biologically active compounds, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The purification of heteroaromatic compounds, especially those containing basic nitrogen atoms like the pyridine moiety in our target molecule, can present unique challenges. These often manifest as poor separation during chromatography or difficulties in crystallization. This document will address these specific issues, explaining the causality behind experimental choices to empower you to resolve them effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Column Chromatography Issues
Question 1: Why is my compound streaking or showing poor separation on a silica gel column?
Probable Cause: The basic nature of the pyridine ring in this compound leads to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause significant tailing (streaking) of the product peak, leading to co-elution with impurities.[2]
Step-by-Step Solution:
-
Neutralize Silica Activity: The most effective solution is to add a basic modifier to your mobile phase (eluent).[2]
-
Start by adding 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your solvent system.
-
This modifier competitively binds to the acidic sites on the silica, preventing your basic compound from interacting strongly and allowing it to elute as a sharp, well-defined band.
-
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find the optimal solvent system before running the column.
-
Test various ratios of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3]
-
Aim for an Rf (retention factor) value of approximately 0.2-0.3 for the target compound on the TLC plate. This generally translates well to column separation.
-
-
Consider an Alternative Stationary Phase: If streaking persists, especially with highly polar impurities, consider using a different stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives for purifying basic compounds as they lack the acidic character of silica.[2]
-
Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents (e.g., water/acetonitrile or water/methanol) can be a powerful alternative.
-
Question 2: My compound is not eluting from the silica column, even with a highly polar solvent system.
Probable Cause 1: Compound Precipitation on the Column: The crude material might have been loaded onto the column using a solvent in which it is highly soluble, but it may have precipitated upon contact with the less polar mobile phase at the top of the column.
Solution:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel. First, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small portion of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely under reduced pressure to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique ensures the compound is introduced to the column in a solid, finely dispersed state.
Probable Cause 2: Irreversible Binding: While less common with the addition of a basic modifier, some highly polar or reactive impurities in the crude mixture might be causing the compound to bind irreversibly to the silica.
Solution:
-
Pre-purification wash: Before chromatography, perform a simple liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.[3] This can remove acidic impurities that might be interacting with your basic product on the column.
Recrystallization Issues
Question 3: My compound "oils out" instead of forming crystals during recrystallization.
Probable Cause: The solution is likely supersaturated, or the cooling process is too rapid, causing the compound to come out of solution as a liquid phase (an oil) before it has time to form an ordered crystal lattice. The presence of impurities can also disrupt crystallization.[2]
Step-by-Step Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask with glass wool or paper towels can help slow the cooling rate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This will act as a template for crystallization to begin.[2]
-
Change the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Experiment with a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) to achieve better control over solubility.
Question 4: I have very low recovery after recrystallization.
Probable Cause: This typically happens for one of two reasons: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.[2]
Solution:
-
Minimize Solvent Usage: During the initial dissolving step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or even a refrigerator (if the solvent's freezing point allows) for at least 30 minutes to maximize the precipitation of the solid.[2]
-
Recover from the Mother Liquor: A significant amount of your product may still be dissolved in the filtrate (the "mother liquor"). Reduce the volume of the filtrate by about half through evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Workflow & Data Presentation
Purification Method Selection Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Recommended Purification Parameters
| Technique | Stationary Phase | Recommended Mobile Phase (Eluent) | Key Considerations |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) + 1% Triethylamine | Use TLC to determine the ideal starting gradient (e.g., 9:1 to 1:1). |
| Dichloromethane/Methanol (gradient) + 1% Triethylamine | A more polar system for more polar impurities. | ||
| Recrystallization | N/A | Isopropanol | Good for moderate polarity compounds. |
| Ethyl Acetate / Heptane | A two-solvent system; dissolve in minimal hot EtOAc, add Heptane until cloudy, then cool. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound? A: Impurities typically arise from the synthetic route. Common sources include unreacted starting materials (e.g., 3-acetylpyridine or a brominating agent), by-products from incomplete or side reactions, and residual solvents.[4] The nature of the impurities dictates the best purification strategy.
Q2: How should I store the purified compound? A: this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C.[5] This prevents potential degradation from moisture or air.
Q3: What analytical techniques are best for assessing the final purity? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis (e.g., >97%).[4][6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial to confirm the structure and identify any residual solvents or organic impurities.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the molecular weight and detecting trace-level impurities.
Q4: What are the primary safety hazards associated with this compound? A: According to its safety data, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. This compound | 886370-95-2 [sigmaaldrich.com]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with 2-bromopyridine substrates. Due to the unique electronic properties and coordinating ability of the pyridine nitrogen, these substrates often require careful optimization to achieve high yields and reproducibility. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the Suzuki coupling of 2-bromopyridines. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.
Question 1: My reaction yield is very low or I'm observing no product formation. Where should I start troubleshooting?
Answer:
Low or no conversion is the most frequent issue when working with 2-bromopyridine. The problem often originates from one of three areas: catalyst inhibition, inefficient reaction conditions, or starting material instability.
Primary Cause: Catalyst Inhibition by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming a stable complex that inhibits its entry into the catalytic cycle.[1][2] This catalyst "poisoning" is a primary reason for failed reactions.
Solution: Employ Bulky, Electron-Rich Ligands
To counteract this, use bulky phosphine ligands that create a sterically hindered environment around the palladium center. This bulkiness physically prevents the pyridine nitrogen from coordinating while still allowing the smaller aryl halide to approach for oxidative addition.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are industry standards for this purpose.[1][3]
-
Rationale: These ligands are not only bulky but also electron-rich, which promotes the rate-limiting oxidative addition step of the catalytic cycle.[4]
Below is a decision tree to guide your initial troubleshooting efforts for low-yield reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Question 2: I'm observing significant amounts of my boronic acid being converted back to the corresponding arene. What is happening and how can I prevent it?
Answer:
You are observing a common side reaction called protodeboronation . This is the protonolysis of the carbon-boron bond, which cleaves your nucleophile and replaces it with a hydrogen atom, effectively destroying it.[5] This reaction is often catalyzed by the base used in the Suzuki coupling.[6]
Solutions to Mitigate Protodeboronation:
-
Use More Stable Boron Reagents: Boronic acids, especially heteroaryl boronic acids, can be unstable.[7] Switching to a more robust boron derivative is highly effective.
-
Pinacol Esters (Bpin): Generally more stable to protodeboronation and are compatible with a wide range of conditions.[4][6]
-
MIDA Boronates: These are highly stable, crystalline solids that are easy to handle and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[8]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are significantly more stable than their boronic acid counterparts and are excellent nucleophiles in Suzuki couplings.[9]
-
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. If you suspect this is an issue, try running the reaction under strictly anhydrous conditions. This may require screening different bases that are soluble in organic solvents (e.g., potassium phosphate with a phase-transfer catalyst or specific organic bases).
-
Optimize the Base: The rate of base-catalyzed protodeboronation is highly dependent on the specific base used.[10] Screening weaker bases or fluoride sources like CsF or KF, which serve a dual role as a base and activator, can sometimes minimize this side reaction.[11][12]
Question 3: My reaction is producing a significant amount of homocoupled product from my boronic acid. What causes this?
Answer:
The formation of a biaryl product derived from the coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂) is known as homocoupling. This side reaction is almost always promoted by the presence of molecular oxygen.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) in a separate, undesirable catalytic cycle that leads to homocoupling.
Solution: Rigorous Degassing
The most critical step to prevent homocoupling is to thoroughly remove all dissolved oxygen from your reaction mixture and maintain an inert atmosphere.
-
Recommended Technique: The "freeze-pump-thaw" method is the most effective way to remove dissolved gases. Perform at least three cycles for best results.
-
Alternative Technique: Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding it to the reaction flask is a common and effective alternative.[7]
-
Best Practice: Ensure your entire reaction setup, including all reagents, is under a positive pressure of an inert gas throughout the experiment.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling with 2-bromopyridine?
There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, a robust starting point is a combination of a palladium(0) or palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[3]
| Palladium Source | Recommended Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3% Pd | Highly active system, effective for challenging couplings.[3] |
| Pd(OAc)₂ | P(t-Bu)₃ or RuPhos | 2-5% Pd | Cost-effective Pd source, ligands promote fast oxidative addition.[9] |
| Pd(dppf)Cl₂ | (None required) | 3-5% Pd | Air-stable precatalyst, easy to handle, effective for many systems.[7][13] |
| Buchwald Precatalysts | (Ligand is built-in) | 1-3% Pd | Highly efficient and reproducible, excellent for heteroaromatic substrates. |
Q2: How do I choose the right base and solvent?
The base and solvent are interdependent and crucial for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species.[14] A common approach is to use a strong inorganic base in a mixed aqueous/organic solvent system.[7]
| Base | Common Solvent System | Strength/Characteristics |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | A common, cost-effective choice that works for many substrates.[3][14] |
| K₃PO₄ | THF/H₂O or Dioxane | A strong base, often very effective for less reactive coupling partners.[3] |
| Cs₂CO₃ | Dioxane or THF | A strong, highly soluble base that can provide higher yields but is more expensive.[3] |
| KF | Anhydrous Dioxane or THF | A milder base that can be effective in minimizing base-sensitive side reactions.[12][15] |
Q3: What is the mechanism of the Suzuki coupling and where do 2-bromopyridines pose a challenge?
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Preventing homocoupling in Suzuki reactions of 2-Bromo-4-(pyridin-3-yl)thiazole
Topic: Preventing Homocoupling in Suzuki Reactions of 2-Bromo-4-(pyridin-3-yl)thiazole For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and optimization strategies for a common yet challenging issue in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts, specifically in the context of synthesizing substituted bi-heteroaryl systems like those derived from this compound. Our goal is to move beyond simple procedural lists and delve into the mechanistic rationale behind these experimental recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant byproduct in my Suzuki reaction of this compound that corresponds to a dimer of my boronic acid. What is this byproduct and why is it forming?
A1: Understanding the Homocoupling Side Reaction
The byproduct you are observing is almost certainly the result of a homocoupling (or Glaser-type coupling) reaction of your organoboron reagent. This is one of the most common side reactions in Suzuki couplings and competes directly with your desired cross-coupling pathway, thereby reducing your yield and complicating purification.
Homocoupling can arise from two primary mechanistic pathways, often simultaneously:
-
Oxygen-Mediated Homocoupling: This is frequently the main culprit. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) complex can then undergo two successive transmetalations with your boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate the Pd(0) catalyst.[3] This parasitic cycle consumes your boronic acid and can be a major issue if your reaction setup is not rigorously deoxygenated.[1][4]
-
Pd(II)-Precatalyst Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced in situ to the catalytically active Pd(0) state. A common pathway for this reduction is the reaction of the Pd(II) precatalyst with two equivalents of the boronic acid, which produces one equivalent of the homocoupled product and one equivalent of Pd(0).[1][3] While this generates the active catalyst, it's an inefficient process that inherently forms a stoichiometric amount of byproduct at the reaction's outset.
The diagram below illustrates the desired Suzuki cycle versus the competing oxygen-mediated homocoupling pathway.
References
Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Amination of 2-Bromopyridines
Welcome to our dedicated technical support center for overcoming catalyst inhibition in the Buchwald-Hartwig amination of 2-bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific yet crucial transformation. The inherent properties of 2-halopyridines present a unique set of obstacles, primarily centered around the deactivation of the palladium catalyst. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
The Core Challenge: Catalyst Inhibition by Pyridine Nitrogen
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and functional materials.[1][2] However, the direct application of standard protocols to 2-bromopyridines often leads to low yields or complete reaction failure. The primary culprit is the pyridine nitrogen atom itself, which can act as a ligand and coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3][4] This guide will dissect this core issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of 2-bromopyridine failing or giving low yields?
A1: Low yields in this reaction are most commonly attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(II) intermediate in the catalytic cycle, forming a stable, off-cycle complex that is catalytically inactive.[3][4] Other contributing factors can include suboptimal ligand choice, incorrect base selection, poor reagent purity, or inadequate reaction conditions.[3]
Q2: What are the visual or analytical signs of catalyst inhibition?
A2: While not always visually apparent, signs of a stalled reaction due to catalyst inhibition include:
-
Low or no conversion of starting materials: As observed by TLC, LC-MS, or GC-MS analysis.[5]
-
Formation of hydrodehalogenation byproducts: Where the bromine atom is replaced by a hydrogen.[6]
-
Inconsistent results: Reactions that are difficult to reproduce.
Q3: How do I choose the right ligand to overcome catalyst inhibition?
A3: The choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands are essential to shield the palladium center and disfavor the binding of the pyridine nitrogen.[1][3][7] These ligands promote the desired reductive elimination step and can help regenerate the active Pd(0) catalyst. Highly effective ligands for this transformation include biaryl phosphines such as XPhos, RuPhos, and SPhos.[6]
Q4: Can the choice of base influence catalyst inhibition?
A4: Yes, the base plays a crucial role beyond just deprotonating the amine. Strong, non-nucleophilic bases are generally required to facilitate the formation of the palladium-amido complex.[8] Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[6] The physical properties of the base, such as solubility, can also impact the reaction rate.[9]
Q5: Are there alternative palladium sources or pre-catalysts that are better suited for this reaction?
A5: Using a palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[6] Pre-catalysts like those of the G3 or G4 generation, which incorporate the bulky phosphine ligand, are often more effective than simply mixing a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the ligand in situ.[9]
Troubleshooting Guides
Issue 1: Low to No Conversion of 2-Bromopyridine
This is the most common issue and directly points towards significant catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Guide:
-
Ligand Selection:
-
Action: If you are not already using one, switch to a sterically demanding, electron-rich biaryl phosphine ligand.
-
Rationale: These ligands create a bulky coordination sphere around the palladium, which sterically hinders the binding of the 2-pyridyl substrate, thus preventing catalyst deactivation.[1][7]
-
Recommended Ligands:
-
| Ligand | Key Features |
| XPhos | Generally robust and effective for a wide range of amines. |
| RuPhos | Often successful for hindered amines and challenging substrates. |
| SPhos | Another excellent choice for sterically demanding couplings. |
-
Catalyst System:
-
Action: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3).
-
Rationale: Higher catalyst loading can compensate for a certain degree of catalyst deactivation. Pre-catalysts provide a more consistent and efficient generation of the active Pd(0) species.[6]
-
-
Base Optimization:
-
Action: If using a weaker base like K₂CO₃ or Cs₂CO₃, switch to a stronger, non-nucleophilic base.
-
Rationale: A stronger base can accelerate the deprotonation of the amine, a key step in the catalytic cycle, which can help the desired reaction outcompete the inhibition pathway.[6]
-
Recommended Bases: NaOtBu, LiHMDS, K₃PO₄. Ensure the base is anhydrous and freshly opened or properly stored.
-
-
Reaction Conditions:
-
Action: Increase the reaction temperature in 10-20 °C increments. Ensure the solvent (commonly toluene or dioxane) is anhydrous and degassed.
-
Rationale: Higher temperatures can help overcome the energy barrier for the desired catalytic steps and may destabilize the inhibitory Pd-pyridine complex. Oxygen can oxidize and deactivate both the phosphine ligand and the Pd(0) catalyst.[3]
-
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
The formation of 2-pyridyl (the hydrodehalogenated product) suggests that the catalytic cycle is being diverted.
Potential Causes and Solutions:
-
Presence of Water: Traces of water can lead to the hydrolysis of intermediates and promote hydrodehalogenation.
-
Solution: Use rigorously dried and degassed solvents and reagents. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
-
Suboptimal Base: Some bases can act as hydride sources under certain conditions.
-
Solution: Screen different bases. For instance, if you observe this side product with NaOtBu, trying K₃PO₄ might be beneficial.
-
Visualizing the Mechanism: Catalytic Cycle and Inhibition Pathway
Understanding the mechanistic pathways is key to effective troubleshooting.
Caption: The desired catalytic cycle versus the catalyst inhibition pathway.
Experimental Protocol: A Robust Starting Point
This protocol provides a well-vetted starting point for the amination of 2-bromopyridine with a generic secondary amine.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon), add the 2-bromopyridine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with argon (repeat 3 times).
-
Add the anhydrous toluene, followed by the amine via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Column Chromatography of 2-Bromo-4-(pyridin-3-yl)thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of complex heterocyclic intermediates. This guide provides detailed, field-proven advice for the column chromatography purification of 2-Bromo-4-(pyridin-3-yl)thiazole, a common building block in medicinal chemistry and drug development.[1] The content is structured in a question-and-answer format to directly address common challenges and provide robust, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when developing a purification method for this compound.
Q1: What is the best stationary phase for purifying this compound?
Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the most common and cost-effective choice. However, this compound contains a basic pyridine nitrogen atom, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often leads to significant peak tailing and poor separation.[2]
Recommendations:
-
Standard Approach: Begin with standard silica gel. If peak tailing is observed on the analytical Thin Layer Chromatography (TLC) plate, it will be magnified on the column.
-
Alternative for Severe Tailing: If tailing is unmanageable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel yourself.[3] Deactivation can be achieved by pre-treating the silica with a mobile phase containing a small amount of a basic modifier like triethylamine.[4]
Q2: How do I select an appropriate mobile phase (eluent)?
Answer: The selection of a mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the optimal range of 0.2 to 0.4 .[5][6] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.
Commonly Used Solvent Systems:
-
Hexanes/Ethyl Acetate: This is the workhorse system for many organic compounds. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar ethyl acetate.
-
Dichloromethane/Methanol: If your compound and its impurities are very polar and show low Rf values even in 100% ethyl acetate, a more polar system like dichloromethane (DCM) with increasing amounts of methanol (MeOH) is a good alternative.[7][8]
The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[9][10][11]
Q3: My compound is streaking badly on the TLC plate. What does this mean for my column?
Answer: Streaking (or tailing) on a TLC plate is a strong indicator that you will have purification problems on a silica gel column. As mentioned in Q1, this is almost certainly due to the basic pyridine nitrogen's strong, non-ideal interaction with the acidic silica gel.
To solve this, add a small amount of a basic modifier to your eluent system during TLC development. The most common choice is triethylamine (TEA) at a concentration of 0.1% to 1% by volume. This will neutralize the acidic sites on the silica, leading to sharper spots on the TLC plate and symmetrical peaks during column chromatography.[4]
Part 2: Troubleshooting Guide for Common Issues
This section provides solutions to specific problems you might encounter during the purification process.
Q4: I've run my column, but the separation between my product and an impurity is poor. What are my options?
Answer: Poor resolution between two co-eluting compounds is a classic chromatography challenge.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The initial TLC may have been misleading. Try a completely different solvent system (e.g., if you used Hexanes/EtOAc, test DCM/Toluene/EtOAc mixtures). Different solvents alter the selectivity of the separation.
-
Use a Slower, Shallower Gradient: If you are using gradient elution (gradually increasing solvent polarity), make the gradient shallower. A slower increase in polarity gives the compounds more time to interact with the stationary phase, improving resolution.[4]
-
Increase the Column Length/Decrease Diameter: For a given amount of silica, a longer, thinner column generally provides higher resolution than a shorter, wider one.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, you may have used a stronger "loading solvent" (like pure DCM or acetone) to dissolve it. This can disrupt the top of the column and cause band broadening. In this case, try "dry loading": dissolve your crude product, adsorb it onto a small amount of fresh silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[12]
Q5: My compound seems to have decomposed on the column. How can I confirm this and prevent it?
Answer: Compound decomposition on silica gel is a known issue, especially for sensitive molecules. The acidic nature of the stationary phase can catalyze degradation.
Diagnostic & Solution Workflow:
-
Confirm Instability: Perform a "spot test." Dissolve your crude material and place a spot on a TLC plate. Take an initial reading. Let the plate sit on the bench, exposed to air and light, for 1-2 hours. Then, run the TLC plate in the appropriate eluent. If you see new spots or a significant smear from the baseline to the original spot, your compound is likely unstable on silica.[3]
-
Deactivate the Silica: As mentioned previously, flushing the column with an eluent containing 1% triethylamine before loading your sample can passivate the acidic sites and prevent decomposition.[4]
-
Switch to a Different Stationary Phase: If deactivation is insufficient, switch to a more inert support like neutral alumina or Florisil.[3] Note that the elution profile will be different, so you must re-optimize your mobile phase using TLC with the new stationary phase.
Diagram: Troubleshooting Workflow for Poor Purification
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems encountered with this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
Part 3: Experimental Protocol
This section provides a standard operating protocol for the purification of ~1 gram of crude this compound.
Protocol: Flash Column Chromatography Purification
Objective: To purify crude this compound from reaction byproducts and starting materials.
1. Materials & Equipment:
-
Crude this compound
-
Flash-grade silica gel (40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
2. Step-by-Step Methodology:
Step 2.1: TLC Method Development
-
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
-
Prepare several test eluents with varying ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 7:3). To each eluent, add 0.5% TEA by volume.
-
Spot the crude material onto a TLC plate and develop it in one of the test eluents.
-
Visualize the plate under a UV lamp.
-
Identify the solvent system that places the desired product spot at an Rf value between 0.2 and 0.4 and shows the best possible separation from impurities.[6]
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexanes:EtOAc + 0.5% TEA) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 9:1 | 0.10 | 0.15 | 0.05 | Too slow, poor separation |
| 7:3 | 0.35 | 0.55 | 0.10 | Optimal for Column |
| 1:1 | 0.60 | 0.75 | 0.40 | Too fast, poor separation |
Step 2.2: Column Packing
-
Measure approximately 50-100 g of silica gel for every 1 g of crude product (a 50:1 to 100:1 ratio).
-
Prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA).[13]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[12]
Step 2.3: Sample Loading
-
Dissolve the crude product (~1 g) in a minimal amount of the eluent or a slightly more polar solvent like DCM.
-
Carefully pipette the sample solution onto the top of the silica bed.
-
Allow the sample to absorb onto the silica by draining the eluent until the liquid level is again at the top of the sand.[14]
Step 2.4: Elution and Fraction Collection
-
Carefully fill the column with the starting eluent (the one giving an Rf of ~0.35).
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates to track the emergence of the product and impurities.
Step 2.5: Product Isolation
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Retention Factor in Chromatography | Overview & Formula - Lesson | Study.com [study.com]
- 11. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in the bromination of 4-(pyridin-3-yl)thiazole
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of halogenated heterocyclic compounds. The bromination of 4-(pyridin-3-yl)thiazole is a key transformation for creating valuable intermediates in drug discovery. However, like many reactions involving multi-functional heterocyclic systems, it can present challenges with byproduct formation and regioselectivity. This document provides in-depth, experience-driven answers to common issues encountered during this specific electrophilic aromatic substitution.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm attempting to synthesize 2-bromo-4-(pyridin-3-yl)thiazole, but my reaction is messy. My TLC plate shows the starting material, the desired product, and at least two major unidentified spots. What are these likely byproducts?
This is the most common challenge reported for this reaction. The substrate, 4-(pyridin-3-yl)thiazole, possesses multiple potential sites for electrophilic attack. The byproducts you are observing are almost certainly isomers and over-brominated species.
The primary byproducts to suspect are:
-
5-Bromo-4-(pyridin-3-yl)thiazole (Isomer): The C5 position on the thiazole ring is highly activated and often competes with the C2 position for bromination.
-
2,5-Dibromo-4-(pyridin-3-yl)thiazole (Over-bromination): If the reaction is left for too long or if an excess of the brominating agent is used, a second bromine atom can be added to the thiazole ring.[1][2]
-
Pyridinium Salt Complex: The basic nitrogen on the pyridine ring can react with the brominating agent (e.g., Br₂) or the HBr byproduct, forming a complex salt. This often precipitates from non-polar solvents as a sticky solid or oil and can complicate analysis and workup.[3][4]
-
Pyridine Ring Bromination (Minor): While the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, bromination can occur under more forcing conditions, typically at positions ortho or para to the thiazole substituent, though this is usually a minor pathway.
The following diagram illustrates the primary reaction pathways leading to these species.
Caption: Primary reaction pathways in the bromination of 4-(pyridin-3-yl)thiazole.
Q2: What is the underlying mechanism causing this lack of selectivity, and why is the thiazole ring the primary site of reaction?
The outcome of this reaction is governed by the principles of electrophilic aromatic substitution (EAS) on heterocyclic systems.[5] The thiazole ring is significantly more electron-rich than the pyridine ring, making it the preferential site for electrophilic attack.[6]
-
Thiazole Ring Activation: The sulfur atom in the thiazole ring can stabilize the cationic intermediate (sigma complex) formed during electrophilic attack through resonance. The C2 and C5 positions are the most activated. Deprotonation at C2 with strong bases is known, indicating its acidity and susceptibility to electrophilic attack.[7] The C5 position is also highly reactive, often considered the most nucleophilic site on an unsubstituted thiazole.[8]
-
Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and thus less reactive towards electrophiles. Furthermore, under neutral or acidic conditions (HBr is a byproduct of the substitution), the pyridine nitrogen can be protonated, which strongly deactivates the entire ring system to an even greater extent.
The formation of multiple products on the thiazole ring is a classic case of kinetic versus thermodynamic control, influenced heavily by your reaction conditions. The relative activation energies for attack at C2 and C5 are often very close.
Q3: How can I modify my experimental protocol to selectively synthesize the 2-bromo isomer and minimize these byproducts?
Controlling regioselectivity is key. Here are several field-proven strategies, moving from simple adjustments to more advanced techniques.
Strategy 1: Choice of Brominating Agent
-
Recommendation: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).
-
Causality: NBS is a milder and more selective source of electrophilic bromine.[9] It generates a low steady-state concentration of Br₂, which helps to prevent over-bromination and other aggressive side reactions. Reactions with NBS are often cleaner and easier to control.[1][10]
Strategy 2: Solvent and Temperature Control
-
Recommendation: Perform the reaction in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at a reduced temperature, starting at 0 °C and allowing it to slowly warm to room temperature.
-
Causality: Non-polar solvents like CCl₄ can favor radical pathways, which are not desired for this transformation.[11] Lowering the temperature reduces the overall reaction rate, which often enhances the selectivity between the closely matched activation energies for attack at C2 versus C5.
Strategy 3: Stoichiometry and Addition Rate
-
Recommendation: Use a precise stoichiometry of 1.0 to 1.05 equivalents of NBS . Add the NBS portion-wise over 30-60 minutes rather than all at once.
-
Causality: This ensures that a large excess of the brominating agent is never present in the reaction flask, which is the primary cause of dibromination. Slow addition maintains a low concentration, favoring mono-substitution.
Strategy 4: pH and Byproduct Management
-
Recommendation: Consider adding a non-nucleophilic acid scavenger like sodium bicarbonate (NaHCO₃) or magnesium oxide (MgO) to the reaction mixture.
-
Causality: The substitution reaction produces one equivalent of acid (HBr from Br₂ or succinimide from NBS, which can be acidic). This acid will protonate the highly basic pyridine nitrogen. A protonated pyridine ring is strongly deactivating and can alter the electronic properties of the entire molecule, potentially affecting selectivity and reaction rate. Scavenging the acid in situ keeps the pyridine nitrogen free, leading to more consistent reaction kinetics.
The following workflow diagram summarizes the decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for optimizing the bromination reaction.
Q4: I have a mixture of products. What are the best analytical methods to confirm the structures of the byproducts?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation of isomers.[12]
-
HPLC-MS: This is your primary tool.
-
Purpose: To separate the different components of your crude reaction mixture and confirm their molecular weights.
-
Signature: Brominated compounds have a characteristic isotopic pattern in the mass spectrum. You will see two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). A dibrominated compound will show three peaks (M, M+2, M+4) with a ~1:2:1 intensity ratio. This is definitive proof of how many bromine atoms are on your molecule.[13]
-
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for determining the exact position of the bromine atom.
-
Purpose: To identify the connectivity of the atoms and pinpoint the substitution site.
-
¹H NMR Signatures:
-
Starting Material: Will show distinct signals for the H2 and H5 protons on the thiazole ring.
-
2-Bromo Product: The signal corresponding to the H2 proton will disappear. The H5 proton signal will likely remain.
-
5-Bromo Product: The signal for the H5 proton will disappear, while the H2 proton signal remains.
-
2,5-Dibromo Product: Both the H2 and H5 proton signals will be absent.
-
-
Advanced NMR: For unambiguous assignment, 2D NMR experiments like NOESY (to see through-space correlations between the thiazole and pyridine protons) or HMBC (to see long-range C-H correlations) can be invaluable.[14]
-
| Compound | Expected [M+H]⁺ | Isotopic Pattern (M, M+2) | Key ¹H NMR Feature |
| 4-(pyridin-3-yl)thiazole | 161.0 | N/A | H2 and H5 protons present |
| This compound | 239.0 / 241.0 | ~1:1 ratio | Disappearance of H2 proton signal |
| 5-bromo-4-(pyridin-3-yl)thiazole | 239.0 / 241.0 | ~1:1 ratio | Disappearance of H5 proton signal |
| 2,5-dibromo-4-(pyridin-3-yl)thiazole | 316.9 / 318.9 / 320.9 | ~1:2:1 ratio | Disappearance of both H2 & H5 signals |
Recommended Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is optimized for selectivity and ease of execution.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(pyridin-3-yl)thiazole (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.05 eq). Add the solid NBS to the reaction flask in 3-4 small portions over 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (eluent: 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo product.
Protocol 2: Analytical HPLC-MS Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI+ mass spectrometry scanning from m/z 100-500.
-
Sample Prep: Dissolve a small aliquot of the crude reaction mixture in methanol or acetonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 13. mdpi.com [mdpi.com]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Mastering Regioselectivity in the Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the nuances of this powerful reaction, with a specific focus on controlling regioselectivity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the laboratory. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Regioselectivity Challenge in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring.[1][2] While this reaction is generally robust and high-yielding, a significant challenge arises when employing N-monosubstituted thioamides.[3] In such cases, the reaction can proceed through two competing pathways, leading to the formation of two distinct regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The distribution of these products is highly dependent on the reaction conditions, making precise control of regioselectivity a critical aspect for the successful application of this synthesis.[4]
This guide will provide a comprehensive overview of the factors governing this regioselectivity and offer practical solutions to steer the reaction towards your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products when using a symmetrical thioamide like thiourea in the Hantzsch synthesis?
When using thiourea, the thioamide is symmetrical (R¹ = R² = H). As a result, the issue of regioselectivity is circumvented, and the reaction typically yields a single 2-aminothiazole product.[3]
Q2: What are the two possible regioisomers when using an N-monosubstituted thioamide?
With an N-monosubstituted thioamide, the reaction can yield two regioisomers:
-
2-(N-substituted amino)thiazole: This is the more commonly desired product.
-
3-substituted 2-imino-2,3-dihydrothiazole: This isomer is often considered a byproduct, but can be the major product under certain conditions.[4]
Q3: What is the key factor that influences the regiochemical outcome of the reaction?
The pH of the reaction medium is the most critical factor. As a general rule, neutral or weakly basic conditions favor the formation of the 2-(N-substituted amino)thiazole, while acidic conditions tend to produce a mixture of both regioisomers, often favoring the 3-substituted 2-imino-2,3-dihydrothiazole.[4][5]
Q4: How can I differentiate between the two regioisomers?
The most effective method for distinguishing between the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is through ¹H NMR spectroscopy. The chemical shift of the proton at the 5-position of the thiazole ring is characteristically different for the two isomers.[4][5] Additionally, IR spectroscopy can be used to identify characteristic C=N and N-H stretching frequencies.
Q5: Are there modern techniques that can improve the regioselectivity of the Hantzsch synthesis?
Yes, modern synthetic methods can offer improved control. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields and selectivity.[6] The use of specific catalysts, such as silica-supported tungstosilicic acid, can also promote high regioselectivity under environmentally benign conditions.[7]
Troubleshooting Guide: Navigating Poor Regioselectivity
This section provides a structured approach to troubleshooting common issues related to poor regioselectivity in the Hantzsch thiazole synthesis.
Problem 1: My reaction with an N-monosubstituted thioamide is producing a mixture of regioisomers, with a significant amount of the undesired 3-substituted 2-imino-2,3-dihydrothiazole.
-
Root Cause Analysis: The formation of the 3-substituted 2-imino isomer is indicative of acidic conditions. The Hantzsch reaction itself generates a hydrohalic acid (HX) as a byproduct, which can catalyze the formation of the imino isomer.[3]
-
Strategic Solutions:
-
pH Control (The Primary Lever):
-
Employ a Non-Nucleophilic Base: The most direct solution is to add a mild, non-nucleophilic base to the reaction mixture to neutralize the in-situ generated acid. This maintains a neutral to slightly basic environment, favoring the formation of the 2-(N-substituted amino)thiazole.
-
Recommended Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used. A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like ethanol, methanol, or DMF are commonly used. While the choice of solvent has a less pronounced effect than pH, it can influence reaction rates and solubility. For reactions where acidity is a concern, ensure the solvent is dry and free of acidic impurities.
-
-
-
Illustrative Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: I am trying to synthesize the 3-substituted 2-imino-2,3-dihydrothiazole isomer selectively. How can I achieve this?
-
Root Cause Analysis: The formation of this isomer is favored under strongly acidic conditions.
-
Strategic Solutions:
-
Deliberate Addition of Acid: Instead of neutralizing the in-situ generated acid, you can add a strong acid to drive the reaction towards the 3-substituted 2-imino isomer.
-
Recommended Acidic Conditions: A mixture of a strong acid and an alcohol solvent is effective. For example, using a 1:2 mixture of 10M HCl and ethanol at elevated temperatures (e.g., 80°C) has been shown to be efficient for generating 2-imino-2,3-dihydrothiazoles.[4]
-
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the expected regiochemical outcomes under different reaction conditions when using an N-monosubstituted thioamide.
| Reaction Condition | Primary Product | Secondary Product | Rationale |
| Neutral (e.g., Ethanol, reflux) | 2-(N-substituted amino)thiazole | Minimal to none | The reaction proceeds via the kinetically favored pathway. |
| Basic (e.g., Ethanol, NaHCO₃) | 2-(N-substituted amino)thiazole | None | Neutralization of in-situ generated acid prevents isomerization. |
| Acidic (e.g., 10M HCl/Ethanol) | 3-substituted 2-imino-2,3-dihydrothiazole | 2-(N-substituted amino)thiazole | Acid catalysis promotes the alternative cyclization pathway.[4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(N-substituted amino)thiazoles (Neutral Conditions)
This protocol is designed to maximize the yield of the 2-(N-substituted amino)thiazole isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-monosubstituted thioamide (1.0 eq.) and sodium bicarbonate (1.2 eq.) in absolute ethanol (approximately 0.2 M concentration of the thioamide).
-
Reagent Addition: To the stirred suspension, add the α-haloketone (1.0 eq.) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles (Acidic Conditions)
This protocol is optimized for the synthesis of the 3-substituted 2-imino isomer.
-
Reaction Setup: In a sealed reaction vial, dissolve the N-monosubstituted thioamide (1.0 eq.) and the α-haloketone (1.0 eq.) in a 1:2 (v/v) mixture of 10M aqueous HCl and ethanol.
-
Reaction Execution: Heat the reaction mixture to 80°C for 20-30 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanistic Insights into Regioselectivity
The regioselectivity of the Hantzsch thiazole synthesis is determined by the initial nucleophilic attack and the subsequent cyclization step.
-
Under Neutral Conditions: The sulfur atom of the thioamide acts as the primary nucleophile, attacking the α-carbon of the haloketone. The subsequent intramolecular cyclization involves the attack of the unsubstituted nitrogen atom onto the carbonyl carbon, leading to the 2-(N-substituted amino)thiazole.
-
Under Acidic Conditions: Protonation of the thioamide can occur at either the sulfur or nitrogen atoms. Protonation can alter the nucleophilicity of the nitrogen atoms, opening up a competitive pathway where the substituted nitrogen atom attacks the carbonyl carbon after the initial S-alkylation, leading to the 3-substituted 2-imino-2,3-dihydrothiazole.
-
Mechanistic Diagram:
Caption: Competing pathways in Hantzsch synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth comparison of palladium catalysts for the Suzuki coupling of 2-bromopyridines, a common transformation in the synthesis of pharmaceuticals and functional materials. The choice of catalyst is critical for overcoming the unique challenges posed by this substrate and achieving optimal reaction outcomes.[1]
The Challenge of 2-Bromopyridines in Suzuki Coupling
The Suzuki coupling of 2-bromopyridines can be problematic. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] This interaction can hinder the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] Therefore, the selection of an appropriate palladium catalyst system, including the palladium precursor and, crucially, the supporting ligand, is paramount for a successful reaction.
Comparing Palladium Catalyst Systems
The effectiveness of a palladium catalyst in the Suzuki coupling of 2-bromopyridines is largely determined by the nature of the ligand attached to the palladium atom. We will compare three main classes of palladium catalysts: those with phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycles.[1]
Traditional palladium catalysts, such as Pd(PPh₃)₄, have been widely used. However, for challenging substrates like 2-bromopyridines, more advanced systems are often necessary. Modern phosphine ligands, particularly the electron-rich and bulky biaryl phosphines developed by Buchwald and others, have shown exceptional performance.[1][4][5]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This classical catalyst can be effective but often requires higher catalyst loadings and longer reaction times for heteroaromatic substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These ligands are designed to be electron-rich and sterically hindered.[1][4][5] This electronic nature promotes the oxidative addition step, while the bulkiness of the ligand facilitates the reductive elimination step, leading to higher yields and faster reactions.[1] For instance, SPhos, when combined with Pd(OAc)₂, creates a highly active catalyst system for Suzuki-Miyaura couplings.[1][4][6]
Palladium-NHC complexes have become powerful catalysts for a variety of cross-coupling reactions.[1] The strong σ-donating ability of NHC ligands enhances the catalytic activity of the palladium center, often allowing for lower catalyst loadings and shorter reaction times.[1]
-
PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) : PEPPSI-type catalysts are particularly well-suited for couplings involving heteroaryl compounds.[1] The PEPPSI-IPr and the more recent PEPPSI-IPent catalysts are air- and water-stable, making them user-friendly. They have demonstrated high efficiency in the Suzuki coupling of a wide range of substrates, including electron-rich and electron-poor partners.
Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity.[1] Herrmann's Catalyst is a well-known example. These catalysts can be particularly beneficial for large-scale syntheses due to their efficiency and robustness.[1]
Data-Driven Catalyst Comparison
To provide a clear comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki coupling of a 2-bromopyridine with phenylboronic acid, based on representative literature data.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.[1]
As the data indicates, modern catalyst systems like those utilizing Buchwald ligands (SPhos) and NHC ligands (PEPPSI-IPr) offer significant advantages in terms of lower catalyst loading, shorter reaction times, and higher yields compared to traditional catalysts like Pd(PPh₃)₄.[1]
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting the Suzuki coupling of 2-bromopyridines using the discussed catalyst systems.
General Experimental Workflow
The following diagram outlines the typical experimental workflow for the Suzuki coupling of a 2-bromopyridine.
Caption: A typical experimental workflow for Suzuki coupling.
Protocol 1: Using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine palladium(II) acetate (1 mol%), SPhos (2 mol%), the 2-bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[1]
-
Addition of Base and Solvent : Add a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol) and an anhydrous, degassed solvent like 1,4-dioxane (5 mL).[1]
-
Degassing : Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress using an appropriate analytical technique like TLC or GC-MS.[3]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 2: Using an NHC-Based Catalyst (PEPPSI-IPr)
-
Reaction Setup : To a reaction vial, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%), the 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).[1]
-
Solvent Addition : Add a suitable solvent like t-amyl alcohol (5 mL).[1]
-
Reaction : Heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 2 hours), monitoring for completion.[1]
-
Work-up and Purification : Follow the work-up and purification procedure as described for the phosphine-based catalyst.[1]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[2][7][8] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine to form a Pd(II) complex.[7][8]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, creating a diorganopalladium(II) complex.[7][8] The base is essential for activating the organoboron species.[7][9]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[7][8]
Conclusion
The choice of a palladium catalyst is a critical parameter in the success of the Suzuki coupling of 2-bromopyridines. While traditional catalysts can be effective, modern systems based on bulky, electron-rich phosphine ligands (such as Buchwald's SPhos) and N-heterocyclic carbenes (like PEPPSI-IPr) offer superior performance in terms of yield, reaction time, and catalyst loading. For researchers in drug discovery and materials science, the use of these advanced catalysts can significantly streamline the synthesis of pyridine-containing target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of 2-Bromo-4-(pyridin-3-yl)thiazole and 2-Chloro-4-(pyridin-3-yl)thiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Halothiazole Scaffolds
For researchers and professionals in drug development, the 4-(pyridin-3-yl)thiazole framework is a privileged scaffold, appearing in a multitude of biologically active agents. The strategic functionalization of this core, particularly at the 2-position, is crucial for modulating pharmacological properties. The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that dictates the synthetic routes available and the overall efficiency of a drug discovery campaign. These halogenated thiazoles serve as versatile intermediates, primarily for carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2]
This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-(pyridin-3-yl)thiazole versus its chloro-analogue. We will move beyond simple statements of reactivity to explain the underlying mechanistic principles, supported by established experimental evidence and detailed protocols. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your synthetic planning, saving valuable time and resources.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The most common application for these intermediates is in palladium-catalyzed cross-coupling reactions. The fundamental difference in reactivity between the bromo and chloro derivatives in these transformations is governed by the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.
This difference in BDE directly impacts the rate-determining step of most cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] A lower BDE facilitates this crucial activation step, leading to faster reaction kinetics and often allowing for milder reaction conditions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[6][7] The catalytic cycle illustrates the central role of C-X bond cleavage.
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity Comparison:
-
This compound: This substrate undergoes oxidative addition readily. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are typically effective.[8] Reactions often proceed to completion at moderate temperatures (80-100 °C) within a few hours.
-
2-Chloro-4-(pyridin-3-yl)thiazole: The stronger C-Cl bond makes oxidative addition significantly more challenging. Standard catalysts may be sluggish or ineffective.[9] Successful coupling often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher temperatures or microwave irradiation to achieve reasonable yields and reaction times.[9][10]
| Feature | 2-Bromo- Derivative | 2-Chloro- Derivative |
| Relative Reactivity | High | Low to Moderate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands |
| Typical Temperature | 80 - 100 °C | 100 - 140 °C (or Microwave) |
| Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Yield | Generally Good to Excellent | Variable, highly condition-dependent |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the two substrates under identical conditions.
-
Reagent Preparation:
-
To two separate, oven-dried microwave vials equipped with stir bars, add the aryl halide (1.0 equiv., 0.2 mmol), phenylboronic acid (1.2 equiv., 0.24 mmol), and potassium carbonate (2.0 equiv., 0.4 mmol).
-
In Vial A, use this compound.
-
In Vial B, use 2-chloro-4-(pyridin-3-yl)thiazole.
-
-
Catalyst Addition:
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%, 0.006 mmol) to each vial.
-
-
Inert Atmosphere & Solvent Addition:
-
Seal the vials with crimp caps. Evacuate and backfill with argon gas three times.[7]
-
Add degassed 1,4-dioxane (1.5 mL) and degassed water (0.5 mL) to each vial via syringe.
-
-
Reaction & Monitoring:
-
Place both vials in a preheated oil bath or heating block set to 90 °C.
-
Monitor the reaction progress at 1h, 2h, 4h, and 8h intervals by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC and/or LC-MS.
-
-
Workup & Purification:
-
After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: Vial A (bromo) is expected to show near-complete conversion within 2-4 hours, while Vial B (chloro) will likely show significantly lower conversion even after 8 hours.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is otherwise challenging.[11] The mechanism shares the initial oxidative addition step with the Suzuki reaction, making the C-X bond strength similarly critical.[12]
Caption: The Buchwald-Hartwig amination cycle.
Reactivity Comparison:
-
This compound: Couples efficiently with a wide range of primary and secondary amines using first or second-generation Buchwald-Hartwig catalyst systems.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.
-
2-Chloro-4-(pyridin-3-yl)thiazole: The amination of aryl chlorides is notoriously difficult and was a major focus in the development of modern Buchwald-Hartwig catalysis.[12] Success is highly dependent on the use of specialized, bulky phosphine ligands (e.g., BrettPhos, Josiphos-type ligands) that promote the challenging oxidative addition step and prevent catalyst decomposition.[14]
| Feature | 2-Bromo- Derivative | 2-Chloro- Derivative |
| Relative Reactivity | High | Very Low |
| Ligand Requirement | Standard (e.g., BINAP, Xantphos) | Specialized, bulky ligands (e.g., BrettPhos) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases often needed (LHMDS) |
| Reaction Conditions | 80 - 110 °C | 110 - 150 °C, often requires rigorous exclusion of air/water |
| Scope | Broad amine scope | More limited, highly substrate-dependent |
Part 2: Nucleophilic Aromatic Substitution (S_NAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (S_NAr). This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[15]
Caption: The Addition-Elimination mechanism of S_NAr.
Causality of Reactivity:
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[16] The reaction is therefore accelerated by factors that increase the electrophilicity of the carbon atom bearing the halogen. The electronegativity of the halogen plays a key role here (F > Cl > Br > I). A more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to attack. Since the C-X bond is broken in the second, fast step, its bond strength has a minimal effect on the overall reaction rate.
Reactivity Comparison:
-
2-Chloro-4-(pyridin-3-yl)thiazole: Due to the higher electronegativity of chlorine compared to bromine, the C2 position of the chloro-derivative is slightly more electrophilic. This can lead to a faster rate of nucleophilic attack, making it potentially more reactive than the bromo-analogue in S_NAr reactions, or at least similarly reactive.
-
This compound: While still a viable substrate for S_NAr, the lower electronegativity of bromine makes the C2 position slightly less electron-deficient, potentially leading to slower reaction kinetics compared to the chloro-derivative under identical conditions.
| Feature | 2-Bromo- Derivative | 2-Chloro- Derivative |
| Relative Reactivity | Good | Good to Excellent |
| Driving Factor | Electrophilicity of C2 | Higher Electrophilicity of C2 |
| Typical Conditions | Heating in polar aprotic solvent (e.g., DMF, DMSO) | May react at slightly lower temperatures or faster rates |
| Yield | Generally Good | Generally Good |
Experimental Protocol: Comparative S_NAr with an Amine
-
Reagent Setup:
-
To two separate sealed tubes, add the aryl halide (1.0 equiv., 0.5 mmol) and a secondary amine like morpholine (2.0 equiv., 1.0 mmol).
-
In Tube A, use this compound.
-
In Tube B, use 2-chloro-4-(pyridin-3-yl)thiazole.
-
-
Solvent and Base:
-
Add anhydrous N,N-Dimethylformamide (DMF, 2.0 mL) and potassium carbonate (2.5 equiv., 1.25 mmol) to each tube.
-
-
Reaction & Monitoring:
-
Seal the tubes and place them in a preheated oil bath at 120 °C.
-
Monitor the reaction progress every 2 hours via LC-MS to determine the rate of consumption of the starting material.
-
-
Workup & Purification:
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
-
Expected Outcome: Tube B (chloro) may show a faster rate of conversion to the aminated product compared to Tube A (bromo), demonstrating the inverted reactivity pattern characteristic of S_NAr reactions.
Summary and Practical Recommendations
The choice between 2-bromo- and 2-chloro-4-(pyridin-3-yl)thiazole is a strategic one, dictated by the intended chemical transformation.
| Reaction Type | Recommended Substrate | Rationale |
| Suzuki-Miyaura Coupling | 2-Bromo- | Weaker C-Br bond allows for milder conditions, faster kinetics, and use of standard catalysts. |
| Buchwald-Hartwig Amination | 2-Bromo- | Significantly easier C-Br bond activation avoids the need for highly specialized and expensive ligands. |
| Stille Coupling | 2-Bromo- | Follows the same reactivity trend as Suzuki (Br > Cl) due to the oxidative addition mechanism. |
| Nucleophilic Aromatic Sub. | 2-Chloro- | Higher electronegativity of chlorine enhances the electrophilicity of the reaction center, often leading to faster kinetics. |
Field-Proven Insights for the Medicinal Chemist:
-
For Versatility, Start with Bromo: If your synthetic plan involves multiple cross-coupling reactions, the 2-bromo derivative is the superior choice. Its high reactivity ensures compatibility with a broad range of standard, well-documented protocols, increasing the probability of success without extensive optimization.
-
Consider Chloro for Cost and S_NAr: The 2-chloro analogue is often less expensive to produce at scale. If your primary synthetic step is an S_NAr reaction, the chloro-derivative is an excellent, and potentially more reactive, choice.
-
Leverage Differential Reactivity: In complex molecules containing both a bromo- and a chloro-aromatic group, the significant reactivity difference can be exploited for selective, sequential cross-coupling reactions under carefully controlled conditions.
-
Don't Underestimate Ligand Screening: If you must use the 2-chloro derivative in a cross-coupling reaction, be prepared to screen a panel of modern, bulky phosphine ligands and potentially utilize microwave heating to achieve viable results.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 2-Bromo-4-(pyridin-3-yl)thiazole Analogs and Their Kinase Inhibitory Profile
In the landscape of modern oncology, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery. The 2-bromo-4-(pyridin-3-yl)thiazole scaffold has emerged as a promising framework for the development of novel therapeutics targeting a range of critical kinases implicated in cancer progression. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this and structurally related thiazole cores, offering field-proven insights and experimental data to inform future research and development.
While a singular, comprehensive SAR study on the this compound scaffold is not extensively documented in publicly available literature, this guide synthesizes data from numerous studies on analogous thiazole-containing kinase inhibitors. By examining the inhibitory profiles of these related compounds against key cancer-associated kinases—including Pim-1, Aurora, VEGFR-2, and B-Raf—we can extrapolate valuable insights into the therapeutic potential of the core scaffold.
The Thiazole Scaffold: A Privileged Motif in Kinase Inhibition
The thiazole ring is a well-established pharmacophore in medicinal chemistry, prized for its ability to engage in various non-covalent interactions with the ATP-binding pocket of kinases.[1][2][3] Its unique electronic properties and synthetic tractability make it an ideal starting point for the design of targeted inhibitors. The incorporation of a bromine atom at the 2-position and a pyridine ring at the 4-position of the thiazole core provides key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Thiazole Analogs as Kinase Inhibitors
The following sections detail the inhibitory activities of various thiazole derivatives against several important kinase targets. The data presented is compiled from multiple independent studies and serves to illustrate the potential of the broader class of thiazole-based inhibitors.
Pim-1 Kinase Inhibition
The Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell cycle progression and apoptosis.[4][5] Several studies have highlighted the potential of thiazole derivatives as potent Pim-1 inhibitors.
| Compound ID | Thiazole Scaffold | Modifications | Pim-1 IC50 (µM) | Reference |
| 1 | Bis-thiazole | Varied substitutions on phenyl rings | 0.24 - 0.32 | [4] |
| 2 | Thiazolidine-2,4-dione | 5-(3-Trifluoromethylbenzylidene) | 0.013 | [6] |
| 3 | Pyridothienopyrimidin-4-one | 2-(2-chlorophenyl) | 1.18 | [7] |
Key Insights: The data suggests that both mono- and bis-thiazole structures can exhibit potent Pim-1 inhibition. The thiazolidine-2,4-dione scaffold, in particular, has yielded compounds with nanomolar potency.[6] For the bis-thiazole derivatives, substitutions on the appended phenyl rings significantly influence activity.[4]
Aurora Kinase Inhibition
Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many human cancers.[1][2] Thiazole-based compounds have been investigated as inhibitors of these key mitotic regulators. Notably, a derivative containing a 5-bromothiazol-2-yl)amino moiety has shown promise.[1]
| Compound ID | Thiazole Scaffold | Modifications | Aurora A IC50 (µM) | Reference |
| A | 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | N-methylbenzamide at 4-position of aniline | Not specified, but active | [1] |
| P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Complex pyrazole and thiazolidinone structure | 0.11 | [8] |
Key Insights: The presence of a bromine atom on the thiazole ring, as seen in compound A, is a recurring feature in potent kinase inhibitors. The complexity of the substitutions on the thiazole core, as in compound P-6, can lead to highly potent Aurora A inhibition.[8]
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[9][10] Several classes of thiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity.
| Compound ID | Thiazole Scaffold | Modifications | VEGFR-2 IC50 (µM) | Reference |
| 10c | Thiazole with hydrazinylacetamide linker | Varied substitutions | 0.104 | [9] |
| 6d | 3-Thiazolyl-coumarin | Phenyl and chloro substitutions | 10.5 | [11] |
| 4d | Hydrazinecarbothioamide-derived thiazole | 3-nitrophenyl substitution | Good inhibitory activity | [10] |
Key Insights: The versatility of the thiazole scaffold allows for its incorporation into diverse molecular architectures, from simple substituted thiazoles to more complex coumarin hybrids, all exhibiting VEGFR-2 inhibition. The nature of the linker and the substituents on the aromatic rings are critical determinants of potency.[9][11]
B-Raf Kinase Inhibition
The B-Raf kinase is a component of the MAPK signaling pathway, and its activating mutations, particularly V600E, are prevalent in melanoma and other cancers.[12][13][14] While specific SAR data for this compound analogs against B-Raf is limited, the broader class of thiazole-containing compounds has been explored.
Key Insights: The development of B-Raf inhibitors has been a major focus in oncology, leading to approved drugs.[13] The exploration of novel thiazole-based scaffolds for B-Raf inhibition is an active area of research, with a focus on overcoming resistance to existing therapies.[15]
Experimental Methodologies
The synthesis and evaluation of these thiazole-based kinase inhibitors involve a series of well-established chemical and biological protocols.
General Synthesis of Thiazole Analogs
The synthesis of 4-aryl-thiazole derivatives often proceeds via the Hantzsch thiazole synthesis. A typical procedure is as follows:
-
Reaction of an α-haloketone with a thiourea or thioamide derivative. For the synthesis of the core this compound, this would involve the reaction of a 2-bromo-1-(pyridin-3-yl)ethan-1-one with a suitable thiourea equivalent, followed by bromination at the 2-position of the thiazole ring if not already present.
-
Cyclization. The reaction mixture is typically heated in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization and formation of the thiazole ring.
-
Purification. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Further modifications to the core scaffold can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine position.
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
-
Kinase Reaction. The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound.
-
ADP Detection. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.
-
Data Analysis. The luminescence is measured and is proportional to the amount of ADP produced, which in turn reflects the kinase activity. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Signaling Pathway Context
To fully appreciate the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways in which their target kinases operate.
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway leading to apoptosis inhibition and cell cycle progression.
Aurora Kinase in Mitosis
Caption: Role of Aurora A and B kinases in the regulation of mitosis.
VEGFR-2 Signaling in Angiogenesis
Caption: VEGFR-2 signaling cascade promoting angiogenesis.
B-Raf in the MAPK/ERK Pathway
Caption: The canonical MAPK/ERK signaling pathway with B-Raf as a key component.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The comparative analysis of structurally related thiazole analogs reveals that this class of compounds can potently and, in some cases, selectively inhibit key kinases implicated in cancer. The bromine atom at the 2-position serves as a versatile handle for synthetic elaboration, enabling the exploration of a vast chemical space to optimize potency and selectivity.
Future research should focus on a systematic SAR study of the this compound core, exploring a wide range of substitutions at both the bromine position and on the pyridine ring. A deeper understanding of the structural requirements for potent and selective inhibition of individual kinases will be crucial for the development of next-generation targeted cancer therapies. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential to translate their in vitro activity into in vivo efficacy.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the research and development of B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. daneshyari.com [daneshyari.com]
- 15. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Bromothiazole Moiety in Drug Design
Introduction: Beyond the Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring, and particularly its 2-amino-5-bromo substituted variant, holds a privileged status.[1] This scaffold is a cornerstone in the design of numerous therapeutic agents, most notably kinase inhibitors, where its nitrogen and exocyclic amine adeptly form critical hydrogen bond interactions with the hinge region of the ATP-binding site.[2][3] The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle, enabling chemists to perform a variety of palladium-catalyzed cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[1]
However, reliance on a single scaffold, no matter how effective, can lead to developmental dead ends. Challenges such as metabolic instability, off-target toxicity, poor physicochemical properties, and the ever-present need for novel intellectual property demand a more nuanced approach.[4][5][6] This is where the strategic application of bioisosterism becomes an indispensable tool in the drug designer's arsenal.[7][8][9]
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, allows for the fine-tuning of a lead compound's profile.[5][7][10] The goal is to create a new molecule with similar, or enhanced, biological properties but with improved Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[6] This guide provides a comparative analysis of common and emerging bioisosteric replacements for the bromothiazole moiety, grounded in experimental data and practical application. We will explore the causal logic behind these strategic swaps and provide the methodologies to validate their success.
The Rationale for Replacement: Addressing the Bromothiazole's Liabilities
While the bromothiazole core is synthetically convenient and effective for target engagement, it presents several potential liabilities that often necessitate its replacement during lead optimization:
-
Metabolic Vulnerability: Aromatic heterocycles are often susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid clearance or the formation of reactive metabolites.[4]
-
Physicochemical Constraints: The planar, aromatic nature of the ring can contribute to poor solubility and high plasma protein binding. Modifying these properties without disrupting core binding interactions is a common challenge.
-
Toxicity and Off-Target Effects: The specific electronic and structural features of the bromothiazole may lead to interactions with unintended biological targets, such as hERG, or other toxicity issues.[4]
-
Limited Chemical Space: Over-reliance on this scaffold can limit exploration into new, patentable chemical matter with potentially superior properties.
The following sections compare various bioisosteric replacements, providing a framework for rationally designing next-generation molecules.
Comparative Analysis of Bromothiazole Bioisosteres
The selection of a suitable bioisostere is a context-dependent decision, driven by the specific liabilities of the parent molecule and the desired property improvements. Here, we compare several classes of replacements with supporting data.
Alternative 5-Membered Heterocycles: Modulating Electronics and Hydrogen Bonding
Replacing the thiazole ring with other five-membered heterocycles is a common strategy to alter the electronic distribution, hydrogen bonding capacity, and metabolic stability while aiming to maintain the crucial geometry for target binding.[4][11][12]
-
Design Rationale:
-
Oxazole: The replacement of sulfur with a more electronegative oxygen atom can alter the ring's electronics and hydrogen bonding potential. This can sometimes lead to improved potency by modifying interactions with the target protein.[13]
-
Pyrazole/Imidazole: These diazoles introduce different hydrogen bond donor and acceptor patterns and can modulate the pKa of the molecule, potentially improving solubility and cell permeability.[11]
-
1,2,4-Oxadiazole: Often used as a stable bioisostere for esters, the oxadiazole ring can also mimic the spatial and electronic arrangement of other heterocycles, offering a metabolically robust alternative.[14]
-
Table 1: Performance Comparison of 5-Membered Heterocyclic Bioisosteres in Kinase Inhibitors
| Scaffold | Example Compound | Target Kinase | Potency (IC50) | Key Observation | Reference |
| Bromothiazole | VEGFR-2 Inhibitor A | VEGFR-2 | 15 nM | Baseline compound with known hinge-binding interactions. | [13] |
| Bromo-oxazole | VEGFR-2 Inhibitor B | VEGFR-2 | 8 nM | The oxazole replacement demonstrated a stabilizing N→S interaction that could not be mimicked by the oxazole ring, resulting in enhanced potency. | [13] |
| Diaryl-pyrazole | Rimonabant | CB1 Receptor | 12 nM | Original lead compound. | [11] |
| Diaryl-thiazole | Thiazole Analog | CB1 Receptor | 25 nM | The thiazole bioisostere maintained significant in vitro antagonistic activity and high selectivity, demonstrating it as a viable replacement for the pyrazole. | [11] |
| Diaryl-imidazole | Imidazole Analog | CB1 Receptor | 9 nM | The imidazole series showed potent in vivo activity and a close structural overlap with the original pyrazole lead, indicating a successful bioisosteric replacement. | [11] |
Fused Ring Systems: Expanding the Scaffold
Incorporating the thiazole into a fused system, such as a benzothiazole, is a strategy to increase molecular rigidity, explore larger binding pockets, and potentially form additional beneficial interactions with the target.
-
Design Rationale: The extended aromatic system of benzothiazole can engage in π-stacking or hydrophobic interactions within the binding site that are inaccessible to a smaller thiazole ring. This has proven effective in the design of inhibitors for targets like ATR kinase.[15][16]
Table 2: Comparison of Thiazole vs. Benzothiazole Scaffolds
| Scaffold | Example Compound | Target | Activity | Key Observation | Reference |
| Aminothiazole | Compound 4j | C6 Glioma Cells | IC50 = 3.9 µM | Shows good baseline antiproliferative activity. | [17] |
| Benzothiazole | Compound 4p | C6 Glioma Cells | IC50 = 4.2 µM | The benzothiazole derivative retained comparable high cytotoxicity, indicating it is an effective bioisostere for this scaffold. | [17] |
| Benzothiazole | Hybrid Molecule | ATR Kinase | Potent Inhibition | The benzothiazole pharmacophore is a key component in novel ATR kinase inhibitors with significant anticancer activity. | [15] |
Non-Aromatic & 3D Scaffolds: Escaping Flatland
A major trend in modern medicinal chemistry is the introduction of sp³-rich, three-dimensional scaffolds to improve physicochemical properties.[18] These "non-classical" bioisosteres aim to mimic the spatial orientation of key interaction points of the bromothiazole while improving solubility, metabolic stability, and novelty.
-
Design Rationale: Replacing a planar aromatic ring with a non-planar, saturated ring system can significantly improve properties. For example, a bicyclo[1.1.1]pentane can act as a phenyl bioisostere, positioning substituents in a similar vector space but with much-improved solubility and a novel chemical fingerprint.[18] Spirocycles containing oxetane or azetidine are used as bioisosteres for morpholine or piperazine, respectively, to enhance 3-dimensionality and solubility.[18]
Table 3: Property Modulation with 3D Scaffolds
| Original Moiety | Bioisosteric Replacement | Primary Advantage | Key Physicochemical Change | Reference |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved solubility, metabolic stability, novel IP | Increases sp³ character, reduces planarity | [18] |
| tert-Butyl | Trifluoromethyl Oxetane | Decreased lipophilicity, improved metabolic stability | Lower LogP, enhanced Lipophilic Efficiency (LipE) | [5] |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Increased 3-dimensionality, improved solubility | Introduces spirocyclic center, escapes planarity | [18] |
Visualizing the Bioisosteric Replacement Strategy
The process of identifying and validating a bioisosteric replacement is a systematic workflow that integrates design, synthesis, and comprehensive testing.
Caption: Workflow for Bioisosteric Replacement Evaluation.
Experimental Protocols for Validation
The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental validation. Below are representative protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a method for determining the IC₅₀ of a compound against a target kinase.
Objective: To quantify the potency of bioisosteric analogs in inhibiting the binding of a fluorescent tracer to a specific kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
-
Fluorescence plate reader with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) capability.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute this series into the assay buffer to achieve the desired final assay concentrations (e.g., 100 µM to 5 nM).
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 2.5 µL of a 4X kinase/antibody mixture to each well.
-
Add 5 µL of a 2X tracer solution to each well.
-
For control wells: use DMSO instead of compound for "no inhibition" controls and a known potent inhibitor for "maximum inhibition" controls.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Antiproliferative MTT Assay
This protocol assesses the effect of compounds on the metabolic activity and viability of cancer cell lines.[19]
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells).[20]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (DMSO-treated cells).
-
Plot the percentage of cell viability versus the logarithm of compound concentration.
-
Calculate the GI₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the bromothiazole moiety is a powerful and essential strategy in modern drug discovery. It is not merely a process of swapping one heterocycle for another but a rational, data-driven approach to solving complex ADME, toxicity, and intellectual property challenges. As demonstrated, alternatives ranging from other 5-membered heterocycles to fused and fully 3-dimensional scaffolds can successfully retain or enhance biological activity while dramatically improving a compound's developability profile.
The success of any replacement is highly dependent on the specific biological target and the molecular context. A change that is beneficial for one kinase inhibitor may be detrimental for another. Therefore, the iterative process of design, synthesis, and robust biological and physicochemical evaluation, as outlined in this guide, is critical.
Looking forward, the field will continue to benefit from the expansion of the medicinal chemist's toolbox with novel, synthetically accessible 3D scaffolds. Furthermore, the increasing accuracy and predictive power of in silico tools for properties like solubility, metabolism, and off-target prediction will allow for a more prospective and efficient selection of bioisosteres,[21][22] reducing the number of synthetic iterations required to achieve an optimal drug candidate. The thoughtful application of bioisosterism will remain a key driver of innovation, enabling the transformation of promising lead compounds into effective and safe medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. drughunter.com [drughunter.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. BioisoIdentifier: an online free tool to investigate local structural replacements from PDB - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Bromo-4-(pyridin-3-yl)thiazole Derivatives as Protein Kinase Inhibitors
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 2-Bromo-4-(pyridin-3-yl)thiazole derivatives. We move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from initial hypothesis to cellular confirmation.
The thiazole ring, particularly when hybridized with a pyridine moiety, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2][3] A recurring and promising hypothesis for this class of compounds is their function as inhibitors of protein kinases, key regulators of cellular signaling that are often dysregulated in diseases like cancer.[2][3][4][5]
Part 1: Initial Target Landscape Mapping with Unbiased Kinome Profiling
Expertise & Experience: Before we can validate a specific target, we must first identify it. Instead of relying solely on predictive in silico models, which can be prone to bias, our primary step is to survey the entire landscape of potential kinase targets within a native biological system. This "wide net" approach provides an unbiased view of the compound's selectivity profile.
Trustworthiness: The chosen methodology, Kinobeads affinity-capture mass spectrometry, is ideal for this purpose. It utilizes the native, fully folded, and post-translationally modified kinases from a cell lysate, offering a more physiologically relevant context than panels of recombinant enzymes.[6]
Featured Technique: Kinobeads-Based Competitive Binding Assay
This chemoproteomic technique employs beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors. These "Kinobeads" enrich a large portion of the cellular kinome from a lysate.[8][9][10][11] By pre-incubating the lysate with our this compound derivative, the compound will occupy the ATP-binding pocket of its specific targets. These "occupied" kinases will no longer bind to the Kinobeads and will be depleted from the final pulldown. Quantitative mass spectrometry is then used to identify and quantify the kinases that were "competed away" by our test compound.[6][11]
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Bromo-4-(pyridin-3-yl)thiazole for Pharmaceutical Research
Introduction: The 2-bromo-4-(pyridin-3-yl)thiazole scaffold is a critical pharmacophore in modern drug discovery, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. Its structural features allow for versatile functionalization, particularly through cross-coupling reactions, making it a valuable building block for developing novel therapeutics. This guide provides an in-depth comparison of the primary synthetic strategies to access this important compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most efficacious route for their specific needs.
Strategic Overview of Synthetic Pathways
The synthesis of this compound predominantly follows two strategic pathways. The most established and reliable method is a two-step sequence involving the initial construction of the thiazole ring via the Hantzsch synthesis, followed by the introduction of the bromine atom at the C2 position through a Sandmeyer reaction. A potential, more direct alternative involves the direct bromination of a pre-formed 4-(pyridin-3-yl)thiazole, though this route presents significant regioselectivity challenges.
Caption: Overview of the primary synthetic strategies for this compound.
Route 1: The Hantzsch-Sandmeyer Two-Step Approach
This is the most widely employed and dependable method for the synthesis of 2-bromo-4-arylthiazoles. It offers high yields and excellent control over the regiochemistry.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] In this case, 2-bromo-1-(pyridin-3-yl)ethan-1-one is condensed with thiourea.
Caption: Reaction scheme for the Hantzsch synthesis of 2-Amino-4-(pyridin-3-yl)thiazole.
Detailed Experimental Protocol:
-
Preparation of 2-bromo-1-(pyridin-3-yl)ethan-1-one: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid, add bromine (1.0 eq) dropwise at 0°C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The resulting hydrobromide salt is filtered and can be used directly or neutralized.
-
Hantzsch Condensation: A mixture of 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 2-4 hours.[3]
-
Work-up: After cooling, the reaction mixture is poured into water and basified with an aqueous solution of sodium bicarbonate or ammonia. The precipitated solid is collected by filtration, washed with water, and dried to afford 2-amino-4-(pyridin-3-yl)thiazole.
Causality of Experimental Choices:
-
The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
A slight excess of thiourea is often used to ensure the complete consumption of the α-bromoketone.
-
Basification during work-up is crucial to neutralize any hydrobromic acid formed and to precipitate the free amine product.
Step 2: Sandmeyer Reaction for Bromination
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, allowing for the conversion of an amino group into a halide via a diazonium salt intermediate.[4][5][6] This method is highly effective for the bromination of 2-aminothiazoles.
Caption: Reaction scheme for the Sandmeyer bromination of 2-Amino-4-(pyridin-3-yl)thiazole.
Detailed Experimental Protocol:
-
Diazotization: 2-Amino-4-(pyridin-3-yl)thiazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr) at 0-5°C. An aqueous solution of sodium nitrite (NaNO2, 1.1 eq) is added dropwise while maintaining the low temperature.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr at 60-70°C.[1][4]
-
Work-up: The reaction mixture is stirred for a specified time, then cooled and neutralized with a base such as sodium hydroxide or ammonium hydroxide. The product is typically extracted with an organic solvent like ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification is often achieved by column chromatography.
Causality of Experimental Choices:
-
Low temperatures during diazotization are critical to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) bromide acts as a catalyst to facilitate the single-electron transfer mechanism that initiates the radical substitution of the diazonium group with a bromide.[5]
-
The reaction temperature is raised during the addition of the diazonium salt to promote the decomposition of the salt and the formation of the desired product.
Route 2: Direct C2 Bromination of 4-(pyridin-3-yl)thiazole
A more atom-economical approach would be the direct bromination of a pre-synthesized 4-(pyridin-3-yl)thiazole at the C2 position. However, this route is often less efficient and can lead to issues with regioselectivity.
Step 1: Synthesis of 4-(pyridin-3-yl)thiazole
The parent 4-(pyridin-3-yl)thiazole can be synthesized via a Hantzsch reaction between 2-bromo-1-(pyridin-3-yl)ethan-1-one and a thioamide that does not bear an amino group, such as thioformamide.
Step 2: Direct Bromination
Direct electrophilic bromination of thiazoles typically occurs at the C5 position, which is the most electron-rich. Bromination at C2 is more challenging and may require specific reagents and conditions. The presence of the basic pyridine nitrogen can further complicate the reaction by reacting with the brominating agent.
Plausible Experimental Protocol:
-
To a solution of 4-(pyridin-3-yl)thiazole (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added.
-
The reaction may require a radical initiator like AIBN or UV irradiation if a free-radical pathway is intended.
-
The reaction progress is monitored by TLC, and upon completion, the mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification.
Challenges and Mechanistic Considerations:
-
Regioselectivity: The primary challenge is achieving selective bromination at C2 over the more reactive C5 position.
-
Pyridine Interference: The basic nitrogen of the pyridine ring can be protonated or complex with the brominating agent, deactivating the ring system towards electrophilic substitution.
Comparative Analysis
| Parameter | Route 1: Hantzsch-Sandmeyer | Route 2: Direct Bromination |
| Overall Yield | Generally high (often >70% over two steps) | Variable and often low due to side reactions |
| Regioselectivity | Excellent, bromine is specifically introduced at C2 | Poor, risk of C5 bromination and other side reactions |
| Reaction Conditions | Requires low temperatures for diazotization | Can be milder, but may require specific catalysts or initiators |
| Scalability | Well-established and scalable | Can be challenging to scale due to selectivity issues |
| Starting Materials | Readily available | Requires synthesis of the parent thiazole |
| Robustness | Highly reliable and reproducible | Less reliable and more substrate-dependent |
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the Hantzsch-Sandmeyer two-step approach (Route 1) is unequivocally the recommended pathway. Its predictability, high yields, and excellent regiochemical control make it the superior choice for producing this key intermediate with high purity. While the direct bromination route appears more concise, the inherent challenges with regioselectivity and potential side reactions make it a less practical and efficient option for routine synthesis. The Hantzsch-Sandmeyer sequence, although involving two distinct steps, provides a robust and scalable method that is well-documented in the chemical literature.
References
- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Suzuki and Stille Coupling for 2-Bromothiazoles
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The thiazole ring, in particular, is a privileged structure found in numerous pharmaceuticals. The creation of C-C bonds at the 2-position of a thiazole ring is a frequent and critical transformation. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as robust and versatile methods.[1][2]
This guide provides an in-depth, head-to-head comparison of these two indispensable reactions for the specific application of coupling with 2-bromothiazoles. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering you to select the optimal method for your synthetic challenge.
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings operate via a similar catalytic cycle involving a Palladium(0)/Palladium(II) couple: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The critical difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
-
Suzuki-Miyaura Coupling: This reaction employs an organoboron reagent, typically a boronic acid or a boronate ester. A key feature is the requirement of a base.[6][7] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during transmetalation.[6]
-
Stille Coupling: This method utilizes an organostannane (organotin) reagent.[3] Organostannanes are generally sufficiently reactive to undergo transmetalation directly with the palladium complex without the need for a base activator, allowing the reaction to proceed under neutral conditions.[1][8]
The following diagram illustrates the catalytic cycles, highlighting the key mechanistic divergence.
Head-to-Head Performance Comparison
The choice between Suzuki and Stille coupling is a multifactorial decision. The following table summarizes key performance and practical considerations, with a focus on the 2-bromothiazole substrate.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters (e.g., Thiazole-2-boronic acid) | Organostannanes (e.g., 2-(Tributylstannyl)thiazole)[9][10] |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents, requiring careful handling and disposal.[3][8] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation). | Generally stable to air and moisture.[2][3][8] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] | Often proceeds under neutral conditions .[1] Additives like LiCl or CuI can be beneficial.[11] |
| Functional Group Tolerance | Broad, but can be incompatible with base-sensitive functional groups or acidic protons. | Excellent and very broad, a key advantage for delicate substrates.[1][8][12] |
| Steric Hindrance | Can be more sensitive to sterically demanding coupling partners. | Often less affected by steric hindrance, providing higher yields in challenging cases.[13] |
| Byproducts | Boron-based (e.g., borates), often water-soluble and easily removed by aqueous workup.[1][2] | Tin-based (e.g., Bu₃SnBr), often difficult to remove completely, requiring specific purification methods.[1][8][11] |
| Purification | Generally straightforward column chromatography. | Challenging. May require treatment with aqueous KF, DBU, or specialized chromatography to remove tin residues.[1][11] |
| Typical Yields | Good to excellent, but can be lower with sterically hindered or electronically challenging substrates.[13][14] | Good to excellent, often more reliable for complex or sterically hindered cases.[13][14] |
Experimental Workflow: A Practical Overview
The differences in reagents and conditions manifest in distinct laboratory workflows, particularly in the workup and purification stages.
Representative Experimental Protocols
The following protocols are illustrative and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid
Rationale: This protocol uses a common palladium source and a standard carbonate base. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
-
Materials and Reagents:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiazole, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylthiazole.
-
Protocol 2: Stille Coupling of 2-Bromothiazole with Tributyl(phenyl)stannane
Rationale: This protocol is performed under anhydrous, neutral conditions. Toluene is a common solvent, and the aqueous potassium fluoride (KF) wash is critical for removing the toxic tributyltin bromide byproduct by forming a precipitable or more easily separable fluoride salt.
-
Materials and Reagents:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiazole and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Workup for Tin Removal: Dissolve the crude residue in diethyl ether (25 mL). Stir vigorously with a saturated aqueous solution of potassium fluoride (KF) (25 mL) for 1-2 hours.
-
A precipitate of tributyltin fluoride may form. Filter the entire mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylthiazole.
-
Conclusion and Recommendation
Both the Suzuki and Stille couplings are formidable tools for the synthesis of 2-arylthiazoles. The decision of which to employ is a strategic one, guided by the principles of chemical compatibility, safety, and practicality.
-
Choose Suzuki Coupling as the default method: For most applications, the Suzuki coupling is the preferred choice.[7] Its primary advantages are the low toxicity of reagents and the ease of byproduct removal, aligning with the principles of green chemistry and simplifying product purification.[1][2] The vast commercial availability of diverse boronic acids further enhances its utility.
-
Choose Stille Coupling for specific challenges: The Stille coupling remains an invaluable alternative and should be considered when:
-
The substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.[1]
-
The coupling partners are sterically hindered , and Suzuki coupling provides low yields.[13]
-
The required boronic acid is unstable or difficult to synthesize, whereas the corresponding organostannane is readily available or stable.[9]
-
Ultimately, the primary drawbacks of the Stille reaction—the high toxicity of organotin reagents and the significant challenge of removing tin byproducts—mean it is best reserved for cases where the Suzuki coupling fails or is clearly unsuitable.[1][8][15] For drug development professionals, ensuring the complete removal of toxic tin residues is a critical consideration that often makes the Suzuki coupling the more pragmatic and regulatory-friendly option.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2,4-Disubstituted Thiazoles
<
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The precise arrangement of substituents on this heterocyclic core is critical to its biological activity and material properties. Therefore, rigorous structural confirmation is not just a formality but a cornerstone of reliable and reproducible scientific research. This guide presents a cohesive, multi-faceted approach, demonstrating how Mass Spectrometry, FT-IR, NMR, and X-ray Crystallography collectively provide irrefutable structural evidence.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic method provides a complete structural picture. Each technique offers a unique piece of the puzzle, and only by assembling these pieces can a scientist confidently confirm the identity of a synthesized 2,4-disubstituted thiazole. This integrated strategy is crucial for differentiating between potential isomers (e.g., 2,4- vs. 2,5-disubstituted) and ensuring the structural integrity of the target molecule.
dot graph TD { A[Synthetic Product] --> B{Initial Purity Check: LC-MS}; B --> C{Molecular Weight Confirmation}; B --> D{Spectroscopic Analysis}; D --> E[FT-IR]; D --> F[NMR Spectroscopy]; D --> G[X-ray Crystallography]; C --> H[Final Structure Confirmation]; E --> H; F --> H; G --> H;
} caption: "Overall workflow for structural confirmation."
Mass Spectrometry (MS): The First Verification
Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the synthesized compound. This technique confirms that the desired reaction has occurred and provides the elemental composition when high-resolution mass spectrometry (HRMS) is employed.
Expert Insight: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally preferred for these compounds as it is a soft ionization method that typically keeps the molecular ion intact, providing a clear [M+H]⁺ peak. Fragmentation patterns, observed via tandem MS (MS/MS), can offer clues about the molecule's structure by showing the successive loss of functional groups.[3][4][5] However, MS alone cannot definitively distinguish between isomers.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1-1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Set the mass spectrometer to positive ion detection mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu). The primary signal of interest is the protonated molecular ion [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. For 2,4-disubstituted thiazoles, IR is particularly useful for confirming the integrity of the thiazole ring and identifying vibrations from its substituents.
Causality Behind the Spectrum: The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For a 2,4-disubstituted thiazole, key absorptions include:
-
C=N Stretching: Typically observed in the 1620-1590 cm⁻¹ region, characteristic of the thiazole ring.[6]
-
C-S Stretching: Weaker bands often found in the 700-600 cm⁻¹ range.
-
Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) is indicative of the C5-H proton on the thiazole ring.[7]
-
Substituent Vibrations: Carbonyls (C=O), amines (N-H), or alkyl groups (C-H) on the substituents will have their own distinct and well-documented absorption bands.[8]
dot graph TD { subgraph "Input" A[IR Beam] end subgraph "Sample Interaction" B(Molecule) end subgraph "Output" C[IR Spectrum] end subgraph "Interpretation" D{Peak Analysis} end subgraph "Result" E[Functional Groups Identified] end
} caption: "FT-IR analysis workflow."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 2,4-disubstituted thiazoles, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
This provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
The Key Differentiator: The most telling signal for a 2,4-disubstituted thiazole is the proton at the C5 position.
-
Chemical Shift (δ): This proton typically appears as a singlet (since it has no adjacent protons) in the range of 7.15-8.31 ppm .[7] The exact position is influenced by the electronic nature of the substituents at the C2 and C4 positions.
-
Integration: The area under this peak will correspond to one proton.
-
Multiplicity: It will be a singlet.
The signals for the protons on the substituents will appear in their expected regions, and their splitting patterns (multiplicity) will confirm their connectivity.
¹³C NMR Spectroscopy
This technique provides a count of the unique carbon atoms in the molecule.
Characteristic Signals: The carbon atoms of the thiazole ring have distinct chemical shifts:
-
C2 Carbon: Typically resonates in the range of 167-170 ppm.[1]
-
C4 Carbon: Appears around 148-155 ppm.
-
C5 Carbon: Found more upfield, in the range of 102-110 ppm.[1]
The chemical shifts of the substituent carbons will also be observed, providing a complete carbon skeleton.
| Spectroscopic Data | Characteristic Signature for 2,4-Disubstituted Thiazole | Rationale |
| ¹H NMR | Singlet, δ ≈ 7.15-8.31 ppm, Integration = 1H | The isolated proton at the C5 position of the thiazole ring.[7] |
| ¹³C NMR | Three distinct signals for the thiazole ring: C2 (δ ≈ 167-170 ppm), C4 (δ ≈ 148-155 ppm), C5 (δ ≈ 102-110 ppm).[1] | The unique electronic environments of the three sp²-hybridized carbons in the heterocyclic core. |
| FT-IR | C=N stretch (≈1600 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹) | Confirms the presence of the thiazole aromatic system.[6][7] |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. | Confirms the molecular formula of the synthesized compound. |
X-ray Crystallography: The Unambiguous Proof
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[9] This technique is considered the "gold standard" for structural confirmation as it directly visualizes the atomic positions and bond connectivities, leaving no room for ambiguity.[10][11][12] It definitively confirms the 2,4-substitution pattern and reveals the precise conformation of the substituents.[13]
dot graph TD { A[Synthesized Compound] --> B{Solution & Slow Evaporation}; B --> C[Single Crystal Formation]; C --> D{X-ray Diffraction}; D --> E[Electron Density Map]; E --> F[3D Molecular Structure];
} caption: "X-ray crystallography workflow."
Conclusion: An Integrated and Self-Validating System
The structural confirmation of 2,4-disubstituted thiazoles relies on a logical and synergistic application of multiple spectroscopic techniques. Mass spectrometry validates the molecular weight, FT-IR confirms the presence of essential functional groups, and NMR spectroscopy maps out the atomic connectivity. Each step validates the previous one. The characteristic C5-H singlet in the ¹H NMR spectrum, corroborated by the three distinct thiazole signals in the ¹³C NMR, provides powerful evidence for the 2,4-substitution pattern. When available, a single-crystal X-ray structure serves as the ultimate and irrefutable confirmation. By following this integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalable Synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole: An Evaluation of the Hantzsch Synthesis and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2-bromo-4-(pyridin-3-yl)thiazole, is a critical intermediate in the synthesis of numerous biologically active compounds, particularly kinase inhibitors and other targeted therapeutics.[1] Its strategic importance necessitates robust and scalable synthetic routes to ensure a reliable supply for preclinical and clinical development. This guide provides an in-depth assessment of the classical Hantzsch thiazole synthesis for preparing this key intermediate, alongside a comparative analysis of alternative methodologies. We will delve into the mechanistic underpinnings, scalability challenges, and practical considerations for each approach, supported by experimental data and established protocols.
The Hantzsch Thiazole Synthesis: A Time-Honored Workhorse
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for thiazole ring construction due to its simplicity and generally high yields.[2] The synthesis traditionally involves the condensation of an α-haloketone with a thioamide.[2]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a multistep pathway, initiated by a nucleophilic attack of the thioamide's sulfur on the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3] The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction.
dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reagents [label="α-Haloketone +\nThioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="S-Alkylation\nIntermediate"]; intermediate2 [label="Cyclization\n(Hemiaminal-like)"]; intermediate3 [label="Dehydration\nIntermediate"]; product [label="Thiazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> intermediate1 [label="SN2 Attack"]; intermediate1 -> intermediate2 [label="Intramolecular\nNucleophilic Attack"]; intermediate2 -> intermediate3 [label="Proton Transfer\n& Elimination of H2O"]; intermediate3 -> product [label="Aromatization"]; } dot Figure 1: Simplified workflow of the Hantzsch thiazole synthesis, highlighting the key stages from starting materials to the final aromatic product.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
The synthesis of this compound via the Hantzsch method typically proceeds through a 2-aminothiazole intermediate, which is subsequently diazotized and brominated.
Part A: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
-
Reagents: 2-Bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide, Thiourea
-
Procedure:
-
To a solution of 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide in ethanol, add an equimolar amount of thiourea.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate or sodium carbonate solution) to precipitate the product.[3][4]
-
Filter the solid, wash with water, and dry to obtain crude 2-amino-4-(pyridin-3-yl)thiazole.
-
Part B: Synthesis of this compound (Sandmeyer-type reaction)
-
Reagents: 2-Amino-4-(pyridin-3-yl)thiazole, Sodium nitrite, Copper(II) bromide, Hydrobromic acid
-
Procedure:
-
Suspend 2-amino-4-(pyridin-3-yl)thiazole in an aqueous solution of hydrobromic acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(II) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(II) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
Scalability Assessment of the Hantzsch Synthesis
While the Hantzsch synthesis is reliable on a lab scale, several challenges emerge during scale-up:
| Parameter | Lab-Scale Performance (grams) | Pilot-Scale Challenges (>1 kg) | Mitigation Strategies |
| Reaction Time | Typically 2-6 hours | Longer reaction times can lead to byproduct formation. | Use of microwave irradiation can significantly reduce reaction times.[5] |
| Exothermicity | Manageable with standard cooling baths. | The initial S-alkylation can be highly exothermic, requiring careful temperature control. | Slow, controlled addition of reagents and efficient reactor cooling systems are crucial. |
| Product Isolation | Simple filtration is often sufficient for the 2-amino intermediate.[3] | Handling large volumes of solids and filtration can be cumbersome. The Sandmeyer reaction workup can be complex. | Optimization of crystallization conditions to yield easily filterable solids. Process analytical technology (PAT) to monitor reaction completion and minimize impurities. |
| Purification | Column chromatography is feasible. | Large-scale chromatography is expensive and time-consuming. | Recrystallization of the final product should be optimized to avoid chromatography.[6] |
| Reagent Handling | Standard laboratory procedures. | Handling of lachrymatory and corrosive α-haloketones on a large scale requires specialized equipment and safety protocols. | Use of closed-system reactors and personal protective equipment (PPE) is mandatory. |
| Yield | Generally high (70-95% for the first step).[7] | Yields can decrease on a larger scale due to inefficient mixing and heat transfer. | Mechanical stirring optimization and reactor design that ensures homogenous mixing and temperature distribution. |
Alternative Synthetic Routes: A Comparative Analysis
Several alternative methods for the synthesis of thiazole derivatives have been developed to address the limitations of the Hantzsch synthesis.
dot graph alternative_routes { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Starting Materials", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hantzsch [label="Hantzsch Synthesis\n(α-Haloketone + Thioamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cook_heilbron [label="Cook-Heilbron Synthesis\n(α-Aminonitrile + Carbon Disulfide)"]; from_thioamides [label="From Thioamides and Reagents\nother than α-Haloketones"]; metal_catalyzed [label="Metal-Catalyzed Cross-Coupling\n(e.g., Suzuki, Stille)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> hantzsch; start -> cook_heilbron; start -> from_thioamides; start -> metal_catalyzed; hantzsch -> product; cook_heilbron -> product; from_thioamides -> product; metal_catalyzed -> product; } dot Figure 2: Overview of synthetic strategies for this compound, showcasing the Hantzsch synthesis and key alternatives.
Cook-Heilbron Synthesis
This method involves the reaction of an α-aminonitrile with carbon disulfide. While effective for certain substituted thiazoles, it often requires harsh conditions and the handling of toxic and volatile reagents, making it less attractive for large-scale production.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of bi-aryl systems. A plausible alternative route to this compound involves the cross-coupling of a pre-functionalized pyridine and thiazole.
-
Suzuki Coupling: Reaction of 3-pyridylboronic acid with 2,4-dibromothiazole. This approach offers the advantage of commercially available starting materials and generally mild reaction conditions. However, achieving regioselectivity in the coupling can be a challenge.[8][9]
-
Stille Coupling: Coupling of 3-(tributylstannyl)pyridine with 2,4-dibromothiazole. While often high-yielding, the toxicity of organotin compounds is a significant drawback for industrial applications.
Comparative Data for Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Scalability Potential |
| Hantzsch Synthesis | α-Haloketone, Thioamide | High yields, readily available starting materials, well-established.[7] | Exothermic, potential for byproduct formation, Sandmeyer step can be hazardous. | Moderate to Good, with careful process control. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Access to different substitution patterns. | Use of toxic and volatile reagents, harsh reaction conditions. | Poor. |
| Suzuki Coupling | 3-Pyridylboronic acid, 2,4-Dibromothiazole | Mild conditions, commercially available reagents. | Potential for lack of regioselectivity, catalyst cost. | Good, if regioselectivity can be controlled. |
| Stille Coupling | 3-(Tributylstannyl)pyridine, 2,4-Dibromothiazole | High yields, predictable regioselectivity. | Toxicity of organotin reagents and byproducts. | Poor, due to environmental and safety concerns. |
Conclusion and Recommendations
The Hantzsch synthesis remains a viable and cost-effective method for the preparation of this compound, particularly when process safety and control are rigorously implemented. For large-scale manufacturing, a thorough process hazard analysis (PHA) is essential, especially for the exothermicity of the initial condensation and the handling of the diazonium intermediate.
While metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, present an attractive alternative, further process development is required to ensure consistent regioselectivity and to minimize catalyst loading for cost-effectiveness. The choice of the optimal synthetic route will ultimately depend on a comprehensive evaluation of factors including cost of raw materials, process safety, environmental impact, and the desired scale of production.
For drug development programs requiring multi-kilogram quantities of this compound, we recommend a two-pronged approach:
-
Optimization of the Hantzsch Synthesis: Focus on improving thermal control, minimizing reaction times through catalysis or microwave technology, and developing a robust, chromatography-free purification protocol.
-
Exploration of a Regioselective Suzuki Coupling: Investigate ligand and condition screening to achieve high regioselectivity in the coupling of 3-pyridylboronic acid with 2,4-dibromothiazole.
By pursuing both strategies, a robust and scalable manufacturing process for this vital pharmaceutical intermediate can be established.
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-(pyridin-3-yl)thiazole
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 2-Bromo-4-(pyridin-3-yl)thiazole, a halogenated heterocyclic compound. Our objective is to equip you with the necessary logistical and safety information, ensuring that disposal protocols protect personnel, maintain a safe research environment, and adhere to the highest standards of environmental stewardship.
Hazard Identification and Immediate Risk Mitigation
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is critical. This compound is a solid substance that presents specific risks upon exposure.
Causality of Required Precautions: The hazard classifications dictate the mandatory use of Personal Protective Equipment (PPE). The risk of skin and eye irritation necessitates the creation of a physical barrier, while the potential for respiratory irritation from dust or aerosols requires handling in a controlled-ventilation environment.
Immediate Action Protocol:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of any airborne particulates.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact. Ensure it is fully buttoned.
-
Hazard Summary Table
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[3][4]
Why is Segregation Essential?
-
Regulatory Compliance: Environmental regulations strictly mandate the separation of different waste streams. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.
-
Safety: Mixing halogenated waste with other chemical waste, particularly reactive substances, can lead to unforeseen and dangerous chemical reactions.
-
Disposal Efficacy: Waste management facilities rely on accurate segregation to process chemical waste safely and effectively. Commingling waste streams complicates and increases the cost of disposal.
Therefore, any material contaminated with this compound—including the pure compound, reaction residues, contaminated weighing papers, gloves, and solvent rinsates—must be placed in a designated container for halogenated waste.[3][5]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste. Following these steps ensures a closed-loop process that minimizes risk at every stage.
Step 1: Waste Collection and Containerization
-
Select the Right Container: Use a designated hazardous waste container that is chemically compatible with the waste. For solid waste like this compound and contaminated consumables, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5]
-
Initial Labeling: Before adding any waste, the container must be labeled. This preemptive step prevents the creation of "mystery" waste containers.
-
Collection: Carefully transfer all waste materials into the designated container within a chemical fume hood. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[4]
Step 2: Comprehensive Waste Labeling
-
Clarity is Key: The waste label is a critical communication tool. It must be filled out completely and legibly.
-
Required Information:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" . If it is a mixed waste, list all components.
-
The date on which the first piece of waste was added to the container (the "accumulation start date").
-
The name of the principal investigator and the specific laboratory location (building and room number).
-
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
-
Secure Storage: Once waste is added, the container must be securely closed and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
SAA Requirements: The SAA must be located at or near the point of generation, under the control of the laboratory personnel. It should be in a secondary containment tray to manage potential leaks and away from general traffic areas.
Step 4: Arranging for Final Disposal
-
Institutional Procedures: Do not attempt to dispose of the chemical waste yourself. Follow your institution's established procedures for hazardous waste pickup.
-
Contact EHS: Arrange for the collection of the full waste container through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[3] They will ensure the waste is transported to a licensed hazardous waste management facility for final disposal, which is typically accomplished via high-temperature incineration.[6]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Once absorbed, carefully sweep or scoop the material into the designated halogenated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[3]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area until it is cleared by safety professionals.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the vital work of scientific discovery does not come at the expense of personal or environmental health.
References
Personal protective equipment for handling 2-Bromo-4-(pyridin-3-yl)thiazole
Comprehensive Safety Protocol: Handling 2-Bromo-4-(pyridin-3-yl)thiazole
This guide provides essential safety and handling protocols for this compound, a heterocyclic building block crucial in pharmaceutical research and development.[1][2] Adherence to these procedures is imperative for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a field-proven operational plan.
Hazard Assessment and Chemical Profile
This compound (CAS No. 886370-95-2) is a solid substance that presents specific health hazards upon exposure. Understanding its hazard profile is the foundation of a robust safety plan. While detailed toxicological studies on this specific compound are limited, data from structurally related brominated and pyridine-containing thiazole derivatives indicate a clear need for caution.[3][4]
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The known hazard classifications are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
A study on a similar thiazole derivative highlighted the potential for acute liver and kidney damage, underscoring the importance of preventing systemic exposure.[4]
The Hierarchy of Controls: A Proactive Safety Philosophy
Before detailing personal protective equipment (PPE), it is crucial to implement a foundational safety strategy known as the "Hierarchy of Controls." This approach prioritizes eliminating or minimizing hazards at their source. For handling this compound, this hierarchy is applied as follows:
-
Engineering Controls: This is the most critical step. All handling of this compound in its solid form or in solution must be performed within a certified chemical fume hood to control the inhalation hazard.[5][6] The fume hood provides exhaust ventilation to keep airborne concentrations of vapors or dust below their threshold limit value.[7]
-
Administrative Controls: Establish clear standard operating procedures (SOPs), provide thorough training for all personnel, and ensure work areas are clearly demarcated. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3][6][7]
-
Personal Protective Equipment (PPE): PPE is the final line of defense. It does not eliminate the hazard but provides a crucial barrier between the user and the chemical. The following sections detail the mandatory PPE protocol.
Mandatory PPE Protocol: A Step-by-Step Guide
Wearing the correct PPE is non-negotiable.[5] The following equipment must be worn at all times when handling this compound.
Primary Protective Gear
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory.[5][6] They must form a seal around the eyes to protect against dust particles and splashes.
-
Causality: The compound is classified as a serious eye irritant (H319). Standard safety glasses do not provide adequate protection from splashes or fine particulates.[8]
-
Enhanced Protection: When handling larger quantities (>10g) or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[8]
-
-
Hand Protection:
-
Requirement: Chemically resistant gloves.
-
Selection & Causality: Nitrile gloves are a common and effective choice for incidental contact with many chemicals, including pyridine derivatives.[5][9] However, for prolonged contact or in the event of a spill, a more robust glove, such as butyl rubber, may be necessary.[6] It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times. Never use latex gloves, as they offer poor protection against many chemicals.[5]
-
Protocol: Always inspect gloves for tears or holes before use. Use the "double gloving" technique for added protection during high-risk procedures. Remove gloves immediately if contamination is suspected and wash hands thoroughly.
-
-
Protective Clothing:
-
Requirement: A fully-buttoned, long-sleeved laboratory coat.[5][6]
-
Causality: This prevents skin contact, as the compound is a known skin irritant (H315). The lab coat should be made of a material appropriate for the chemicals being handled. For this compound, standard cotton or a flame-retardant treated cotton is suitable for minor tasks.[9]
-
Enhanced Protection: If there is a risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.[9]
-
Situational Protective Gear
-
Respiratory Protection:
-
Requirement: Generally not required if all work is conducted within a certified chemical fume hood.
-
Causality & Protocol: The compound may cause respiratory irritation (H335). If engineering controls fail or are unavailable (e.g., during a large spill cleanup), a respirator is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[7][10] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[9]
-
Operational and Disposal Workflow
The following diagram outlines the complete workflow for safely handling, using, and disposing of this compound.
Caption: Workflow for Handling this compound.
Disposal Plan and Decontamination
Proper disposal is a critical final step to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste.[11]
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[6] Do not pour this waste down the drain.[3]
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.
-
-
Containerization: All waste containers must be made of compatible materials, kept tightly closed when not in use, and labeled with "Hazardous Waste" and the full chemical name.[6][11]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[3][11]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | Immediate First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][5][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [3][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][13] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE (including double gloves) can absorb the material with an inert substance like vermiculite or sand. Place the absorbed material into a sealed hazardous waste container for disposal. | [6][7] |
| Large Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's EHS department. Do not attempt to clean up a large spill without specialized training and equipment. | [11] |
References
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 2. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]
- 3. aksci.com [aksci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. actylislab.com [actylislab.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
